molecular formula C4H10O B166771 tert-Butanol-d10 CAS No. 53001-22-2

tert-Butanol-d10

Cat. No.: B166771
CAS No.: 53001-22-2
M. Wt: 84.18 g/mol
InChI Key: DKGAVHZHDRPRBM-SGLLWXCUSA-N
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Description

tert-Butanol-d10 (tert-Butyl alcohol-d10) is a deuterated derivative of tert-butanol. It participates in the synthesis of cyanoacetic acid-tert-butylester-d9. Conformational analysis of 2,3-dihydroxypropanoic acid in tert-butyl alcohol-d10 indicates the dominance of gauche-hydroxyl rotamers (92%) under low pH conditions.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-SGLLWXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967483
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
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Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53001-22-2
Record name tert-Butanol-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53001-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-2-Methylpropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
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Record name (2H10)-2-methylpropan-2-ol
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Foundational & Exploratory

tert-Butanol-d10: A Deuterated Workhorse for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

In the landscape of modern chemical and pharmaceutical research, precision is paramount. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle yet powerful tool for elucidating molecular structure, tracking metabolic pathways, and enhancing the properties of therapeutic agents. tert-Butanol-d10, the fully deuterated analog of 2-methyl-2-propanol, stands out as a versatile and indispensable compound in the researcher's toolkit. Its unique properties, stemming from the kinetic isotope effect, make it far more than just a deuterated solvent.

This guide provides an in-depth exploration of the chemical properties and applications of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond basic data to discuss the causality behind its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), mechanistic studies, and its emerging role in pharmaceutical science.

Core Physicochemical & Spectroscopic Properties

The replacement of ten hydrogen atoms with deuterium ((CD₃)₃COD) imparts distinct characteristics to this compound compared to its non-deuterated counterpart.[1] These differences are fundamental to its application in sensitive analytical techniques.

Physicochemical Data Summary

The following table summarizes the core physical and chemical identifiers for this compound, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₄D₁₀O or (CD₃)₃COD[1]
Molecular Weight 84.18 g/mol [1][2]
CAS Number 53001-22-2[1][2]
Appearance Clear, colorless liquid
Density 0.893 g/mL at 25 °C[2]
Boiling Point 82 °C[2]
Flash Point 11 °C (51.8 °F)[2]
Refractive Index n20/D 1.3835[2]
Isotopic Purity Typically ≥98% to ≥99% atom % D[3]

The increased molecular weight due to deuterium substitution results in a slightly higher density and boiling point than non-deuterated tert-butanol (tert-butanol boils at 83 °C and has a density of 0.775 g/mL). This seemingly minor alteration is a direct consequence of the stronger C-D bond compared to the C-H bond, which influences intermolecular forces.

Spectroscopic Signature: The Key to Its Utility

Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR, the primary role of a deuterated solvent is to dissolve the analyte without generating large solvent signals that would obscure the compound of interest.[4][5] this compound excels in this role, providing a clear spectral window. The absence of protons means it is "invisible" in a standard ¹H NMR experiment, allowing for the unambiguous analysis of the analyte. This property is crucial for everything from routine structural verification to complex conformational analysis.[4][6]

Mass Spectrometry (MS) In mass spectrometry, the known mass shift of +10 amu compared to its non-deuterated isotopologue makes this compound an excellent internal standard for the precise quantification of tert-butanol in various matrices.[2] Furthermore, its use is pivotal in mechanistic studies. For instance, it has been employed to experimentally differentiate between proposed analyte protonation pathways in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Infrared (IR) Spectroscopy The vibrational frequencies of chemical bonds are highly dependent on the mass of the constituent atoms. In the IR spectrum of this compound, the characteristic broad O-H stretching peak seen around 3400 cm⁻¹ in alcohols is absent.[7] Instead, a shifted O-D stretching frequency appears at a lower wavenumber (typically ~2500 cm⁻¹). Similarly, the C-H stretching vibrations (~2900 cm⁻¹) are replaced by C-D stretching vibrations at lower frequencies. This predictable shift allows for detailed vibrational analysis and the study of hydrogen bonding phenomena.

Strategic Applications in Research and Drug Development

The utility of this compound extends across multiple domains of scientific inquiry, from fundamental organic chemistry to cutting-edge pharmaceutical design.

Elucidating Reaction Mechanisms

Deuterium labeling is a classic technique for probing reaction mechanisms. The kinetic isotope effect (KIE), where a reaction rate is slowed by the substitution of hydrogen with deuterium at a bond-breaking site, provides invaluable mechanistic insight. This compound can serve as a deuterated building block for synthesizing more complex deuterated molecules or reagents, such as potassium tert-butoxide-d9 (K-O-t-Bu-d9), which are then used to study reaction pathways.[2]

G cluster_0 Mechanistic Studies Workflow A This compound ((CD3)3COD) B Synthesis of Deuterated Reagent (e.g., K-O-t-Bu-d9) A->B Reagent Prep C Reaction with Analyte B->C D Product Identification (MS, NMR) C->D E Kinetic Isotope Effect (KIE) Measurement C->E F Mechanism Elucidation D->F E->F

Workflow for using this compound in mechanistic studies.
The "Deuterium Switch" in Drug Development

A transformative application of deuteration in pharmacology is the "deuterium switch" or "precision deuteration".[8] Many drug molecules are deactivated and cleared from the body by metabolic enzymes, often through the oxidation of a C-H bond. By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced due to the KIE.[9][10] This can lead to:

  • Improved Pharmacokinetics: A longer drug half-life may allow for lower or less frequent dosing.[8]

  • Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[8]

  • Increased Efficacy: Higher systemic exposure of the active pharmaceutical ingredient (API).

Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this strategy.[8] While this compound is not an API itself, it serves as a critical deuterated synthon for creating the complex deuterated molecules needed for this type of advanced drug design.[3]

Advanced Pharmaceutical Formulations

The non-deuterated form, tert-butanol, is increasingly used as a co-solvent in the lyophilization (freeze-drying) of biopharmaceuticals, such as proteins and nanoparticles.[11][12][13] It can enhance the solubility of hydrophobic drugs and improve the stability of the final product.[11][12] Investigating these complex formulations using this compound allows researchers to use techniques like NMR to probe the specific molecular interactions between the solvent, excipients, and the API, which would be impossible with the protonated solvent. However, studies have also shown that tert-butanol can have a detrimental impact on the stability of some proteins, underscoring the need for careful formulation studies.[11][12]

Experimental Protocol: Sample Preparation for NMR Analysis

The trustworthiness of any analytical result begins with meticulous sample preparation. Using this compound as an NMR solvent is straightforward but requires attention to detail to ensure high-quality data.

Objective: To prepare a small molecule organic compound for ¹H NMR analysis using this compound.

Materials:

  • Analyte of interest (solid or oil)

  • This compound (≥99 atom % D)

  • High-precision analytical balance

  • Volumetric flask or appropriate glassware

  • Pasteur pipette or microsyringe

  • NMR tube (5 mm, high precision)

  • Vortex mixer

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial. The precise amount depends on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial. The causality for this volume is to ensure a sufficient column height in the NMR tube for proper shimming by the spectrometer, which is critical for achieving high spectral resolution.

  • Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If sonication is required, use a water bath to avoid sample heating.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.

  • Final Check: Ensure the solution in the NMR tube is clear and free of bubbles. Cap the tube securely.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

G start Start: Analyte Ready weigh 1. Weigh Analyte (5-10 mg) start->weigh add_solvent 2. Add this compound (0.6-0.7 mL) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Sonicate) add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer end End: Ready for NMR Spectrometer transfer->end

Experimental workflow for NMR sample preparation.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. Its hazard profile is dominated by its high flammability.[14][15]

Hazard CategoryDescription & Precautionary StatementsReferences
Flammability Highly flammable liquid and vapor (H225). Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Keep container tightly closed (P233).[14][16]
Health Hazards Harmful if inhaled (H332). Causes serious eye irritation (H319). May cause respiratory irritation (H335) and drowsiness or dizziness (H336).[14][15]
Handling Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area. Wear protective gloves, safety glasses, and flame-retardant clothing.[14][16][17]
Storage Store in a well-ventilated place. Keep cool. Store locked up. Store in a designated flammables area.[2][3][14]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16][17]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

  • Skin Contact: Wash off with soap and plenty of water.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[17]

Conclusion

This compound is a powerful and enabling tool for the modern researcher. Its value is derived directly from the predictable physical and chemical consequences of isotopic substitution. From providing a silent backdrop in NMR spectroscopy to revealing the intricate details of reaction mechanisms and helping to design next-generation pharmaceuticals, its applications are both broad and deep. A thorough understanding of its properties, coupled with rigorous adherence to safety protocols, allows scientists to leverage this unique compound to its full potential, pushing the boundaries of chemical and medical innovation.

References

  • Cas 53001-22-2, this compound - LookChem. (n.d.). LookChem. [Link]

  • Di Mauro, G., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics. [Link]

  • TERT-BUTYL ALCOHOL - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • This compound 99 atom % D, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

  • Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Safety Data Sheet: tert-Butanol - Carl ROTH. (n.d.). Carl Roth. [Link]

  • High-Purity Butanol-d10 for NMR Spectroscopy - ARMAR Isotopes. (n.d.). ARMAR Isotopes. [Link]

  • Di Mauro, G., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed. [Link]

  • McGregor, D. (2007). Tertiary-Butanol: A toxicological review. Critical Reviews in Toxicology. [Link]

  • MSDS of this compound - Capot Chemical. (n.d.). Capot Chemical. [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. (n.d.). University of Idaho. [Link]

  • Deuterated Solvents Market Size, Share, Report, 2032 - Fortune Business Insights. (n.d.). Fortune Business Insights. [Link]

  • ¹H NMR spectrum of Tert-Butanol/water solution (100 mg g⁻¹) with DMS in D2O - ResearchGate. (n.d.). ResearchGate. [Link]

  • On the use of tert-butanol/water cosolvent systems in production and freeze-drying of poly-ε-caprolactone nanoparticles - PubMed. (2014, November 24). PubMed. [Link]

  • Scott, D. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. [Link]

  • tert-Butanol - SAFETY DATA SHEET. (n.d.). Penta chemicals. [Link]

  • What to expect from the tert-butanol 1D and 2D 13C NMR analysis? - Nanalysis. (2023, May 11). Nanalysis. [Link]

  • 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

  • The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Introduction: The Significance of Deuteration in a Core Chemical Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butanol-d10: Properties, Applications, and Experimental Protocols

This compound ((CD₃)₃COD) is the fully deuterated isotopologue of tert-butanol, a fundamental tertiary alcohol in organic chemistry.[1][2] In this molecule, all ten hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[3] This principle is the cornerstone of its utility in modern pharmaceutical research, where deuteration is a validated strategy to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles and overall therapeutic potential.[3][4][5]

This guide offers a comprehensive overview of the physical and chemical properties of this compound, its applications in research and drug development, and detailed protocols for its safe handling and use.

Physicochemical and Spectroscopic Properties

The unique identity of this compound is defined by its specific physical constants and spectroscopic signature. These properties are critical for its application as a high-purity solvent, reagent, and standard in sensitive analytical and synthetic procedures.

Core Physical and Chemical Constants

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to analytical instrumentation.

PropertyValue
Molecular Formula C₄D₁₀O or (CD₃)₃COD[6][7]
Molecular Weight 84.18 g/mol [1][8][9][10]
CAS Number 53001-22-2[1][8][10]
Boiling Point 82 °C (at 760 mmHg)[1][8][11][12][13]
Density 0.893 g/mL at 25 °C[1][8][9][11][12][13]
Refractive Index (n20/D) 1.3835[1][8][12][13]
Flash Point 11 °C - 11.7 °C (51.8 °F - 52 °F)[1][9][12][14]
Isotopic Purity Typically ≥99 atom % D[1][2][7]
Appearance Clear, colorless liquid[8]
Solubility Soluble in chloroform, slightly soluble in methanol.[12] Miscible with water.
Spectroscopic Profile

While actual spectra are instrument-dependent, the expected spectroscopic characteristics are key to identity confirmation:

  • ¹H NMR: The defining characteristic is the near-complete absence of signals in the proton NMR spectrum, confirming high isotopic purity. Any residual signals would indicate the presence of non-deuterated or partially deuterated impurities.

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the quaternary and methyl carbons, though the coupling to deuterium (a spin-1 nucleus) will result in characteristic splitting patterns (triplets for the -CD₃ groups).

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by C-D and O-D stretching and bending frequencies, which occur at lower wavenumbers compared to their C-H and O-H counterparts due to the heavier mass of deuterium.

Applications in Pharmaceutical Research and Development

The utility of this compound extends beyond its use as a simple solvent. It is a valuable tool in drug discovery and a key starting material for synthesizing other deuterated molecules.

Enhancing Drug Efficacy via Deuteration

The primary driver for the use of deuterated compounds in drug development is the kinetic isotope effect. Metabolic degradation of a drug often involves the enzymatic cleavage of a C-H bond as the rate-limiting step. By replacing this hydrogen with deuterium, the rate of metabolism can be significantly slowed.

This strategic modification can lead to:

  • Improved Metabolic Stability: The drug remains in its active form for longer.[5]

  • Increased Half-Life: This can lead to less frequent dosing, improving patient compliance.[3]

  • Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially avoiding the formation of toxic byproducts.[3]

  • Enhanced Bioavailability: A greater concentration of the active drug may reach the systemic circulation.[4]

G cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism Active Drug (C-H) Active Drug (C-H) Metabolism (CYP450) Metabolism (CYP450) Active Drug (C-H)->Metabolism (CYP450) Fast C-H Bond Cleavage Inactive/Toxic Metabolite Inactive/Toxic Metabolite Metabolism (CYP450)->Inactive/Toxic Metabolite Rapid Clearance Rapid Clearance Inactive/Toxic Metabolite->Rapid Clearance Deuterated Drug (C-D) Deuterated Drug (C-D) Metabolism_D (CYP450) Metabolism_D (CYP450) Deuterated Drug (C-D)->Metabolism_D (CYP450) Slow C-D Bond Cleavage (Kinetic Isotope Effect) Reduced Metabolite Formation Reduced Metabolite Formation Metabolism_D (CYP450)->Reduced Metabolite Formation Longer Half-Life Longer Half-Life Reduced Metabolite Formation->Longer Half-Life

Caption: Impact of Deuteration on Drug Metabolism.

Key Applications
  • NMR Spectroscopy: Due to its lack of proton signals, it is an excellent solvent for certain NMR experiments where protic solvents are required but cannot be water or methanol.[1][2]

  • Internal Standard: It serves as a reliable internal standard for the quantification of tert-butanol in biological or environmental samples via GC-MS or LC-MS.[8][12]

  • Precursor for Deuterated Reagents: this compound is a critical starting material for the synthesis of other deuterated compounds.[15] A prime example is the preparation of potassium tert-butoxide-d9 (KOC(CD₃)₃), a strong, non-nucleophilic base widely used in organic synthesis.

  • Starting Material for Deuterated Drugs: It is a key building block for complex deuterated pharmaceuticals.[16]

Experimental Protocol: Synthesis of Potassium tert-butoxide-d9

This protocol details the preparation of potassium tert-butoxide-d9 from this compound. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize the strong, non-nucleophilic deuterated base, potassium tert-butoxide-d9, for use in organic reactions where minimizing proton exchange is critical.

Materials:

  • This compound (≥99 atom % D)

  • Potassium metal, stored under mineral oil

  • Anhydrous diethyl ether or THF (freshly distilled from a suitable drying agent)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Workflow Diagram:

G start Start setup 2. Assemble Dry Glassware under Inert Atmosphere (Ar/N2) start->setup prep 1. Prepare Potassium (Wash with anhydrous hexanes to remove oil) add_K 4. Add Prepared Potassium Metal prep->add_K setup->prep add_solvent 3. Add Anhydrous Solvent (e.g., THF) to Reaction Flask setup->add_solvent add_solvent->add_K add_tBuOD10 5. Add this compound Dropwise via Syringe add_K->add_tBuOD10 react 6. Stir at Room Temp (Observe H2 evolution) add_tBuOD10->react complete 7. Continue Stirring until all Potassium is Consumed react->complete isolate 8. Remove Solvent under Reduced Pressure complete->isolate product End: Obtain KOC(CD3)3 as a White Solid isolate->product

Caption: Workflow for Potassium tert-butoxide-d9 Synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum. Purge the entire system with dry argon or nitrogen for at least 30 minutes.

    • Causality: Potassium metal and the resulting alkoxide product are highly reactive with atmospheric water and oxygen. An inert atmosphere is crucial to prevent contamination and hazardous side reactions.

  • Potassium Preparation: Under a stream of inert gas, carefully cut the required molar equivalent of potassium metal into small pieces. Briefly wash the pieces with anhydrous hexanes to remove the protective mineral oil and quickly transfer them to the reaction flask.

    • Causality: Removing the mineral oil exposes the reactive metal surface, ensuring an efficient reaction. Small pieces increase the surface area, accelerating the reaction rate.

  • Solvent Addition: Add anhydrous solvent (e.g., THF) to the flask via cannula or syringe, sufficient to cover the potassium and allow for effective stirring.

    • Causality: The solvent facilitates heat dissipation and allows the reactants to mix effectively. It must be anhydrous to prevent quenching the potassium metal.

  • Reagent Addition: Slowly add one molar equivalent of this compound to the stirring suspension of potassium metal via syringe.

    • Causality: The reaction is exothermic and produces flammable hydrogen gas. A slow, dropwise addition is essential for controlling the reaction rate and temperature.

  • Reaction Monitoring: The reaction mixture will gently reflux as hydrogen gas evolves. Continue stirring at room temperature or with gentle heating until all the potassium metal has been consumed and gas evolution ceases.

    • Causality: The disappearance of the solid potassium provides a clear visual endpoint, indicating the reaction is complete.

  • Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield potassium tert-butoxide-d9 as a white, free-flowing powder.

    • Causality: Removing the solvent provides the solid product, which can be stored under an inert atmosphere for future use.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Profile:

  • Flammability: Highly flammable liquid and vapor.[1][6][17][18] It has a low flash point and its vapors can form explosive mixtures with air.[6][18]

  • Toxicity: Harmful if inhaled, causing respiratory tract irritation.[6][17][18][19]

  • Irritation: Causes serious eye irritation.[6][17][18] May cause skin irritation.[6]

  • Systemic Effects: May cause drowsiness or dizziness, affecting the central nervous system.[1][17][18]

Handling and Storage Recommendations:

  • Storage: Store in a designated flammables area, away from heat, sparks, and open flames.[8][12][17] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][17]

  • Handling: Handle only under an inert atmosphere or in a well-ventilated area like a chemical fume hood.[18][19] Use non-sparking tools and take precautionary measures against static discharge.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17][19] If ventilation is inadequate, a suitable respirator may be required.[19]

References

  • LookChem. Cas 53001-22-2, this compound. [Link]

  • Ataman Kimya. TERT-BUTYL ALCOHOL. [Link]

  • BuyersGuideChem. tert-Butyl alcohol-d10 | 53001-22-2. [Link]

  • Capot Chemical. MSDS of this compound. [Link]

  • IndiaMART. Tertiary Butyl Alcohol d10. [Link]

  • Changzhou Mascot Import & Export Co.,Ltd. This compound cas:53001-22-2. [Link]

  • CP Lab Safety. This compound 99 atom % D, 1 gram. [Link]

  • University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

  • Google Patents.

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Introduction: The Role of Deuterated Compounds in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butanol-d10

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, precision and clarity are paramount. Isotopically labeled compounds, particularly those substituted with deuterium, serve as indispensable tools for achieving this clarity. This compound, the fully deuterated analog of tert-butanol, stands out for its utility in a range of sophisticated applications. Its unique properties, stemming from the replacement of ten hydrogen atoms with deuterium, make it an invaluable asset in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the study of reaction mechanisms. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory.

The Chemical Abstracts Service (CAS) has assigned the number 53001-22-2 to this compound[1][2][3][4]. This unique identifier is critical for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Core Physicochemical Properties

The substitution of hydrogen with deuterium, a heavier and stable isotope, imparts subtle but significant changes to the molecule's physical properties compared to its non-deuterated counterpart (CAS 75-65-0)[2][5]. These differences are foundational to its applications.

PropertyValue
CAS Number 53001-22-2[1][2][3][4]
Molecular Formula C₄D₁₀O or (CD₃)₃COD[2][3][4]
Molecular Weight 84.18 g/mol [1][2][3][4]
Appearance Clear, colorless liquid[1]
Boiling Point ~82 °C[1][2][3][6][7]
Density ~0.893 g/mL at 25 °C[1][2][3][6][7]
Flash Point 11 °C (52 °F)[1][3][6]
Refractive Index n20/D 1.3835[1][2][6][7]
Isotopic Purity Typically ≥98 atom % D[5][6]

Molecular Structure

The structure of tert-butanol consists of a central carbon atom bonded to three methyl groups and a hydroxyl group. In this compound, all hydrogen atoms, including the one in the hydroxyl group, are replaced by deuterium.

Caption: Molecular structure of this compound, (CD₃)₃COD.

Synthesis Pathway

The preparation of fully deuterated tert-butanol is most effectively achieved through a Grignard reaction. This classic organometallic reaction is adapted by using deuterated starting materials to ensure complete isotopic labeling.

The primary route involves the reaction of a deuterated Grignard reagent, methyl-d3-magnesium iodide, with deuterated acetone[1][8]. The resulting alkoxide is then hydrolyzed under acidic conditions using heavy water (D₂O) to yield the final product[8]. The use of anhydrous conditions is critical until the final hydrolysis step to prevent premature quenching of the Grignard reagent.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Synthesis Process reagent1 Methyl-d3 Iodide (CD₃I) step1 Step 1: Grignard Reagent Formation CD₃I + Mg in Anhydrous Ether reagent1->step1 reagent2 Magnesium (Mg) reagent2->step1 reagent3 Acetone-d6 ((CD₃)₂CO) step2 Step 2: Grignard Reaction React (CD₃)₂CO with CD₃MgI reagent3->step2 reagent4 Heavy Water (D₂O) step3 Step 3: Acidic Hydrolysis Quench with D₂O/D⁺ reagent4->step3 step1->step2 Forms CD₃MgI step2->step3 Forms Alkoxide Intermediate step4 Step 4: Purification Distillation step3->step4 product Final Product: This compound step4->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Key Applications in Scientific Research

The unique characteristics of this compound make it a versatile tool in several scientific domains.

Internal Standard for Mass Spectrometry (MS)

In quantitative analysis using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with MS, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. An ideal IS is chemically similar to the analyte but has a different mass, ensuring it does not interfere with the analyte's signal.

This compound is an excellent internal standard for the quantification of tert-butanol[1]. Because it co-elutes with the non-deuterated analyte but is easily distinguished by its higher mass-to-charge ratio (m/z), it allows for highly accurate and precise quantification. This application is particularly vital in forensic toxicology for the analysis of alcohols in postmortem specimens, where endogenous production of other alcohols like n-propanol can make them unsuitable as internal standards[9][10][11].

Deuterated Solvent for NMR Spectroscopy

In ¹H NMR spectroscopy, signals from protonated solvents can overwhelm the signals from the analyte of interest. Using a deuterated solvent minimizes this interference because deuterium resonates at a different frequency from hydrogen. This compound can be used as a solvent for NMR analysis, especially when the analyte's solubility in common deuterated solvents like chloroform-d or DMSO-d6 is poor, but good in tert-butanol[12]. This leads to cleaner, higher-resolution spectra, enabling more precise structural elucidation[8][12].

Mechanistic and Isotopic Labeling Studies

The mass difference between hydrogen and deuterium allows researchers to track the fate of molecules through complex reaction pathways[8]. By strategically incorporating this compound or its derivatives into a reaction, scientists can elucidate mechanisms by observing which products contain the deuterium label using techniques like mass spectrometry or NMR[8]. This is fundamental to understanding drug metabolism and developing new synthetic methodologies.

Experimental Protocol: Quantification of Ethanol in an Aqueous Matrix using GC-FID with this compound as an Internal Standard

This protocol outlines a validated method for quantifying ethanol in samples such as blood or vitreous humor, adapted from forensic toxicology practices[10][13]. The use of this compound ensures that the internal standard is not endogenously present in the samples[9].

Objective: To accurately determine the concentration of ethanol using a headspace gas chromatograph with a flame ionization detector (GC-FID) and this compound as the internal standard.

Materials:

  • Agilent 6890 GC system (or equivalent) with a headspace autosampler and dual FID detectors.

  • Dual capillary columns suitable for blood alcohol analysis (e.g., DB-ALC1 and DB-ALC2)[13].

  • Ethanol (certified reference material).

  • This compound (≥99 atom % D).

  • Deionized water.

  • 20 mL headspace vials with crimp caps.

Methodology:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately prepare a 0.4 g/L solution of this compound in deionized water[13]. This solution will be added to all calibrators, controls, and unknown samples.

  • Preparation of Calibration Standards:

    • Prepare a series of aqueous ethanol standards with concentrations ranging from 0.25 g/L to 4.0 g/L[13].

    • In separate 20 mL headspace vials, add 250 µL of each calibration standard.

    • To each vial, add 1750 µL of the this compound internal standard solution[13].

    • Immediately seal the vials with crimp caps.

  • Sample Preparation:

    • For each unknown sample, add 250 µL of the sample to a headspace vial.

    • Add 1750 µL of the this compound internal standard solution.

    • Immediately seal the vial.

  • GC-FID Instrument Parameters:

    • Injector Temperature: 150°C[9]

    • Detector Temperature: 170°C[9]

    • Oven Program: Isothermal at 40°C.

    • Carrier Gas: Helium.

    • Headspace Conditions: Standard parameters for ethanol analysis (e.g., vial equilibration at 70°C for 10 minutes).

  • Data Acquisition and Analysis:

    • Run the calibration standards first to establish a calibration curve. The curve is generated by plotting the ratio of the ethanol peak area to the IS peak area against the known ethanol concentration.

    • A linear regression should be applied, with an expected correlation coefficient (R²) of >0.999[13].

    • Run the unknown samples.

    • Calculate the ethanol concentration in the unknown samples by using the peak area ratio and the equation derived from the calibration curve.

GCFID_Workflow cluster_sample_prep Sample & Calibrator Preparation start Start: Receive Aqueous Sample vial_sample Pipette 250 µL Sample + 1750 µL IS into Vial start->vial_sample prep_is Prepare 0.4 g/L This compound IS Solution vial_cal Pipette 250 µL Calibrator + 1750 µL IS into Vial prep_is->vial_cal prep_is->vial_sample prep_cal Prepare Ethanol Calibrators (0.25 - 4.0 g/L) prep_cal->vial_cal seal Seal Vials Immediately vial_cal->seal vial_sample->seal gc_analysis Analyze via Headspace GC-FID seal->gc_analysis data_acq Acquire Peak Areas (Ethanol & IS) gc_analysis->data_acq calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) data_acq->calibration For Calibrators quantify Quantify Ethanol in Sample using Calibration Curve data_acq->quantify For Samples calibration->quantify report Report Final Concentration quantify->report

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tert-Butanol-d10 molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butanol-d10: Properties, Applications, and Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound ((CD₃)₃COD), a deuterated isotopologue of tert-butanol. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core physicochemical properties, primary applications, and detailed experimental protocols related to this stable isotope-labeled standard. The guide emphasizes its critical role in quantitative analysis by mass spectrometry, offering both theoretical justification and practical, step-by-step guidance to ensure methodological robustness and data integrity.

Introduction: The Significance of Isotopic Labeling

In modern analytical science, particularly in fields like pharmacokinetics, metabolomics, and environmental analysis, the precise quantification of small molecules is paramount. The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). This compound is the deuterated form of tert-butanol, where all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a distinct, higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, making it an invaluable tool for analytical quantification.

The rationale for using a SIL-IS like this compound is rooted in its ability to mimic the analyte of interest (tert-butanol) throughout the entire analytical workflow—from sample extraction and derivatization to chromatographic separation and ionization in the mass spectrometer. By co-eluting with the analyte and exhibiting nearly identical ionization efficiency, it serves as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby dramatically improving the accuracy, precision, and robustness of the quantification.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are crucial for its application. The replacement of protium (¹H) with deuterium (²H or D) results in a significant mass shift without appreciably altering the chemical properties.

PropertyValueSource
Chemical Formula C₄D₁₀O[2][3]
Linear Formula (CD₃)₃COD[4]
Molecular Weight 84.18 g/mol [4][5]
Exact Mass 84.135932398 g/mol [2]
CAS Number 53001-22-2[2][4]
Isotopic Purity Typically ≥99 atom % D
Appearance Colorless liquid[5]
Density 0.893 g/mL at 25 °C[2][5][6]
Boiling Point 82 °C[5][6]
Flash Point 11 °C (51.8 °F)
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane[1][2]

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard for the quantification of tert-butanol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] tert-Butanol itself is an important industrial solvent, a denaturant for ethanol, a gasoline oxygenate, and a metabolite of the fuel additive methyl tertiary-butyl ether (MTBE).[7][8] Therefore, its accurate measurement in biological and environmental matrices is of significant interest.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound exemplifies the principle of IDMS. In this technique, a known quantity of the labeled standard (this compound) is added to an unknown sample containing the analyte (tert-butanol). The two compounds are processed together. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

In the mass spectrometer, the instrument measures the ratio of the signal response of the analyte to the signal response of the internal standard. Because the amount of internal standard added is known, this ratio can be used to calculate the precise concentration of the analyte in the original sample, effectively canceling out variability.

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a quantitative assay.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample (e.g., Plasma, Water) Spike Spike with Known Amount of this compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Detect Detection of Analyte and IS Transitions LCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio CalCurve Plot Ratio vs. Concentration for Calibration Standards Ratio->CalCurve Quant Quantify Unknown Sample Concentration CalCurve->Quant

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A Technical Guide to the Determination of Isotopic Purity and Enrichment of tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Deuterated compounds, such as tert-Butanol-d10 ((CD₃)₃COD), are indispensable tools in modern pharmaceutical research and development. Their applications range from serving as internal standards in pharmacokinetic studies to altering metabolic pathways of drug candidates, a strategy known as "metabolic switching". The precise and accurate determination of the isotopic purity and enrichment of these compounds is not merely a quality control metric; it is a fundamental prerequisite for the reliability and reproducibility of the data generated using them. This guide provides an in-depth technical overview of the principles and methodologies for the comprehensive characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the critical distinction between isotopic enrichment and species abundance, provide detailed, field-proven protocols for analysis by Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), and discuss the validation of these methods in accordance with regulatory expectations.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A common point of confusion in the characterization of deuterated compounds is the distinction between isotopic enrichment and species abundance. A clear understanding of these terms is paramount for accurate data interpretation and reporting.

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, if a batch of this compound is stated to have 99.5% isotopic enrichment, it means that for any given labeled position (one of the ten possible sites for deuterium incorporation), there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[1]

  • Species Abundance: This term describes the percentage of the entire population of molecules that possess a specific, complete isotopic composition.[2] Due to the statistical nature of deuterium incorporation during synthesis, a 99.5% isotopic enrichment does not equate to 99.5% of the molecules being the fully deuterated d10 species. Instead, a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions) will be present, including d9, d8, and so on.

The relationship between these two parameters is governed by binomial distribution, which can be visualized using a model like Pascal's triangle.[2] It is the accurate measurement of both the overall isotopic enrichment and the distribution of isotopologues that provides a complete picture of the isotopic purity of this compound.

Synthesis of this compound: Implications for Isotopic Purity

A brief understanding of the synthesis of this compound provides valuable context for anticipating potential isotopic impurities. A common synthetic route involves the Grignard reaction between deuterated acetone (acetone-d6) and deuterated methyl magnesium iodide (methyl-d3-magnesium iodide).[3][4]

Acetone-d6\n((CD3)2CO) Acetone-d6 ((CD3)2CO) Grignard Reaction Grignard Reaction Acetone-d6\n((CD3)2CO)->Grignard Reaction Intermediate Intermediate Grignard Reaction->Intermediate 1. Anhydrous THF 2. MnCl2 (cat.) Methyl-d3 Magnesium Iodide\n(CD3MgI) Methyl-d3 Magnesium Iodide (CD3MgI) Methyl-d3 Magnesium Iodide\n(CD3MgI)->Grignard Reaction This compound\n((CD3)3COD) This compound ((CD3)3COD) Intermediate->this compound\n((CD3)3COD) D2O/D+ quench

Caption: Synthesis of this compound via Grignard Reaction.

The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting materials, acetone-d6 and methyl-d3-magnesium iodide. Incomplete deuteration of these precursors will result in a higher proportion of lower-mass isotopologues in the final this compound product.

Analytical Methodologies for Isotopic Purity and Enrichment

A multi-platform approach utilizing both NMR and MS is essential for the comprehensive characterization of this compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity and isotopic enrichment of compounds because the signal intensity is directly proportional to the number of nuclei.[5]

By comparing the integral of the residual proton signals in this compound to that of a certified internal standard, the overall isotopic enrichment can be accurately determined.

Experimental Protocol: ¹H qNMR for Isotopic Enrichment of this compound

  • Internal Standard Selection: Choose a certified reference material (CRM) with a simple ¹H NMR spectrum that does not overlap with the residual proton signals of this compound. Maleic acid or dimethyl sulfone are suitable choices.[1][6] The internal standard should be non-volatile, non-hygroscopic, and soluble in the chosen deuterated solvent.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that is compatible with both the analyte and the internal standard.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.

    • Temperature Equilibration: Allow the sample to equilibrate in the NMR probe for at least 5 minutes to ensure temperature stability.[7]

    • Pulse Sequence: Employ a simple pulse-acquire sequence.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay plus the acquisition time should be at least 5-7 times the longest longitudinal relaxation time (T1) of the signals of interest (both the analyte's residual protons and the internal standard).[7][8] An inversion-recovery experiment should be performed to determine the T1 values.

    • Flip Angle: Use a 90° pulse to ensure maximum signal intensity.

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

  • Data Processing and Analysis:

    • Apply a gentle exponential window function to improve S/N without significantly broadening the lines.

    • Perform phasing and baseline correction manually for the highest accuracy.

    • Integrate the residual proton signal of this compound and the signal of the internal standard.

    • Calculate the isotopic purity using the following equation:

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • 'a' corresponds to the analyte (residual protons) and 'std' to the standard.

²H NMR directly observes the deuterium nuclei, providing confirmation of the deuterium labeling positions and a qualitative assessment of the isotopic distribution.[10] While less quantitative than ¹H qNMR due to the quadrupolar nature of the deuterium nucleus, it is an excellent tool for identity confirmation.

Experimental Protocol: ²H NMR of this compound

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).

  • NMR Data Acquisition:

    • Acquire the ²H NMR spectrum on a spectrometer equipped with a broadband probe.

    • Use a simple pulse-acquire sequence. Proton decoupling is typically employed to improve signal resolution.

    • A sufficient number of scans should be acquired due to the lower sensitivity of the ²H nucleus.

  • Data Analysis: The resulting spectrum should show a single resonance corresponding to the deuterons in this compound, confirming the deuteration of the tert-butyl and hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the preferred method for determining the species abundance, providing a detailed profile of the isotopologue distribution.

cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing Dilute Sample Dilute this compound in suitable solvent Infusion/LC-MS Direct Infusion or LC-MS Dilute Sample->Infusion/LC-MS Data Acquisition Acquire Full Scan Data Infusion/LC-MS->Data Acquisition Extract Ion Chromatograms Extract Ion Chromatograms for each isotopologue Data Acquisition->Extract Ion Chromatograms Correct for Natural Abundance Correct for Natural 13C Abundance Extract Ion Chromatograms->Correct for Natural Abundance Calculate Species Abundance Calculate Relative Abundance of each Isotopologue Correct for Natural Abundance->Calculate Species Abundance

Caption: Workflow for HRMS Analysis of Isotopologue Distribution.

Experimental Protocol: HRMS for Species Abundance of this compound

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Mass Spectrometry:

    • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR for accurate mass measurements.

    • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.

    • Data Acquisition: Acquire data in full scan mode to capture all isotopologues.

  • Data Analysis:

    • Isotopologue Identification: Identify the peaks corresponding to the different isotopologues of this compound (d10, d9, d8, etc.).

    • Correction for Natural ¹³C Abundance: The measured intensity of each isotopologue peak is convoluted with the natural abundance of other isotopes, primarily ¹³C. This contribution must be mathematically corrected to determine the true abundance of each deuterated species.[11][12] Various algorithms and software packages are available for this correction.[12][13]

    • Calculation of Species Abundance: After correction, the relative abundance of each isotopologue is calculated by expressing the intensity of its peak as a percentage of the total intensity of all isotopologue peaks.

Quantitative Data Summary

ParameterAnalytical TechniqueInformation ObtainedTypical Value for this compound
Isotopic Enrichment ¹H qNMRAverage percentage of deuterium at each labeled site.> 99 atom % D
Species Abundance HRMSDistribution of different isotopologues (d10, d9, etc.).d10 > 90%, d9 < 10%, etc. (dependent on enrichment)
Structural Confirmation ²H NMRConfirmation of deuterium labeling positions.Single resonance for deuterons.

Method Validation: Ensuring a Self-Validating System

The analytical methods used to characterize this compound must be validated to ensure they are fit for their intended purpose, in line with ICH Q2(R2) guidelines.[14][15][16] A validated method provides a self-validating system for routine analysis.

Performance Characteristics for Validation:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[15] For ¹H qNMR, this involves demonstrating that the signals of the internal standard and the residual protons of the analyte are free from interference from impurities. For HRMS, it is the ability to resolve the different isotopologues from other components.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] For qNMR, this is an inherent property. For HRMS, the detector response should be linear over the range of concentrations being analyzed.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] Accuracy can be assessed by analyzing a certified reference material of this compound with a known isotopic enrichment and species abundance.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] This is particularly relevant for quantifying lower-abundance isotopologues by HRMS.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] For example, slight changes in the mobile phase composition for an LC-MS method or minor variations in the relaxation delay for qNMR.

Common Challenges and Troubleshooting

ChallengePotential CauseRecommended Solution
Inaccurate qNMR results Incomplete relaxation of nuclei.Experimentally determine T1 values and set the relaxation delay to ≥ 5-7 times the longest T1.[7][8]
Poor choice of internal standard.Select a certified internal standard with non-overlapping signals and good solubility.[1]
Chromatographic separation of isotopologues in LC-MS Deuterium isotope effect on retention time.This can complicate quantification if not all isotopologues are integrated. If separation occurs, sum the peak areas of all co-eluting isotopologues.
Inaccurate species abundance by MS Failure to correct for natural ¹³C abundance.Apply a validated correction algorithm to the raw data.[11][12]
Detector saturation.Ensure the sample concentration is within the linear range of the detector.

Conclusion

The comprehensive characterization of this compound, encompassing both its isotopic enrichment and species abundance, is a critical activity in ensuring the quality and reliability of this important deuterated compound in pharmaceutical research. The orthogonal application of quantitative ¹H NMR and high-resolution mass spectrometry provides a robust and self-validating analytical workflow. By adhering to the principles of method validation and understanding the nuances of data acquisition and processing, researchers can have high confidence in the isotopic purity of their materials, ultimately contributing to the integrity of their scientific endeavors.

References

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  • Maniara, G., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 147-154.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). QbD Group. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Calculating the abundance of isotopes using mass spectra. (2016, November 13). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]

  • Lee, W. N. P., et al. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 26(10), 929-933.
  • Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16915.
  • Moseley, H. N. B. (2013).
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • qNMR Purity Recipe Book (2 - NMR Acquisition). (2016, October 27). Mestrelab Research. Retrieved from [Link]

  • Isotope Selection for ICP-MS Quantitative Analysis. (2013, January 11). Spectroscopy Online. Retrieved from [Link]

  • Isotope Selection for ICP-MS Quantitative Analysis. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. Retrieved from [Link]

  • Pre-processing liquid chromatography/high-resolution mass spectrometry data: Extracting pure mass spectra by deconvolution from the invariance of isotopic distribution. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Durham University. Retrieved from [Link]

  • AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. (n.d.). ChemRxiv. Retrieved from [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as P qNMR sta. (2014, November 22). Springer. Retrieved from [Link]

  • Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. (2022, August 15). YouTube. Retrieved from [Link]

  • Cas 53001-22-2,this compound. (n.d.). LookChem. Retrieved from [Link]

  • High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification: Method Development, Calibration, and Application to Atmospheric Samples. (2026, January 8). ACS Publications. Retrieved from [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 25). Frontiers. Retrieved from [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). PMC. Retrieved from [Link]

  • Rapid Estimation of T 1 for Quantitative NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Inaccuracies in selected ion monitoring determination of isotope ratios obviated by profile acquisition: Nucleotide 18O/16O measurements. (n.d.). NIH. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • Selected ion monitoring – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • CN108164393B - Preparation method of deuterated tert-butyl alcohol. (n.d.). Google Patents.
  • 13.3: Isotopes in Mass Spectrometry. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy-Applicable Elements—Hydrogen Isotopes: 2H NMR. (n.d.). ResearchGate. Retrieved from [Link]

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Sources

Introduction: Understanding tert-Butanol-d10 in the Research Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Laboratory Use of tert-Butanol-d10

This compound ((CD₃)₃COD) is a deuterated isotopic analog of tert-butanol, widely employed by researchers in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for mass spectrometry analyses.[1] While its primary utility stems from the replacement of hydrogen with deuterium, its fundamental physical, chemical, and toxicological properties are governed by the parent molecule, tert-butanol. Consequently, a robust understanding of its safety profile is not merely a regulatory formality but a prerequisite for sound scientific practice.

This guide provides a technical framework for the safe handling, storage, and emergency management of this compound in a professional laboratory setting. As a senior application scientist, the causality behind each procedural recommendation is emphasized, ensuring that protocols are not just followed, but understood as a self-validating system of safety and scientific integrity.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary dangers are high flammability, acute toxicity upon inhalation, and serious eye irritation.[2][3] The signal word for this chemical is "Danger".

FlameExclamation Mark

Table 1: GHS Classification for this compound

Hazard Class Category Hazard Statement Practical Implication
Flammable Liquid 2 H225: Highly flammable liquid and vapour.[2][3] Vapors can ignite at room temperature from sparks, hot surfaces, or open flames. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[2][3][4]
Acute Toxicity (Inhalation) 4 H332: Harmful if inhaled.[2][3] Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness, dizziness, headache, and nausea.[2][3][4]
Serious Eye Irritation 2A H319: Causes serious eye irritation.[2][3] Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation, redness, and discomfort.[2][4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] H336: May cause drowsiness or dizziness.[2][3] | Affects the respiratory system and central nervous system, reinforcing the need for adequate ventilation or use within a fume hood.[4] |

Critical Physical and Chemical Properties

The safety protocols for a chemical are directly derived from its physical properties. The low flash point of this compound is a critical parameter that dictates many of its handling requirements.

Table 2: Physical and Chemical Data for this compound

Property Value Source
CAS Number 53001-22-2 [1][2][5]
Molecular Formula (CD₃)₃COD [2]
Molecular Weight 84.18 g/mol [1][5]
Appearance Colorless liquid or solid [1]
Boiling Point 82 °C (179.6 °F) [1][5]
Melting Point ~25 °C (77 °F)
Flash Point 11 °C (51.8 °F) (closed cup) [4]
Density 0.893 g/mL at 25 °C [1][5]
Vapor Pressure 46 mmHg at 25 °C [1]
Explosion Limits 2.4% - 8.0% by volume in air [2][4]

| Solubility | Miscible with water |[2] |

Laboratory Handling and Storage Protocols

Core Directive for Safe Handling

The combination of high flammability and volatility requires stringent controls during handling.

  • Control of Ignition Sources: All work must be conducted away from open flames, hot plates, and spark-producing equipment.[4][6] Use only non-sparking tools.[4][6]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure and prevent vapor accumulation.[6]

  • Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be properly grounded and bonded during dispensing.[3][4]

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling, even if gloves were worn.[7]

Causality: The Deuterated Solvent Consideration

Beyond standard chemical safety, the isotopic nature of this compound demands specific handling to preserve its chemical integrity. Deuterated solvents are highly hygroscopic (readily absorb moisture from the air).[8][9]

  • Why is this critical? Water contamination introduces a significant protonated water (H₂O/HDO) signal in ¹H NMR spectra, which can obscure signals from the analyte of interest. Furthermore, the labile deuterium on the hydroxyl group (-OD) can readily exchange with protons from atmospheric water, diminishing the isotopic purity of the solvent and potentially exchanging with labile protons on the sample molecule.[8][10]

  • Protocol: To prevent isotopic contamination and moisture absorption, this compound must be handled under a dry, inert atmosphere (e.g., argon or dry nitrogen).[8][11] Use syringes for transfer from septum-sealed bottles and dry glassware thoroughly in an oven before use.[8][9][10]

Storage Integrity

Proper storage is essential for maintaining both safety and solvent quality.

  • Location: Store in a dedicated, well-ventilated flammables storage cabinet.[1][4]

  • Conditions: Keep containers tightly closed in a cool, dry place away from direct sunlight and heat sources.[2][4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, alkali metals, and aluminum, as violent reactions can occur.[2][12]

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and based on a direct risk assessment of the chemical's hazards.

  • Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be used when there is a significant risk of splashing.[2]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use).[7][12] Choose body protection based on the scale of the operation.[2]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls are insufficient or for large-scale work, a NIOSH/CEN-approved respirator with organic vapor cartridges must be used.[2][7]

Validated Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required upon any exposure.

Table 3: First Aid Response Protocol

Exposure Route Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
Skin Contact Remove all contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][7] |

Fire Response
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][4][7] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4][6]

  • Specific Hazards: The primary hazard is the vapor's ability to form explosive mixtures with air and travel to an ignition source.[2][4] Containers may explode when heated.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release (Spill) Protocol

For a minor spill (a small quantity that can be safely managed by trained lab personnel without risk of fire or significant inhalation):

  • Alert & Assess: Alert personnel in the immediate area.[13]

  • Control Ignition: Immediately turn off all ignition sources.[13][14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Contain & Absorb: Contain the spill using an unreactive absorbent material (e.g., spill pads, vermiculite, or sand).[13][15] Do not use combustible materials.

  • Collect Waste: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[14][15]

  • Decontaminate: Clean the spill area with soap and water.[16]

  • Dispose: Dispose of all contaminated materials (absorbents, gloves) as hazardous waste according to institutional and local regulations.[15][17]

A major spill is one that involves a large quantity, is outside of a containment area, presents a significant fire or inhalation risk, or is beyond the comfort level of lab staff to manage. In such cases, evacuate the area immediately, close the doors, alert others, and contact your institution's emergency response team.[13][14]

Spill_Response_Workflow cluster_prep Phase 1: Immediate Actions cluster_cleanup Phase 2: Containment & Cleanup cluster_post Phase 3: Final Steps spill Spill Occurs alert Alert Area Personnel & Supervisor spill->alert Assess Situation control_ignition Control Ignition Sources alert->control_ignition FIRE RISK! don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) control_ignition->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain absorb Absorb Liquid contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident per Institutional Policy dispose->report restock Restock Spill Kit report->restock

Minor Chemical Spill Response Workflow

Toxicological Profile

The toxicological properties of this compound are considered equivalent to its non-deuterated form.

  • Acute Effects: Harmful if inhaled, causing irritation to the respiratory system and eyes.[2][4] Ingestion and high vapor concentrations can lead to central nervous system depression, with symptoms including dizziness, drowsiness, headache, and incoordination.[4][18]

  • Chronic Effects: Prolonged or repeated exposure may cause skin irritation.[4] There is no evidence to suggest it is a carcinogen according to IARC, NTP, or OSHA.[3][7]

  • Quantitative Data: The oral LD50 in rats is reported as 2743 mg/kg, indicating moderate acute toxicity if swallowed.[2][6]

Waste Disposal

All this compound waste, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[15][17]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[3]

References

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The Unseen Hand in Your Reaction: A Technical Guide to tert-Butanol-d10 as a Non-Coordinating Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and analysis, the choice of solvent is paramount. It is the silent partner in every reaction, capable of influencing reaction rates, altering equilibrium positions, and even dictating product selectivity. For researchers, scientists, and drug development professionals, the ideal solvent is often one that plays a minimal role in the chemical transformation itself—a non-coordinating solvent. This guide provides an in-depth exploration of tert-butanol-d10, a deuterated solvent prized for its inertness and unique properties that make it an exceptional choice for a variety of sensitive applications.

The Power of "Doing Nothing": Understanding Non-Coordinating Solvents

A non-coordinating solvent is a liquid medium that dissolves reactants and facilitates their interaction without directly participating in the chemical reaction. Unlike coordinating solvents, which can form bonds with reactants, intermediates, or catalysts, non-coordinating solvents remain aloof. This inertness is crucial in studies of reaction mechanisms, in organometallic chemistry where metal centers are highly sensitive to ligation, and in spectroscopic analyses where solvent signals can interfere with the analyte's signature.

The primary characteristic of a non-coordinating solvent is its low propensity to act as a Lewis base (electron pair donor). This is often achieved through a combination of electronic effects and steric hindrance around the potential coordinating atom (in the case of alcohols, the oxygen atom).

Why Deuterate? The Isotopic Advantage of this compound

The substitution of hydrogen atoms with their heavier isotope, deuterium, offers several significant advantages in chemical research.[1] In the context of this compound ((CD₃)₃COD), these benefits are multifaceted:

  • NMR Spectroscopy: The most prominent advantage lies in Nuclear Magnetic Resonance (NMR) spectroscopy. Since deuterium resonates at a different frequency from protons (¹H), using a deuterated solvent eliminates overwhelming solvent signals from the ¹H NMR spectrum, allowing for clear and unobstructed observation of the analyte's proton signals.[2][3] This is indispensable for structural elucidation and reaction monitoring.

  • Isotopic Labeling and Mechanistic Studies: Deuterium labeling is a powerful tool for tracing the pathways of atoms through a reaction.[1] By selectively incorporating deuterium, researchers can gain profound insights into reaction mechanisms, identify intermediates, and understand kinetic isotope effects.

  • Vibrational Spectroscopy (IR and Raman): The difference in mass between hydrogen and deuterium leads to shifts in vibrational frequencies. This can be exploited in IR and Raman spectroscopy to probe specific molecular interactions and hydrogen bonding without interference from the solvent's own vibrations.[4]

  • Slowing Down Reactions: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This can lead to a kinetic isotope effect, where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond. This phenomenon is particularly useful in studying reaction kinetics and can also be leveraged in drug development to slow down metabolic processes, potentially enhancing a drug's therapeutic efficacy.[2][5]

The Molecular Architecture of Inertness: Physicochemical Properties of this compound

The efficacy of this compound as a non-coordinating solvent stems from its unique molecular structure. The central carbon atom is bonded to three bulky methyl groups (fully deuterated in this case) and a hydroxyl group. This tertiary alcohol structure imparts key properties that minimize its coordinating ability.

Steric Hindrance: A Physical Barrier to Coordination

The most significant factor contributing to tert-butanol's non-coordinating nature is the immense steric hindrance around the hydroxyl oxygen. The three bulky trideuteromethyl groups act as a physical shield, making it difficult for the oxygen's lone pairs of electrons to approach and coordinate with metal centers or other electrophilic species in the reaction mixture. This steric bulk inhibits the solvent from participating in nucleophilic substitution reactions.[5]

Caption: Steric hindrance around the hydroxyl group in this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of this compound:

PropertyValueReference(s)
Chemical Formula (CD₃)₃COD[2]
Molecular Weight 84.18 g/mol [2]
CAS Number 53001-22-2
Appearance Colorless liquid[6]
Boiling Point 82 °C[7]
Density 0.893 g/mL at 25 °C[7]
Flash Point 11 °C (51.8 °F) - closed cup
Isotopic Purity Typically ≥98 atom % D

Applications in Research and Development

The unique combination of isotopic labeling and non-coordinating properties makes this compound a valuable tool in several areas of chemical research and drug development.

Elucidating Reaction Mechanisms

By serving as an inert medium, this compound allows for the study of reaction kinetics and mechanisms without the complication of solvent effects.[8] Researchers can be more confident that the observed reactivity is a true reflection of the intrinsic properties of the reactants and catalysts involved. The deuterated nature of the solvent also allows for its use in kinetic isotope effect studies to probe transition states.

Organometallic Chemistry and Catalysis

In organometallic chemistry, the metal centers of catalysts are often highly reactive and susceptible to coordination by solvent molecules. Such coordination can deactivate the catalyst or alter its selectivity. The steric bulk of this compound prevents it from binding to the metal center, thus preserving the catalyst's activity and intended reaction pathway.[9]

High-Resolution NMR Spectroscopy

As previously mentioned, the primary application of this compound is as a solvent for high-resolution NMR spectroscopy.[10] Its ability to dissolve a wide range of organic compounds and the absence of interfering proton signals make it an excellent choice for the structural analysis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Synthesis of Deuterated Compounds

This compound can serve as a synthetic precursor for other deuterated reagents. For instance, it is used in the synthesis of deuterated potassium tert-butoxide (t-BuOK-d9), a strong, non-nucleophilic base widely used in organic synthesis.

Experimental Protocol: Preparation of a Stock Solution in this compound for NMR Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.

Objective: To prepare a solution of a solid organic compound in this compound for subsequent ¹H NMR analysis.

Materials:

  • This compound (≥99 atom % D)

  • Solid organic compound of interest

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial with a cap

  • Analytical balance

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the solid organic compound directly into a clean, dry vial.

  • Add the Solvent: Using a clean, dry Pasteur pipette, add approximately 0.6-0.7 mL of this compound to the vial containing the solid.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. If necessary, gentle warming in a water bath may aid dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial to a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid level is appropriate for the NMR spectrometer (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Analysis: The sample is now ready for ¹H NMR analysis.

Caption: Workflow for preparing an NMR sample using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if inhaled and causes serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound stands out as a uniquely valuable solvent for researchers in chemistry and drug development. Its non-coordinating nature, a direct consequence of the steric hindrance imparted by its tertiary structure, allows for the study of chemical reactions in an environment free from interfering solvent interactions. The added benefits of deuterium labeling make it an indispensable tool for high-resolution NMR spectroscopy and for delving into the intricate details of reaction mechanisms. By understanding and leveraging the properties of this "unseen hand," scientists can achieve greater clarity and precision in their experimental pursuits.

References

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An In-Depth Technical Guide to the NMR Spectrum of Pure tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure tert-Butanol-d10. As a deuterated solvent and a staple in modern synthetic and analytical chemistry, a thorough understanding of its spectral characteristics is paramount for accurate experimental design and data interpretation. This document moves beyond a simple recitation of spectral data, offering insights into the underlying principles and practical considerations for obtaining and interpreting high-quality NMR spectra.

Introduction: The Role of Deuterated Solvents in NMR Spectroscopy

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is not merely a medium for the analyte but an active participant that can profoundly influence the resulting spectrum. Deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H), are indispensable tools for chemists.[1][2] The primary reason for their use is to minimize the overwhelming signal from the solvent's protons, which would otherwise obscure the signals from the analyte of interest.[3] Deuterium resonates at a significantly different frequency from protons, rendering the solvent "invisible" in a standard ¹H NMR experiment.[1][2]

Furthermore, the deuterium signal serves a critical function in modern NMR spectrometers: it provides a "lock" signal.[4][5] The spectrometer's electronics continuously monitor the deuterium resonance frequency of the solvent and adjust the magnetic field to counteract any drift, ensuring the stability and accuracy of the chemical shift scale throughout the experiment.[4][5][6]

This compound, with the chemical formula (CD₃)₃COD, is a fully deuterated isotopologue of tert-butanol. Its physical properties, such as a boiling point of approximately 82-85°C and a density of about 0.893 g/mL at 25°C, make it a suitable solvent for a variety of applications, particularly in studies where the unique steric and electronic properties of a tertiary alcohol are desired.[7][8][9]

The ¹H NMR Spectrum of "Pure" this compound: The Significance of Residual Peaks

Even in highly deuterated solvents (typically 99 atom % D or higher), a small, unavoidable fraction of residual, non-deuterated solvent molecules will be present. In the ¹H NMR spectrum of this compound, these residual protons give rise to characteristic signals.

The most prominent residual peak in the ¹H NMR spectrum of this compound is due to the hydroxyl proton (O-H) of the residual (CD₃)₃COH. The chemical shift of this peak is highly variable and depends on factors such as temperature, concentration, and the presence of any acidic or basic impurities. It is often observed as a broad singlet.

Additionally, a very small singlet corresponding to the methyl protons of the residual (CD₃)₂C(CH₃)COD may be observed. The expected chemical shift for the methyl protons of non-deuterated tert-butanol is around 1.28 ppm.[10]

Table 1: Expected Residual ¹H NMR Signals in this compound

Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Residual -OHVariableBroad SingletPosition and width are highly dependent on experimental conditions.
Residual -CH₃~1.28SingletIntensity will be very low in high-purity solvent.[10]

The ¹³C NMR Spectrum of this compound: A Tale of Two Carbons and Deuterium Coupling

The proton-decoupled ¹³C NMR spectrum of this compound is deceptively simple, showing two primary resonances corresponding to the two distinct carbon environments in the molecule: the quaternary carbon and the four equivalent methyl carbons.

However, the key to a deeper understanding lies in the coupling between the ¹³C nuclei and the attached deuterium atoms. Deuterium has a nuclear spin (I) of 1, which leads to a characteristic splitting pattern described by the 2nI + 1 rule, where 'n' is the number of equivalent deuterium atoms.

  • Quaternary Carbon (C(CD₃)₃): This carbon is not directly attached to any deuterium atoms. Therefore, in a standard proton-decoupled ¹³C NMR spectrum, it will appear as a singlet. Its chemical shift is expected to be in the region typical for a tertiary alcohol's quaternary carbon. For comparison, the quaternary carbon in non-deuterated tert-butanol appears at approximately 67-70 ppm.[11][12]

  • Methyl Carbons (-CD₃): Each of the four equivalent methyl carbons is directly bonded to three deuterium atoms. This results in a characteristic splitting pattern. According to the 2nI + 1 rule (with n=3 and I=1), the signal for the methyl carbons will be split into a septet (2 * 3 * 1 + 1 = 7). The chemical shift of these carbons will be in the typical range for methyl groups attached to a quaternary carbon in an alcohol. The methyl carbons in non-deuterated tert-butanol resonate at around 30-31 ppm.[11][13]

Table 2: Expected ¹³C NMR Signals in this compound

Assignment Expected Chemical Shift (ppm) Multiplicity (due to ¹³C-²H coupling)
Quaternary Carbon~67-70Singlet
Methyl Carbons~30-31Septet

Practical Considerations for Acquiring High-Quality NMR Spectra in this compound

Obtaining clean, interpretable NMR spectra requires careful attention to experimental detail. The following protocols outline best practices for sample preparation and spectrometer setup.

Experimental Protocol: Sample Preparation
  • Analyte Purity: Ensure the analyte to be dissolved is of high purity and free from residual solvents that could complicate spectral interpretation.

  • Solvent Handling: this compound is hygroscopic. To minimize water contamination, handle the solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]

  • NMR Tube Preparation: Use high-quality, clean, and dry NMR tubes. If necessary, oven-dry the tubes prior to use. Rinsing the tube with a small amount of the deuterated solvent before preparing the final sample can help minimize residual water.[3]

  • Sample Concentration: Prepare the sample at an appropriate concentration. Overly concentrated samples can lead to broad lines and shifts in resonance frequencies, while very dilute samples will require longer acquisition times.

  • Internal Standard (Optional): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, be aware that the standard will add its own signals to the spectrum.

Experimental Protocol: Spectrometer Setup and Data Acquisition
  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Initiate the lock procedure, which uses the deuterium signal of the this compound to stabilize the magnetic field.[4][14]

    • Perform shimming to optimize the homogeneity of the magnetic field. This is a critical step for achieving sharp, well-resolved spectral lines. The lock level can be used as an indicator of shim quality.[6]

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Process the FID using Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Choose between a standard proton-decoupled experiment or a deuterium-coupled experiment to observe the ¹³C-²H splitting.

    • Set the appropriate spectral width and a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C is a less sensitive nucleus than ¹H.

    • Process the data similarly to the ¹H spectrum.

Visualizing the NMR Spectrum of this compound

The following diagrams illustrate the molecular structure and the expected NMR spectral patterns for this compound.

Caption: Molecular structure of this compound.

G cluster_spectrum ¹³C NMR Spectrum xaxis Chemical Shift (ppm) c_quat Singlet c_quat_pos ~68 ppm c_quat_peak c_methyl Septet c_methyl_pos ~31 ppm c_methyl_peak1 c_methyl_peak2 c_methyl_peak3 c_methyl_peak4 c_methyl_peak5 c_methyl_peak6 c_methyl_peak7

Caption: Expected ¹³C NMR spectrum of this compound.

Conclusion

References

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  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link].

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A Senior Application Scientist’s Guide to tert-Butanol-d10: Advanced Applications in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical and pharmaceutical sciences, the strategic use of stable isotopes has transitioned from a niche academic pursuit to an indispensable tool for innovation. Among the arsenal of deuterated compounds, tert-Butanol-d10 ((CD₃)₃COD) emerges as a uniquely versatile reagent. Its distinct physical properties and the complete substitution of hydrogen with deuterium open avenues for deeper mechanistic insights, enhanced analytical precision, and the synthesis of novel chemical entities. This guide, crafted from the perspective of a senior application scientist, eschews a conventional overview. Instead, it offers an in-depth exploration of the core applications of this compound, focusing on the causal reasoning behind its selection and providing field-proven methodologies for its use. We will delve into its pivotal role in nuclear magnetic resonance (NMR), mechanistic studies, deuterated synthesis, mass spectrometry, and pharmaceutical development, equipping researchers with the knowledge to leverage this powerful molecule to its fullest potential.

Core Properties of this compound

The utility of this compound is rooted in its fundamental physical and chemical characteristics, which are subtly yet significantly different from its non-deuterated analog due to the presence of deuterium.

PropertyValueSource
Chemical Formula C₄D₁₀O / (CD₃)₃COD[1]
CAS Number 53001-22-2[2]
Molecular Weight 84.18 g/mol [1]
Boiling Point 82 °C (lit.)[3][4]
Density 0.893 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.3835 (lit.)[3][4]
Isotopic Purity Typically ≥99 atom % D[3]
Appearance Clear, colorless liquid[2]
Application in High-Resolution NMR Spectroscopy

The primary and most widespread application of deuterated solvents is in NMR spectroscopy.[5][6] The substitution of protons (¹H) with deuterium (²H or D) is critical because deuterium resonates at a vastly different frequency from protons, rendering the solvent effectively "invisible" in ¹H NMR spectra.[6] This eliminates overwhelming solvent signals that would otherwise obscure the signals from the analyte of interest.[5][7]

Expertise & Causality: While many deuterated solvents exist, this compound is chosen for specific scenarios. Its ability to dissolve a range of moderately polar organic molecules and its use in variable temperature studies make it a valuable tool. A key application is in the study of molecular conformations and hydrogen bonding. For instance, in a conformational analysis of 2,3-dihydroxypropanoic acid, this compound was used as the solvent to demonstrate the predominance of specific rotamers under low pH conditions, a finding crucial for understanding molecular structure in solution.[3][4] The hydroxyl group (-OD) of this compound can also participate in deuterium exchange with labile protons (e.g., -OH, -NH) in an analyte, a phenomenon that can be exploited to identify these functional groups in a spectrum.

Experimental Protocol: NMR Sample Preparation with this compound
  • Analyte Preparation: Ensure the analyte is dry and free of protonated solvent residues. A common practice is to lyophilize the sample from a D₂O solution if it is water-soluble or to dry it under high vacuum.

  • Solvent Dispensing: In a controlled environment (e.g., a glove box) to minimize atmospheric moisture contamination, accurately dispense approximately 0.5-0.7 mL of this compound into a clean, dry vial containing a known mass (typically 1-10 mg) of the analyte.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the analyte.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.

  • Acquisition: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters, noting that a small residual peak from any remaining CHD₂ groups in the solvent may be present.

G cluster_prep Sample Preparation cluster_acq Analysis Analyte Dry Analyte Dissolve Dissolve Analyte in Solvent Analyte->Dissolve Solvent This compound Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Acquire Spectrum in Spectrometer Transfer->Spectrometer G tBuOHd10 (CD₃)₃COD (this compound) Reaction Reaction under Inert Atmosphere tBuOHd10->Reaction K_metal K (s) (Potassium Metal) K_metal->Reaction KOBud9 (CD₃)₃CO⁻K⁺ (Potassium tert-butoxide-d9) Reaction->KOBud9 Primary Product D2_gas D₂ (g) (Deuterium Gas) Reaction->D2_gas Byproduct G cluster_H Reaction with (CH₃)₃COH cluster_D Reaction with (CD₃)₃COD cluster_result Interpretation RH Reactant (H) PH Product RH->PH Rate = kH RD Reactant (D) PD Product RD->PD Rate = kD Result kH > kD (KIE > 1) C-H/C-D bond cleavage is in the rate-determining step. G cluster_discovery Drug Discovery & Synthesis cluster_dev Preclinical & Clinical Development Lead Lead Compound Deuteration Deuteration using Reagents like t-BuOH-d10 (as a precursor) Lead->Deuteration DeutDrug Deuterated Drug Candidate Deuteration->DeutDrug DMPK DMPK Studies (Improved Half-life) DeutDrug->DMPK Quant Bioanalysis using Deuterated Standards DMPK->Quant Formulation Formulation Studies (Lyophilization Tracer) DMPK->Formulation

Sources

Methodological & Application

Application Note: tert-Butanol-d10 for In-Situ Reaction Monitoring by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful Process Analytical Technology (PAT) for elucidating reaction mechanisms, determining kinetics, and optimizing process conditions in real-time.[1][2] The choice of solvent is paramount for a successful experiment, as it must dissolve all reactants, intermediates, and products without interfering with their signals or participating in the reaction. This application note presents tert-Butanol-d10 ((CD₃)₃COD) as a highly effective solvent for ¹H NMR-based reaction monitoring. We detail its unique physicochemical and spectroscopic properties, provide a comprehensive protocol for its use, and discuss practical considerations to ensure high-quality, reproducible data.

The Challenge of Solvent Selection in NMR Reaction Monitoring

Real-time reaction monitoring by NMR presents a unique set of challenges. Unlike routine sample analysis, the solvent must maintain the integrity of a dynamic chemical system over time and often across a range of temperatures. An ideal solvent should possess:

  • Broad Solubility Profile: To dissolve a diverse range of polar and non-polar reactants, catalysts, and products.

  • Chemical Inertness: It must not react with any components of the reaction mixture. Tertiary alcohols like tert-butanol are resistant to oxidation under mild conditions, making them robust reaction media.[3][4]

  • Minimal Spectral Interference: The solvent's own NMR signals should not overlap with analyte resonances.[5][6]

  • Appropriate Thermal Range: A wide liquid range is necessary to accommodate reactions performed at sub-ambient or elevated temperatures.

Deuterated solvents are essential for ¹H NMR to avoid a massive proton signal from the solvent that would overwhelm the analyte signals.[6][7] While common solvents like chloroform-d or DMSO-d₆ are widely used, their multiple residual solvent peaks can complicate spectral analysis, or they may exhibit undesirable reactivity.

This compound: A Superior Medium for In-Situ Analysis

This compound emerges as an excellent candidate for many reaction monitoring applications due to its advantageous properties.

Physicochemical and Spectroscopic Properties

The physical properties of this compound make it a versatile solvent for a variety of chemical systems. Its ability to dissolve a wide range of organic compounds is a key advantage.[4][8]

PropertyValueSource
Molecular Formula C₄D₁₀O[9]
Molecular Weight 84.18 g/mol [9]
Melting Point ~25 °C[3][10]
Boiling Point 82-84.6 °C[9][11]
Density ~0.893 g/mL at 25 °C[9][11][12]
¹H Residual Peak (OD) ~1.28 ppm (s, broad)[13]
¹³C Resonances ~68.8 ppm (-COD), ~30.3 ppm (-CD₃)

Note: The chemical shift of the residual hydroxyl proton is highly dependent on temperature, concentration, and solute interactions.

Key Advantages as a Reaction Monitoring Solvent
  • Single, Unobtrusive Residual Peak: The primary advantage of this compound is the presence of only one major residual proton signal from the hydroxyl group (-OD). This broad singlet appears in the upfield region of the spectrum (~1.28 ppm), leaving the vast majority of the spectral window clear for observing aromatic, vinylic, and other key functional group resonances.[13] This minimizes the risk of signal overlap, a common problem with other solvents.

  • Chemical Inertness: As a tertiary alcohol, tert-butanol is sterically hindered and lacks an α-proton, making it resistant to oxidation and many common reaction conditions.[3][4] This ensures it acts as a true spectator, not a participant, in the observed chemistry.

  • Broad Solubilizing Power: The polarity and hydrogen-bonding capability of the hydroxyl group, combined with the non-polar tert-butyl group, allow it to dissolve a wide array of both polar and non-polar organic molecules.[8][14]

  • Accessible Temperature Range: With a liquid range of approximately 25 °C to 82 °C, it is suitable for reactions conducted from room temperature to moderate heating.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for setting up a reaction monitoring experiment using this compound.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis solubility 1. Solubility Test (Reactants & Products in t-BuOH-d10) reagents 2. Prepare Stock Solutions of Reactants solubility->reagents tube_prep 3. Prepare NMR Tube (Add Stir Bar, Reactant 1) reagents->tube_prep thermo 4. Thermal Equilibration in NMR Magnet tube_prep->thermo blank 5. Acquire t=0 Spectrum (Before Initiator) thermo->blank initiate 6. Initiate Reaction (Inject Reactant 2) blank->initiate monitor 7. Acquire Time-Course Data (Automated Array) initiate->monitor process 8. Process Spectra (Phasing, Baseline Correction) monitor->process integrate 9. Integrate Key Peaks (Reactant, Product) process->integrate kinetics 10. Plot Concentration vs. Time (Determine Kinetics) integrate->kinetics caption Fig 1. Experimental workflow for NMR reaction monitoring.

Fig 1. Experimental workflow for NMR reaction monitoring.
Detailed Protocol

Materials:

  • High-quality 5 mm NMR tubes

  • This compound (≥99.5 atom % D)

  • Reactants, catalysts, and any internal standards

  • Volumetric flasks and gas-tight syringes

  • Small magnetic stir bar (if using a compatible system) or means for agitation

  • Cotton or glass wool for filtration[15]

Procedure:

  • Pre-Experiment Checks:

    • Solubility Verification: Before committing to the experiment, verify that all key starting materials and the expected final product are sufficiently soluble in this compound at the intended reaction temperature to yield a good signal-to-noise ratio (typically 5-25 mg in 0.6-0.7 mL).[15]

    • Solvent Handling: this compound melts at ~25 °C.[3][10] If it is solid, gently warm the bottle in a water bath until it becomes a liquid before use.

  • Sample Preparation:

    • Accurately weigh the limiting reagent and dissolve it in a precise volume of this compound in a separate vial.

    • Prepare a separate, concentrated stock solution of the initiating reagent in this compound. This allows the reaction to be initiated with a small injection volume, minimizing dilution effects.

    • (Optional) Add a non-reactive internal standard (e.g., tetramethylsilane (TMS) or hexamethyldisiloxane) to the primary solution for precise quantification.

  • Setting up the NMR Tube:

    • Filter the solution of the limiting reagent into a clean, dry NMR tube using a pipette packed with a small plug of cotton or glass wool to remove any particulate matter.[16] This is critical for achieving good spectral resolution.

    • Ensure the final solvent height in the tube is adequate for the spectrometer's probe, typically around 4-5 cm or 0.6-0.7 mL.[15][17]

  • Spectrometer Setup and Thermal Equilibration:

    • Insert the NMR tube into the spectrometer.

    • Set the probe to the desired reaction temperature. Allow the sample to equilibrate for at least 5-10 minutes to ensure thermal stability.

    • Lock the spectrometer onto the deuterium signal of the this compound.

    • Shim the magnetic field to achieve good homogeneity.[18] A narrow, symmetrical lineshape on the residual solvent peak is a good indicator of a well-shimmed sample.

  • Initiating and Monitoring the Reaction:

    • Acquire a reference spectrum (t=0) before initiating the reaction. This spectrum confirms the initial state and serves as a baseline.

    • Carefully remove the NMR tube, quickly inject the initiating reagent stock solution using a long-needle syringe, and mix thoroughly but gently.

    • Immediately re-insert the tube into the magnet and begin acquiring data using a time-arrayed experiment. Set the number of scans and delay time to capture spectra at appropriate intervals based on the expected reaction rate.

Practical Considerations & Troubleshooting

  • Temperature Control: Due to the ~25 °C melting point, experiments at or below standard room temperature require careful temperature regulation by the spectrometer to prevent the solvent from freezing.

  • Shimming: Achieving optimal magnetic field homogeneity is crucial for resolving closely spaced peaks.[19] If line broadening is observed, it may be due to suspended particles (requiring re-filtration), high sample concentration leading to viscosity, or poor shimming.[16] Manual or gradient shimming routines should be employed for optimization.[18][20]

  • Quantification: For accurate kinetic analysis, integrate the peaks of a reactant and a product. The concentration can be calculated by comparing the integral of a species' peak to the integral of a known-concentration internal standard.

  • Oxygen Removal: For oxygen-sensitive reactions, the sample can be degassed using several freeze-pump-thaw cycles before being sealed or maintained under an inert atmosphere.

Case Study: Monitoring an Sₙ1 Reaction

This compound is an excellent solvent for monitoring reactions where a tertiary carbocation intermediate might be formed, such as the Sₙ1 reaction of tert-butyl chloride with an alcohol to form an ether.

G cluster_reaction Reaction in this compound r1 tert-Butyl Chloride p1 tert-Butyl Methyl Ether (MTBE) r1->p1 Slow, RDS p2 DCl r1->p2 r2 Methanol r2->p1 caption Fig 2. Sₙ1 reaction pathway suitable for monitoring.

Fig 2. Sₙ1 reaction pathway suitable for monitoring.

In this example, the reaction could be monitored by observing the disappearance of the singlet corresponding to the nine equivalent protons of tert-butyl chloride and the simultaneous appearance of a new singlet for the tert-butyl group of the MTBE product at a slightly different chemical shift. The singlet for the methyl group of methanol would also decrease, while the methyl signal of the MTBE product would appear. By integrating these peaks over time, the reaction kinetics can be precisely determined.

Conclusion

This compound is a powerful and often overlooked solvent for in-situ NMR reaction monitoring. Its combination of a simple background spectrum, chemical inertness, and broad solubilizing power makes it an ideal choice for a wide range of organic transformations. By following the detailed protocol and considering the practical advice outlined in this note, researchers can leverage this compound to acquire high-quality kinetic and mechanistic data, accelerating research and development in chemistry and drug discovery.

References

  • Sciencemadness Wiki. (2023, November 3). tert-Butanol. [Link]

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  • ResearchGate. (n.d.). In situ13C NMR study of tert-butanol interaction with moderately concentrated sulfuric acid. [Link]

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  • Yale University. (n.d.). NMR without deuterium solvent. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • University of Illinois. (n.d.). Shimming an NMR Magnet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of Tert-Butanol for Organic Solvents. [Link]

  • Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?[Link]

  • Fan, T. W. M., & Lane, A. N. (2011). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 379–400. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. [Link]

  • Britton, J., et al. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Magnetic Resonance in Chemistry, 61(11), 661-668. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

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Sources

protocol for preparing NMR samples with tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of Nuclear Magnetic Resonance (NMR) Samples with tert-Butanol-d10

Authored by a Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for molecular structure elucidation and quantitative analysis. The quality of the resultant NMR data is fundamentally dependent on the meticulous preparation of the sample. This document provides a comprehensive guide and a set of detailed protocols for the preparation of NMR samples using this compound, a deuterated solvent with unique properties beneficial for specific applications. The causality behind critical experimental steps is explained to empower researchers to not only follow the protocol but also to adapt it based on a deep understanding of the underlying principles. This guide is intended for researchers, scientists, and drug development professionals who demand the highest quality and reproducibility in their NMR analyses.

Introduction: The Critical Role of Sample Preparation and the Utility of this compound

This compound ((CD₃)₃COD) is a specialized deuterated solvent. Its selection over more common solvents like chloroform-d or DMSO-d₆ is often a deliberate choice driven by its specific physicochemical properties. The nine equivalent deuterated methyl groups and the deuterated hydroxyl group leave a very simple residual proton signal, typically a singlet, which can simplify spectral analysis. Furthermore, its unique solvency characteristics and its utility in quantitative NMR (qNMR), sometimes as an internal standard, make it a valuable tool in the spectroscopist's arsenal.[4] This guide will elucidate the best practices for harnessing the full potential of this solvent.

Properties of this compound

A thorough understanding of the solvent's properties is paramount for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
Linear Formula (CD₃)₃COD[5]
Molecular Weight 84.18 g/mol [5]
Density 0.893 g/mL at 25 °C[4][5]
Boiling Point 82 °C[4][5]
Flash Point 11 °C (51.8 °F)
Isotopic Purity Typically ≥99 atom % D[5]
Appearance Clear, colorless liquid[4]
Water Content ≤0.5% (typical)[5]
¹H NMR Residual Signal ~1.28 ppm (Varies with conditions)N/A

Foundational Principles: Ensuring Scientific Integrity

Every step in the sample preparation protocol is designed to mitigate a specific risk to data quality. Adhering to these principles transforms a mere procedure into a self-validating system.

The Imperative of Anhydrous Conditions

Deuterated solvents, including this compound, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This water contamination introduces a significant H₂O (or HDO) peak in the ¹H NMR spectrum, which can obscure analyte signals.

Causality: The protons in atmospheric moisture will be incorporated into the sample, creating a large, unwanted signal. Mitigation: All glassware must be rigorously dried, and the solvent should be handled in a dry, inert atmosphere (e.g., a nitrogen-filled glove box or under a stream of dry argon).[6][7] Using solvents from single-use ampules or Sure/Seal™ bottles further minimizes the risk of contamination.[8]

The Problem of Particulate Matter

The presence of suspended solid particles, even microscopic dust, is highly detrimental to NMR spectral quality.

Causality: Solid particles have a different magnetic susceptibility than the solution. This creates microscopic distortions in the magnetic field homogeneity throughout the sample volume. The spectrometer's shimming process cannot correct for these localized distortions, resulting in broad, asymmetric peaks and a loss of resolution. Mitigation: All NMR samples must be filtered directly into the NMR tube. A common and effective method is to pass the solution through a small plug of glass wool or a specialized filter packed into a Pasteur pipette.[9]

Precision in Sample Volume and Positioning

The NMR spectrometer's hardware is optimized for a specific sample volume and height within the tube.

Causality: The radiofrequency coils responsible for exciting the sample and detecting the resulting signal are of a fixed length. An insufficient sample volume will not fill this active region, leading to a dramatic loss in signal-to-noise. Conversely, an excessive volume can extend beyond the homogeneous region of the magnetic field, making the sample impossible to shim correctly.[2] Mitigation: A consistent sample volume of 0.6 to 0.7 mL is recommended for standard 5 mm NMR tubes, corresponding to a column height of approximately 4 to 5 cm.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing a standard NMR sample. Adherence to this workflow ensures that all critical steps are performed in the correct sequence.

NMR_Sample_Prep_Workflow start Start materials 1. Prepare Materials (Clean, Dry Glassware) start->materials weigh 2. Weigh Analyte (Solid or Liquid) materials->weigh dissolve 3. Add this compound & Dissolve Sample weigh->dissolve filter 4. Filter Solution into NMR Tube dissolve->filter final 5. Finalize Sample (Cap, Clean, Label) filter->final end_node End final->end_node

Caption: Standard workflow for qualitative NMR sample preparation.

Detailed Protocol for Standard (Qualitative) NMR Sample Preparation

This protocol is designed for routine structural elucidation and sample characterization.

Required Materials and Equipment
  • High-quality 5 mm NMR tubes and caps

  • This compound (≥99 atom % D)

  • Analyte (solid or liquid)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Small plug of glass wool or a pipette filter

  • Vortex mixer and/or sonicator

  • Lint-free wipes (e.g., Kimwipes™)

  • Drying oven and desiccator

Step-by-Step Procedure
  • Glassware Preparation (The Foundation of Quality):

    • Thoroughly clean NMR tubes and vials with a suitable solvent (e.g., acetone, followed by distilled water if necessary). Do not use abrasive brushes that can scratch the inner surface of the NMR tube.[9]

    • Place the clean glassware in a drying oven at >120 °C for at least 4 hours (overnight is ideal).

    • Transfer the hot glassware to a desiccator to cool down to room temperature under a dry atmosphere. This prevents the re-adsorption of atmospheric moisture.[8]

  • Sample Weighing:

    • Place a clean, dry vial on the analytical balance and tare it.

    • Accurately weigh 5-20 mg of your solid analyte into the vial. For a liquid sample, use a micropipette to add a corresponding amount.[1] The optimal amount depends on the molecular weight and solubility of the analyte.

  • Dissolution:

    • This step should ideally be performed in a dry atmosphere (e.g., glove box or under an inert gas flow).

    • Using a clean, dry pipette, add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.[2][9]

    • Cap the vial and use a vortex mixer to agitate the solution until the analyte is fully dissolved. Gentle sonication may be used for sparingly soluble compounds.

    • Visually inspect the solution against a bright light to ensure no solid particulates remain. A true solution should be perfectly clear (though it may be colored).[10]

  • Filtration and Transfer:

    • Tightly pack a small plug of glass wool into the constriction of a clean, dry Pasteur pipette. Do not use cotton wool, as it can leach impurities into the solution.

    • Using the prepared filter pipette, draw up the analyte solution from the vial.

    • Carefully dispense the filtered solution directly into a clean, dry NMR tube. Avoid introducing air bubbles.[1]

    • Ensure the final liquid column height in the NMR tube is between 4 and 5 cm. Adjust with a small amount of pure solvent if necessary.

  • Finalization:

    • Securely place a clean cap on the NMR tube.

    • Thoroughly wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or ethanol to remove any dust or fingerprints.[1]

    • Label the NMR tube clearly near the top using a permanent marker. Do not use paper labels or tape, which can affect the tube's positioning in the spectrometer.[9]

Protocol for Quantitative NMR (qNMR) Sample Preparation

Quantitative NMR is a powerful primary analytical method that can provide highly accurate concentration or purity measurements.[11] This requires additional rigor in the sample preparation process.

The Principle of qNMR: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte signal to the integral of a known amount of an internal standard, the exact quantity of the analyte can be determined.[12][13]

Additional Requirements for qNMR
  • High-Precision Analytical Balance: A balance with readability to 0.01 mg or 0.001 mg is essential for accurate weighing.[14]

  • Internal Standard (IS): A high-purity, stable compound with known structure and purity. The IS must have at least one signal that is in a clear region of the spectrum, well-resolved from any analyte or impurity signals.[10][12]

qNMR Workflow Visualization

qNMR_Sample_Prep_Workflow start Start prep 1. Prepare Anhydrous Glassware & Materials start->prep weigh_analyte 2a. Accurately Weigh Analyte prep->weigh_analyte weigh_is 2b. Accurately Weigh Internal Standard prep->weigh_is combine 3. Combine Analytes in a Single Vial weigh_analyte->combine weigh_is->combine dissolve 4. Add this compound & Ensure Complete Quantitative Dissolution combine->dissolve filter 5. Filter Solution into NMR Tube dissolve->filter end_node End filter->end_node

Caption: Rigorous workflow for quantitative NMR (qNMR) sample preparation.

Step-by-Step qNMR Procedure
  • Preparation: Follow Step 1 from the standard protocol (Section 4.2) for preparing all glassware. Absolute cleanliness and dryness are non-negotiable for qNMR.

  • Gravimetric Analysis (Weighing):

    • Use a high-precision analytical balance in a draft-free environment.

    • Into a single, clean, dry, and tared vial, accurately weigh the analyte (e.g., ~20 mg, recorded to the nearest 0.01 mg).

    • Tare the balance again (with the vial and analyte). Accurately weigh the chosen internal standard into the same vial (e.g., ~10 mg, recorded to the nearest 0.01 mg).[11] Weighing into a single container minimizes errors associated with solution transfers. The goal is to achieve a molar ratio between the analyte and standard that is reasonably close to 1:1 for optimal accuracy.[14]

  • Quantitative Dissolution and Transfer:

    • Add ~0.7 mL of this compound to the vial.

    • Cap the vial and vortex thoroughly for at least 60 seconds to ensure both the analyte and the internal standard are completely dissolved. This step is critical; any undissolved material will invalidate the quantitative result.[10]

    • Follow Steps 4 and 5 from the standard protocol (Section 4.2) for filtration, transfer, and finalization of the NMR tube. The entire volume of the prepared solution must be filtered to ensure the sample in the NMR tube is representative of the master solution.

Safety Considerations

This compound is a highly flammable liquid and vapor.[15] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[16][17]

  • Always handle this solvent in a well-ventilated area or a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ensure containers are kept tightly closed when not in use.

References

  • NMR Sample Preparation. (n.d.). Western University. Retrieved January 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved January 14, 2026, from [Link]

  • NMR Solvents. (n.d.). Eurisotop. Retrieved January 14, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 14, 2026, from [Link]

  • NMR Sample Preparation Guide. (n.d.). University of Ottawa. Retrieved January 14, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). Queen Mary University of London. Retrieved January 14, 2026, from [Link]

  • Deuterated Solvents, Reagents & Accessories. (n.d.). Chromservis. Retrieved January 14, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Goss Scientific. Retrieved January 14, 2026, from [Link]

  • High-Purity Butanol-d10 for NMR Spectroscopy. (n.d.). ARMAR Isotopes. Retrieved January 14, 2026, from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved January 14, 2026, from [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved January 14, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 14, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Cambridge Department of Chemistry. Retrieved January 14, 2026, from [Link]

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Sources

Application Note: High-Throughput Metabolite Quantification in Biological Samples using ¹H qNMR with a Tert-Butanol-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification in Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, provides a direct snapshot of physiological and pathological states.[1] Accurate and reproducible quantification of these metabolites is paramount for discovering reliable biomarkers, understanding disease mechanisms, and evaluating therapeutic interventions.[2][3] While various analytical techniques are employed, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a uniquely powerful method due to its non-destructive nature, minimal sample preparation, and inherent quantitative accuracy.[4][5]

A core principle of NMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[6][7] This relationship allows for the precise determination of molar concentrations, making qNMR a primary analytical technique. To achieve the highest accuracy and mitigate variations in sample volume, magnetic field homogeneity, and instrument performance, the internal standard method is strongly recommended.[8][9]

This application note provides a detailed protocol and scientific rationale for using tert-Butanol-d10 ((CD₃)₃COD) as an internal standard for the quantification of metabolites in aqueous biological samples, a common application in drug development and clinical research.

Why this compound? The Hallmarks of an Ideal Internal Standard

The selection of an internal standard is the cornerstone of a robust qNMR assay.[10] An ideal standard must be non-reactive, chemically stable, soluble in the sample matrix, and possess a simple NMR spectrum with signals that do not overlap with analyte peaks.[6][11] this compound exhibits these characteristics, making it an exemplary choice for ¹H qNMR in metabolomics.

Key Advantages of this compound:
  • Spectral Simplicity: Being perdeuterated (99 atom % D or higher), this compound is nearly invisible in the ¹H NMR spectrum.[12] It presents only a single, sharp singlet from the residual, non-deuterated methyl protons ((CHD₂)₃COD). This minimalist signal significantly reduces the probability of spectral overlap with complex metabolite signals.

  • Chemical Inertness: As a tertiary alcohol, it is sterically hindered and relatively unreactive, ensuring it does not interact with or degrade metabolites in the sample.[13]

  • Strategic Chemical Shift: The residual singlet of tert-butanol appears at approximately 1.24 ppm in aqueous solutions (D₂O).[4] This region of the ¹H NMR spectrum is typically less crowded, falling outside the primary regions for many key amino acids, organic acids, and sugars, thus minimizing interference.

  • High Purity and Stability: It is commercially available at high chemical and isotopic purity (≥99%), which is essential for accurate quantification.[10][14] It is also a stable liquid, simplifying the preparation of accurate stock solutions.

  • Appropriate Solubility: Tert-butanol is miscible with water and common organic solvents used in metabolomics, ensuring homogeneous dissolution in the sample.[10]

Experimental Workflow and Protocols

A successful qNMR experiment is built upon meticulous sample preparation and optimized data acquisition. The following protocols are designed to ensure high-quality, reproducible data.

Materials and Reagents
Reagent/MaterialSpecifications
This compoundIsotopic Purity: ≥99 atom % D, Chemical Purity: ≥99%
Deuterium Oxide (D₂O)99.9 atom % D
Phosphate Buffer Saline (PBS)10X concentrate, prepared in D₂O
High-Precision NMR Tubes5 mm, matched to spectrometer specifications
Analytical BalanceReadability: 0.01 mg or better
Calibrated MicropipettesP1000, P200, P20
Protocol 1: Preparation of Internal Standard (IS) Stock Solution

The accuracy of the entire quantification pipeline depends on the precise concentration of the IS stock solution.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the mass to the highest precision (e.g., 20.15 mg).

  • Dissolution: Add a precise volume of D₂O (e.g., 10.00 mL) to the vial to create a concentrated stock solution.

  • Homogenization: Vortex the solution thoroughly for at least 60 seconds to ensure complete mixing.

  • Calculation: Calculate the exact molar concentration of the stock solution.

    Formula:Concentration (mol/L) = (Mass_IS / MW_IS) / Volume_solvent Where:

    • Mass_IS is the weighed mass of this compound (in g).

    • MW_IS is the molecular weight of this compound (84.18 g/mol ).

    • Volume_solvent is the volume of D₂O (in L).

Protocol 2: Sample Preparation for NMR Analysis

This protocol is designed for a typical biofluid sample (e.g., cell culture supernatant, urine).

  • Sample Thawing: Thaw frozen biological samples on ice to prevent metabolite degradation.

  • Buffering: In a microcentrifuge tube, combine:

    • 450 µL of the biological sample.

    • 50 µL of a D₂O-based phosphate buffer to maintain a stable pH and minimize chemical shift variations.

    • 50 µL of the prepared this compound IS stock solution.

  • Mixing: Gently vortex the mixture.

  • Transfer: Transfer the final ~550 µL mixture into a 5 mm NMR tube.

This dilution scheme ensures that the final concentration of the internal standard is well within the detection limits and provides a strong, easily integrable signal.

Diagram of the Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_IS 1. Accurately Weigh This compound dissolve_IS 2. Dissolve in D₂O to create Stock Solution weigh_IS->dissolve_IS sample_prep 3. Mix Biological Sample, Buffer, and IS Stock dissolve_IS->sample_prep transfer 4. Transfer to NMR Tube sample_prep->transfer load_sample 5. Load Sample into Spectrometer transfer->load_sample setup_params 6. Set Optimized Acquisition Parameters (e.g., zgpr pulse program) load_sample->setup_params acquire_fid 7. Acquire FID setup_params->acquire_fid ft 8. Fourier Transform acquire_fid->ft phase_baseline 9. Phase & Baseline Correction ft->phase_baseline integrate 10. Integrate Analyte & IS Signals phase_baseline->integrate calculate 11. Calculate Metabolite Concentration integrate->calculate

Caption: Workflow for qNMR metabolite quantification.

Protocol 3: NMR Data Acquisition

Optimized acquisition parameters are crucial for ensuring the signal integrals are truly proportional to concentration.[15]

  • Spectrometer: 500 MHz or higher field strength is recommended for resolving complex metabolite mixtures.

  • Pulse Program: A water-suppressed 1D ¹H experiment (e.g., zgpr on Bruker systems) is standard for biological samples.

  • Key Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard protons. A conservative and safe value for most small metabolites and tert-butanol is a d1 of 15-30 seconds .

    • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

    • Pulse Angle: A 90° pulse angle should be carefully calibrated and used to maximize signal and ensure uniform excitation.[6]

    • Number of Scans (ns): Typically 64-256 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the IS peak is recommended).

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

Data Processing and Quantification

Accurate quantification relies on careful and consistent data processing. Manual processing is often recommended for the highest precision.[6]

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting lineshapes.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption lineshape for all peaks. Apply an automatic baseline correction (e.g., polynomial fitting) to ensure a flat baseline across the spectrum.

  • Integration:

    • Calibrate the spectrum by setting the this compound residual peak to its known chemical shift (~1.24 ppm).

    • Carefully integrate the signal from the internal standard (IS).

    • Integrate a well-resolved, non-overlapping signal from the target metabolite (Analyte).

The Quantification Equation

The concentration of the analyte is calculated using the following formula, which relates the integrated signal areas to the molar amounts.[6][16]

Conc_Analyte = (I_Analyte / N_Analyte) * (N_IS / I_IS) * Conc_IS

Where:

  • Conc_Analyte: Concentration of the target metabolite (in mol/L).

  • I_Analyte: Integral area of the selected metabolite signal.

  • N_Analyte: Number of protons contributing to the integrated metabolite signal (e.g., 3 for a methyl group).

  • N_IS: Number of protons for the IS signal (9 for the (CH₃)₃- group of non-deuterated tert-butanol, but for the residual signal of (CHD₂)₃COD, we normalize this to 9 for consistency with the non-deuterated equivalent's structure).

  • I_IS: Integral area of the internal standard signal.

  • Conc_IS: The precisely known final concentration of the internal standard in the NMR tube.

Diagram of the Quantification Logic

G cluster_inputs Experimental Inputs cluster_constants Molecular Constants cluster_calculation Calculation I_Analyte Integral (Analyte) Ratio_I Normalize Integrals (I / N) I_Analyte->Ratio_I I_IS Integral (IS) I_IS->Ratio_I Conc_IS Known Conc. (IS) Final_Conc Final Concentration Conc_Analyte Conc_IS->Final_Conc N_Analyte Proton Count (Analyte) N_Analyte->Ratio_I N_IS Proton Count (IS) N_IS->Ratio_I Ratio_Conc Calculate Ratio (Norm_Analyte / Norm_IS) Ratio_I->Ratio_Conc Ratio_Conc->Final_Conc

Caption: Logical flow for metabolite concentration calculation.

Example Calculation: Quantifying Lactate

Let's assume we are quantifying lactate in a cell culture medium sample. The doublet signal for the lactate methyl group (CH₃) at ~1.33 ppm is used.

Given Parameters:

ParameterValueRationale
Conc_IS (in NMR tube)0.50 mMKnown from sample preparation dilution.
I_IS (Integral of t-BuOH-d10)50.00Measured from the spectrum.
N_IS (Protons for t-BuOH)9Structural constant.
I_Analyte (Integral of Lactate CH₃)25.00Measured from the spectrum.
N_Analyte (Protons for Lactate CH₃)3Structural constant for the methyl group.

Calculation:

  • Normalized Integral (IS): 50.00 / 9 = 5.556

  • Normalized Integral (Lactate): 25.00 / 3 = 8.333

  • Concentration of Lactate: (8.333 / 5.556) * 0.50 mM = 0.75 mM

Therefore, the concentration of lactate in the NMR sample is 0.75 mM.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and high-throughput method for the quantification of metabolites in complex biological mixtures via ¹H qNMR. Its spectral simplicity, chemical inertness, and strategic signal placement minimize common sources of error, ensuring data integrity. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers in drug development and metabolomics can achieve reliable and reproducible quantification, accelerating discovery and enhancing our understanding of biological systems.

References

  • Iinuma, M., Ikeda, S., & Takayama, H. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Scientific Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR. Request PDF. Retrieved from [Link]

  • Iinuma, M., et al. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 420-430. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. AWS. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • In-vivo-Veritas, I. V. V. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 71(1), 133-145. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Ottawa. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 105–125. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2021). Quantitative NMR Methods in Metabolomics. Metabolites, 11(11), 727. [Link]

  • ARMAR Isotopes. (n.d.). High-Purity Butanol-d10 for NMR Spectroscopy. Retrieved from [Link]

  • Markley, J. L., et al. (2017). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 13(5), 54. [Link]

  • ResearchGate. (n.d.). Steps of the metabolite quantification of NMR spectra. Figure. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (Eds.). (2017). NMR-Based Metabolomics. Springer. [Link]

  • Eurisotop. (n.d.). This compound (D, 98%) "REAGENT GRADE". Retrieved from [Link]

  • Wishart, D. S. (2007). Applications of metabolomics: a systematic study of the unique chemical fingerprints. Journal of Biomedicine and Biotechnology, 2007, 89357. [Link]

  • An, J., & Mu, T. (2015). Metabolomic basis of laboratory evolution of butanol tolerance in photosynthetic Synechocystis sp. PCC 6803. Biotechnology for biofuels, 8, 191. [Link]

  • Pisano, R., et al. (2023). Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4069–4081. [Link]

  • Dinis-Oliveira, R. J. (2021). Applications of Metabolomics in Forensic Toxicology and Forensic Medicine. Metabolites, 11(3), 173. [Link]

  • Wang, M., et al. (2021). Metabolomics biotechnology, applications, and future trends: a systematic review. RSC advances, 11(80), 50591-50609. [Link]

Sources

Application Note: Unveiling Protein Stability and Dynamics with tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in protein characterization, formulation, and analysis.

Abstract: The stability of a protein's three-dimensional structure is paramount to its biological function. Understanding the forces that govern protein folding, unfolding, and stability is a cornerstone of drug discovery, biopharmaceutical development, and fundamental biochemical research. Cosolvents are powerful tools to probe these forces, and among them, tert-butanol offers unique properties. This application note provides a comprehensive guide to the use of deuterated tert-butanol (tert-butanol-d10) in protein stability and unfolding studies. We delve into the mechanistic insights behind its application, provide detailed protocols for key biophysical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Fluorescence Spectroscopy—and offer guidance on data interpretation. The use of the deuterated form, this compound, is highlighted for its specific advantages in NMR-based investigations.

The Dual Nature of tert-Butanol as a Protein Cosolvent: A Mechanistic Overview

Tert-butanol ((CH₃)₃COH) is an amphiphilic molecule, possessing both a bulky hydrophobic tert-butyl group and a polar hydroxyl group. This duality governs its complex interactions with proteins in aqueous solutions. The effect of tert-butanol on protein stability is not monolithic; it can act as both a stabilizer and a destabilizer, depending on the protein, its concentration, and the solution conditions.

As a Destabilizer: At higher concentrations, tert-butanol can act as a denaturant. Molecular dynamics simulations suggest that tert-butanol molecules can accumulate near the protein surface, particularly around positively charged residues[1][2][3]. This accumulation disrupts the native hydration shell of the protein. The hydrophobic tert-butyl groups can interact favorably with exposed nonpolar regions of the unfolded or partially unfolded protein, thus stabilizing the denatured state. This effect is driven by the disturbance of the intricate network of hydrogen bonds and hydrophobic interactions that maintain the protein's native conformation[4][5]. Studies on proteins like lactate dehydrogenase and myoglobin have shown a detrimental impact of tert-butanol on their stability[1][2][3].

As a Stabilizer: Conversely, under certain conditions, particularly at low concentrations, tert-butanol can enhance protein stability. This stabilizing effect is thought to arise from the "preferential exclusion" of the cosolvent from the protein's surface. The bulky nature of tert-butanol can lead to an increase in the surface tension of water, which in turn strengthens the hydrophobic interactions within the protein core, making the compact native state more favorable. Furthermore, in applications like protein isolation and three-phase partitioning, tert-butanol has been shown to stabilize protein structure and inhibit enzymatic activity and protein-protein interactions, leading to higher yields and reduced artifact formation[6].

The use of This compound , where the ten hydrogen atoms are replaced with deuterium, is particularly advantageous for Nuclear Magnetic Resonance (NMR) studies. Deuterium has a much smaller magnetic moment than hydrogen (protium), rendering it nearly "invisible" in ¹H NMR spectra. This eliminates overwhelming solvent signals that would otherwise obscure the signals from the protein itself, leading to cleaner spectra and improved sensitivity[7][8][9][10].

Experimental Protocols for Probing Protein Stability with this compound

This section provides detailed protocols for three powerful biophysical techniques to investigate the effects of this compound on protein stability and unfolding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution View of Structural Changes

NMR spectroscopy provides atomic-level information on protein structure, dynamics, and interactions in solution. The use of this compound as a cosolvent allows for the study of its influence on the protein's conformational landscape without interference from solvent protons.

Protocol: ¹H-¹⁵N HSQC Titration of a ¹⁵N-labeled Protein with this compound

  • Protein Sample Preparation:

    • Prepare a stock solution of your ¹⁵N-labeled protein in a suitable aqueous buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.3-0.5 mM[11]. The buffer should be prepared in 90% H₂O/10% D₂O for the deuterium lock.

    • Ensure the protein sample is stable and free of aggregates. Centrifuge the sample before transferring it to the NMR tube.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in the same aqueous buffer used for the protein. The exact concentration will depend on the desired final concentrations for the titration.

  • NMR Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in the absence of this compound.

    • Perform a stepwise titration by adding small aliquots of the this compound stock solution to the protein sample.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another ¹H-¹⁵N HSQC spectrum.

    • Continue the titration until the desired final concentration of this compound is reached or until significant protein precipitation is observed.

  • Data Analysis:

    • Process the series of HSQC spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Monitor for chemical shift perturbations (CSPs) of the amide proton and nitrogen signals. Significant CSPs indicate that the corresponding residue is in an environment that is affected by the presence of this compound.

    • Analyze changes in peak intensities and line widths. A decrease in peak intensity or line broadening can indicate conformational exchange or the onset of aggregation.

    • Map the residues with significant CSPs onto the protein structure to identify the regions that interact with or are affected by this compound.

Diagram: NMR Titration Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis Protein Prepare ¹⁵N-labeled Protein Solution Baseline Acquire Baseline ¹H-¹⁵N HSQC Protein->Baseline Cosolvent Prepare this compound Stock Solution Add Add Aliquot of This compound Cosolvent->Add Baseline->Add Equilibrate Equilibrate Sample Add->Equilibrate Acquire Acquire ¹H-¹⁵N HSQC Equilibrate->Acquire Acquire->Add Repeat for each titration point Process Process Spectra Acquire->Process Analyze Analyze CSPs, Intensity & Linewidth Process->Analyze Map Map Changes onto Protein Structure Analyze->Map Fluorescence_Unfolding Folded Tryptophan (buried, hydrophobic env.) Folded_Spectrum Emission max ~330 nm Unfolded Tryptophan (exposed, polar env.) Folded->Unfolded + this compound Unfolded_Spectrum Emission max ~350 nm (Red Shift)

Sources

Application Notes & Protocols: The Role of tert-Butanol-d10 in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Deuterated Solvent

To the synthetic chemist, an isotopic label is a powerful tool, offering a window into the intricate dance of atoms during a chemical transformation. Tert-Butanol-d10, the fully deuterated analogue of 2-methylpropan-2-ol, is a prime example of such a tool, extending its utility far beyond that of a mere solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties and complete isotopic substitution at all ten positions—nine on the methyl carbons ((CD₃)₃) and one on the hydroxyl group (OD)—make it a versatile reagent for mechanistic elucidation, a precursor to valuable deuterated bases, and a deuterium source for selective labeling.

This guide provides an in-depth exploration of the strategic applications of this compound in the modern organic synthesis laboratory. We will move beyond cataloging uses to explaining the causality behind its selection and providing field-tested protocols for its most critical applications.

Property Value
Chemical Formula C₄D₁₀O / (CD₃)₃COD[1][2]
Molecular Weight 84.18 g/mol [1][2]
Boiling Point ~82 °C (lit.)[2]
Density ~0.893 g/mL at 25 °C (lit.)[2]
Isotopic Purity Typically ≥99 atom % D[2]
CAS Number 53001-22-2[1]

Section 1: A Gateway to Deuterated Strong Bases: The Synthesis of Potassium tert-Butoxide-d9

One of the most significant synthetic applications of this compound is as the direct precursor to potassium tert-butoxide-d9 (K-Ot-Bu-d9). Potassium tert-butoxide is a non-nucleophilic, sterically hindered strong base, prized for its ability to effect elimination reactions and deprotonations with high selectivity.[3] The deuterated analogue, K-Ot-Bu-d9, is indispensable for studies where the introduction of deuterium or the avoidance of unwanted proton signals is paramount.

The synthesis is a straightforward acid-base reaction between a strong metal (potassium) and the weakly acidic deuteroxyl group of the alcohol. The causality for the stringent anhydrous conditions is clear: potassium metal reacts violently with water, and any proton source will quench the reaction and compromise the isotopic purity of the final product.

Protocol 1: Synthesis of Potassium tert-Butoxide-d9 (K-Ot-Bu-d9)

Objective: To prepare solid, highly pure K-Ot-Bu-d9 from this compound and potassium metal.

Materials:

  • This compound ((CD₃)₃COD), ≥99 atom % D

  • Potassium metal (K), stored under mineral oil

  • Anhydrous heptane or toluene (distilled from a suitable drying agent)

  • Anhydrous nitrogen or argon gas supply

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser and distillation head, oven-dried

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Schlenk line or inert atmosphere manifold

  • Cannula for liquid transfer

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation & Purification Setup Assemble oven-dried glassware under N2 Add_tBuOD Add this compound Setup->Add_tBuOD Add_K Add clean K metal Add_tBuOD->Add_K React Heat to reflux until K is consumed Add_K->React Distill Distill excess This compound React->Distill Add_Solvent Add anhydrous heptane Distill->Add_Solvent Precipitate Cool to precipitate K-OtBu-d9 Add_Solvent->Precipitate Filter Filter under N2 Precipitate->Filter Dry Dry under high vacuum Filter->Dry Product K-OtBu-d9 (Solid) Dry->Product

Caption: Workflow for the synthesis of K-OtBu-d9.

Procedure:

  • Preparation: Assemble a three-necked flask with a stirrer, reflux condenser, and a gas inlet connected to an inert gas line. Ensure all glassware is rigorously oven-dried to remove any traces of water.

  • Reactant Charging: Under a positive flow of nitrogen or argon, charge the flask with this compound (e.g., 5 molar equivalents).

  • Potassium Preparation: In a separate beaker containing anhydrous heptane, carefully cut the required amount of potassium metal (1 molar equivalent), ensuring the oxidized outer layer is removed. Quickly weigh the clean metal in the heptane, then transfer it to the reaction flask.

  • Reaction: Gently heat the stirred mixture to reflux. The potassium metal will melt and react with the alcohol, producing hydrogen gas (H₂) which will vent through the bubbler. Causality Note: The reaction is exothermic, but gentle heating ensures a controlled rate. The disappearance of all potassium metal indicates the reaction is complete.

  • Isolation: Once the reaction is complete, replace the reflux condenser with a distillation head. Distill the excess this compound.[4] To facilitate the removal of the final traces and produce a solid, add anhydrous toluene or heptane and continue the distillation until the solid product begins to crystallize.[4]

  • Purification: Cool the resulting slurry. The product, K-Ot-Bu-d9, can be isolated by filtration under an inert atmosphere. Wash the solid with cold, anhydrous heptane to remove any residual impurities.

  • Drying and Storage: Dry the white, crystalline product under high vacuum.[5] Store the final K-Ot-Bu-d9 in a glovebox or a tightly sealed container under an inert atmosphere, as it is highly hygroscopic.

Section 2: A Deuterium Reservoir for Hydrogen/Deuterium (H/D) Exchange

The K-Ot-Bu-d9 / (CD₃)₃COD system serves as an excellent medium for base-catalyzed hydrogen-deuterium exchange at acidic C-H positions. In this pairing, K-Ot-Bu-d9 acts as the strong base to abstract a proton from the substrate, while the bulk solvent, this compound, acts as the deuterium reservoir, immediately donating a deuteron to the resulting carbanion.

This method is particularly effective for deuterating positions α to carbonyls, nitriles, or other electron-withdrawing groups, which increase the acidity of the adjacent C-H bonds. The steric bulk of the t-butoxide base often imparts unique selectivity compared to smaller bases like NaOD.

G Substrate (R-H) Substrate (R-H) Carbanion (R-) Carbanion (R-) Substrate (R-H)->Carbanion (R-) Proton Abstraction K-OtBu-d9 K-OtBu-d9 Product (R-D) Product (R-D) Carbanion (R-)->Product (R-D) Deuteron Quench K-OtBu-H K-OtBu-H t-BuOH-d10 t-BuOH-d10 t-BuOH-d10->K-OtBu-d9 Equilibrium

Caption: Mechanism of base-catalyzed H/D exchange.

Protocol 2: General Procedure for α-Deuteration of a Ketone

Objective: To selectively introduce deuterium at the α-position of a ketone using catalytic K-Ot-Bu-d9 and this compound as the deuterium source.

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the ketone substrate (1 equivalent) in this compound.

  • Catalyst Addition: Add a catalytic amount of K-Ot-Bu-d9 (e.g., 0.1 equivalents). Causality Note: A catalytic amount is sufficient because the base is regenerated in the cycle. Using fully deuterated reagents ensures high levels of deuterium incorporation.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the exchange. The reaction progress can be monitored by taking aliquots, quenching with D₂O, extracting the product, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.

  • Workup: Once the desired level of deuteration is achieved, cool the reaction mixture and carefully quench it by adding it to a flask containing D₂O.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting deuterated ketone by column chromatography or distillation as required.

Section 3: Probing Mechanisms with the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_H) to that with a heavier isotope (k_D). A primary KIE (typically k_H/k_D > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[6][7]

By comparing the rate of a reaction involving tert-Butanol (e.g., an E2 elimination where the alcohol is the solvent) with the rate of the same reaction using this compound, chemists can determine if the O-H bond cleavage is kinetically significant.

G cluster_0 A B A->B Reaction Coordinate C D C->D Potential Energy E

Caption: A KIE arises from the higher activation energy needed to break a C-D vs. a C-H bond.

Protocol 3: Conceptual Outline for a KIE Study

Objective: To determine if O-H bond cleavage is rate-determining in a base-mediated reaction in t-butanol solvent.

  • Parallel Reactions: Set up two identical, parallel reactions.

    • Reaction A: Substrate and base in standard, non-deuterated tert-Butanol.

    • Reaction B: The same concentration of substrate and base in this compound.

  • Kinetic Monitoring: Monitor the disappearance of the starting material or the appearance of the product in both reactions over time using a suitable analytical technique (e.g., GC, HPLC, or in-situ NMR).[8]

  • Rate Constant Calculation: Plot the concentration data versus time for both reactions. From these plots, determine the rate constants, k_H (from Reaction A) and k_D (from Reaction B).

  • KIE Determination: Calculate the KIE as the ratio k_H / k_D.

  • Interpretation:

    • KIE ≈ 1: The O-H(D) bond is not broken in the rate-determining step.

    • KIE > 2 (Primary KIE): The O-H(D) bond is broken in the rate-determining step, providing crucial evidence for the proposed mechanism.

    • 1 < KIE < 2 (Secondary KIE): This may indicate changes in hybridization at the isotopic center during the reaction.

Section 4: A Specialized Solvent for In-Situ Reaction Monitoring

While its synthetic applications are profound, the original and most common use of this compound is as an NMR solvent. Its utility here is twofold: eliminating the large solvent proton signals that would otherwise obscure the analyte signals, and providing a deuterium signal for the spectrometer to "lock" onto, ensuring magnetic field stability.[9][10]

Beyond standard sample analysis, it is an excellent choice for in-situ reaction monitoring for specific systems.

When to Choose this compound over other NMR solvents:

  • Solubility: It is a moderately polar solvent capable of dissolving a range of organic molecules, particularly those that may be insoluble in CDCl₃ but do not require the high polarity of DMSO-d6.

  • Temperature Range: With a boiling point of ~82°C, it is suitable for monitoring reactions at elevated temperatures where more volatile solvents like CDCl₃ or CD₂Cl₂ would require a sealed NMR tube.

  • Chemical Inertness: As a tertiary alcohol, it is resistant to oxidation and lacks acidic α-protons, making it relatively inert in many reaction systems.

Solvent Formula Boiling Point (°C) Polarity (Dielectric Const.) Typical Use Cases
Chloroform-dCDCl₃614.8General purpose, non-polar to moderately polar compounds
DMSO-d6(CD₃)₂SO18947Highly polar compounds, salts
Deuterium OxideD₂O10180Water-soluble compounds, biomolecules
This compound (CD₃)₃COD 82 12.5 Moderately polar compounds, elevated temperature studies, inert reaction medium

References

  • Speziale, A. J., Ratts, K. W., & Bissing, D. E. (n.d.). Dichloromethylenetriphenylphosphorane. Organic Syntheses Procedure. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, B. (n.d.). Potassium tert-Butoxide. Organic Syntheses Procedure. Available at: [Link]

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Available at: [Link]

  • Hill, N. J., & Ault, B. S. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. Available at: [Link]

  • Ard, S. J., et al. (2015). Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. Sci-Hub. Available at: [Link]

  • Schramm, V. L. (2016). EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII. PMC - NIH. Available at: [Link]

  • Gorgas, N., et al. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing granular potassium tert-butoxide.
  • Gold, V. (1969). Kinetic hydrogen isotope effects in the hydration of isobutene. Pure and Applied Chemistry. Available at: [Link]

  • Process NMR Associates. (n.d.). Reaction Monitoring NMR - 60 MHz. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Available at: [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Available at: [Link]

  • Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • Magritek. (n.d.). Application Note 6: On-line Reaction Monitoring of Alcoholic Fermentation. Available at: [Link]

  • Wikipedia. (n.d.). Potassium tert-butoxide. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of deuterated tert-butyl alcohol.

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Application Note: tert-Butanol-d10 for High-Precision Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for determining the purity and concentration of chemical substances with metrological traceability.[1][2] The accuracy of qNMR relies fundamentally on the use of a well-characterized internal standard. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of tert-Butanol-d10 as a robust internal standard for ¹H qNMR. We will explore the physicochemical properties that make it an excellent choice, provide a validated, step-by-step protocol for its use, and discuss the critical parameters for ensuring data integrity and accuracy.

The Principle of qNMR and the Role of the Internal Standard

Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally a cornerstone for structural elucidation, is also an inherently quantitative technique. The area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[3] This principle allows for the precise determination of the molar ratio between different compounds in a solution, and thus the quantification of an analyte, without the need for identical reference materials of the analyte itself.

The internal standard method is the most common approach in qNMR for achieving the highest accuracy. An internal standard is a stable compound of known high purity that is accurately weighed and mixed with the analyte in the same NMR tube.[4] By comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, the quantity of the analyte can be determined with high precision.

An ideal internal standard must possess several key characteristics:

  • High Purity: Both chemical and isotopic purity must be high (typically ≥99%) and accurately known to serve as a reliable reference.[5]

  • Signal Simplicity and Separation: It should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that does not overlap with analyte or solvent signals.[3][5]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analyte.[5]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or trace impurities like water.

  • Stability: It should be non-volatile, non-hygroscopic, and stable over time.

This compound: An Exemplary Internal Standard for ¹H qNMR

This compound, the fully deuterated analog of 2-methyl-2-propanol, is an excellent internal standard that fulfills the above criteria for a wide range of applications.

Causality for Selection: The choice of this compound is grounded in its unique molecular structure. It consists of a central quaternary carbon bonded to three methyl groups and a hydroxyl group. In its deuterated form, all ten hydrogen atoms are replaced with deuterium. However, even in highly enriched deuterated compounds (e.g., 99.9 atom % D), a small residual proton signal remains. For this compound, the nine methyl protons are chemically and magnetically equivalent, giving rise to a single, sharp singlet in the ¹H NMR spectrum. This signal appears around 1.24 ppm (in CDCl₃/D₂O), a region that is often free of signals from many common organic analytes, particularly those with aromatic or olefinic protons.[6]

The key advantages are:

  • A Single, Sharp Quantification Signal: The residual signal of the nine equivalent methyl protons provides a well-defined singlet, simplifying integration and minimizing errors from complex multiplet analysis.

  • Minimal Spectral Footprint: As a deuterated compound, it does not introduce significant background signals that could obscure the analyte's spectrum.[7]

  • Favorable Chemical Shift: Its high-field chemical shift (~1.24 ppm) avoids overlap with the aromatic, olefinic, and most aliphatic CH regions of target analytes.[6]

  • High Isotopic Purity: Commercially available with high isotopic enrichment (≥99 atom % D), ensuring minimal interference.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula (CD₃)₃COD
Molecular Weight 84.18 g/mol [9]
CAS Number 53001-22-2[9]
Appearance Colorless Liquid[9]
Boiling Point 82 °C[8]
Density (25 °C) 0.893 g/mL[8]
Isotopic Purity Typically ≥99 atom % D[8]
¹H NMR Signal Singlet, ~1.24 ppm[6]
Solubility Soluble in Chloroform, slightly in Methanol. The non-deuterated form is miscible with water and many organic solvents.[9]

The Foundational Equation of qNMR

Quantification is based on the relationship between signal integrals and the molar quantities of the analyte and the internal standard. The purity of the analyte (P_Analyte) can be calculated using the following master equation:

P_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * P_Std

Where:

  • I: Integral area of the signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Weighed mass

  • P: Purity of the compound

  • Std: Internal Standard (this compound)

  • Analyte: The substance being quantified

This equation forms a self-validating system where the analyte's purity is directly tied to the certified purity of the internal standard and precise physical measurements (mass).[3]

G cluster_analyte Analyte cluster_standard Internal Standard (this compound) I_A Integral (I_Analyte) Ratio Molar Ratio Calculation I_A->Ratio N_A Proton Count (N_Analyte) N_A->Ratio M_A Molar Mass (M_Analyte) Result Analyte Purity (P_Analyte) M_A->Result m_A Mass (m_Analyte) m_A->Result I_S Integral (I_Std) I_S->Ratio N_S Proton Count (N_Std) N_S->Ratio M_S Molar Mass (M_Std) M_S->Result m_S Mass (m_Std) m_S->Result P_S Purity (P_Std) P_S->Result Ratio->Result Proportionality

Logical relationship of parameters in qNMR quantification.

Validated Protocol for qNMR using this compound

This protocol ensures accuracy and reproducibility. Every step is designed to minimize potential sources of error.

Part A: Precision Sample Preparation

The accuracy of qNMR begins with the gravimetric preparation. The use of a microbalance with a readability of at least 0.001 mg is mandatory for minimizing weighing uncertainty.[2]

  • Tare Weighing Dish: Place a clean, anti-static weighing dish on the microbalance and tare.

  • Weigh Internal Standard: Accurately weigh approximately 5-10 mg of high-purity this compound. Record the exact mass (m_Std).

  • Transfer to Vial: Carefully transfer the weighed standard to a clean 4 mL glass vial.

  • Weigh Analyte: Using a separate weighing dish, accurately weigh an appropriate amount of the analyte to achieve a molar ratio between the analyte and standard that is ideally close to 1:1.[10] This optimizes the signal-to-noise ratio for both signals and improves integration accuracy. Record the exact mass (m_Analyte).

  • Combine: Transfer the weighed analyte into the same vial containing the internal standard.

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) using a calibrated pipette.[5] Ensure the chosen solvent completely dissolves both the analyte and the standard and does not have residual peaks that overlap with signals of interest.[11]

  • Homogenize: Gently vortex or sonicate the vial for 1-2 minutes until both components are fully dissolved. Visually inspect for any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the final solution to a high-quality 5 mm NMR tube.

G A Step 1: High-Precision Weighing (Analyte & this compound) B Step 2: Dissolution (in appropriate Deuterated Solvent) A->B C Step 3: Homogenization (Vortex/Sonicate) B->C D Step 4: Transfer to NMR Tube C->D E Step 5: NMR Data Acquisition (Quantitative Parameters) D->E F Step 6: Data Processing (Phase, Baseline, Integration) E->F G Step 7: Calculation (Apply qNMR Equation) F->G H Final Result (Purity/Concentration) G->H

Experimental workflow for qNMR analysis.
Part B: Quantitative NMR Data Acquisition

Acquisition parameters are critical for ensuring that the recorded signal intensity is truly quantitative. The primary goal is to allow for complete spin-lattice relaxation (T₁) of all relevant nuclei between pulses.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked, tuned, and shimmed to achieve optimal magnetic field homogeneity. A thorough shimming procedure is essential for sharp, symmetrical peaks, which are crucial for accurate integration.[12]

  • Determine T₁ Relaxation Time: If the T₁ of the analyte is unknown, perform an inversion-recovery experiment to determine the longest T₁ value among the signals to be quantified (both analyte and standard).

  • Set Quantitative Parameters: Set the acquisition parameters according to the values in Table 2. The most critical parameter is the relaxation delay (D1).

Table 2: Recommended ¹H qNMR Acquisition Parameters
ParameterRecommended SettingRationale (The "Why")
Pulse Angle (p1) 90°Ensures maximum signal excitation for every scan, maximizing the signal-to-noise ratio and improving precision.[5]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Crucial for accuracy. This delay allows all protons to fully return to thermal equilibrium before the next pulse. A short delay leads to signal saturation (especially for nuclei with long T₁ times), causing their integrals to be underestimated.[12] A typical value is 30-60 seconds.
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution (<0.4 Hz/point) to accurately define the peak shape, which is necessary for reliable integration.[12]
Number of Scans (ns) 16 - 64 (or more)Sufficient scans are averaged to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for high precision).[5]
Spinning OffAvoids spinning sidebands which can overlap with signals of interest and complicate baseline correction.[10]
Temperature Control Stable (e.g., 298 K)Maintains constant sample conditions to prevent chemical shift drift during acquisition.[5]
Part C: Data Processing and Calculation
  • Fourier Transform: Apply an exponential multiplication with zero line broadening (LB=0) followed by Fourier transformation.

  • Phase Correction: Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Automatic phasing routines are often insufficient for high-accuracy qNMR.

  • Baseline Correction: Apply a robust baseline correction algorithm (e.g., polynomial fit) to the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.

  • Signal Integration: Manually define the integration limits for the chosen analyte signal and the this compound singlet (~1.24 ppm). Ensure the integration region encompasses the entire peak, extending to at least 5-10 times the peak width on either side.

  • Calculation: Input the recorded integral values (I_Analyte, I_Std), the weighed masses (m_Analyte, m_Std), molar masses, proton counts, and the certified purity of the this compound standard into the master equation to calculate the analyte's purity. It is recommended to perform 5-10 replicate experiments to assess the method's precision and determine the measurement uncertainty.[10]

Method Validation and Trustworthiness

For use in regulated environments such as drug development, a qNMR method must be validated according to official guidelines (e.g., ICH).[4] The protocol described here serves as a foundation for such validation, which would include:

  • Specificity: Ensuring no interference from impurities or other components at the chemical shifts of the analyte and standard.

  • Linearity: Demonstrating a linear relationship between signal response and analyte concentration over a defined range.

  • Accuracy & Precision: Assessing the closeness of the measured value to the true value and the repeatability of the measurement, respectively.[13]

  • Robustness: Testing the method's resilience to small, deliberate variations in parameters like temperature or relaxation delay.[4]

Conclusion

This compound stands out as a highly reliable and versatile internal standard for quantitative ¹H NMR spectroscopy. Its simple, well-resolved singlet in a spectrally uncongested region, combined with its chemical stability and commercial availability in high purity, makes it an ideal choice for the accurate quantification of a wide array of organic molecules. By adhering to the meticulous protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can leverage the full power of qNMR to generate precise, accurate, and defensible analytical results.

References

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-STAGE. [Link]

  • Inoue, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • ResearchGate. (2021). Validation of quantitative NMR. Request PDF. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • Pauli, G. F., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 419-431. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL ALCOHOL. [Link]

  • CP Lab Safety. (n.d.). This compound 99 atom % D, 1 gram. [Link]

  • Eurisotop. (n.d.). This compound (D, 98%). [Link]

  • ARMAR Isotopes. (n.d.). High-Purity Butanol-d10 for NMR Spectroscopy. [Link]

  • Kumar, A., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1097-1110. [Link]

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Application Note: The Strategic Use of tert-Butanol-d10 as an Internal Standard for Robust Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-Butanol-d10 as an internal standard in mass spectrometry (MS). We will delve into the fundamental principles justifying its selection, present its key physicochemical properties, and offer detailed, field-proven protocols for its effective implementation in quantitative analytical workflows. The aim is to equip the reader with the necessary knowledge to enhance the accuracy, precision, and reliability of their MS-based quantification assays.

The Imperative for an Internal Standard in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry, whether coupled with gas (GC) or liquid (LC) chromatography, is susceptible to variations that can compromise data integrity. These variations can arise from multiple stages of the analytical workflow, including sample preparation, injection volume, ionization efficiency in the MS source, and detector response.[1][2] An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls to correct for these variations.[2][3] An ideal internal standard mimics the chemical and physical behavior of the analyte of interest as closely as possible, ensuring that any procedural losses or variations affect both the analyte and the IS to the same extent.[2] The ratio of the analyte's response to the internal standard's response is then used for quantification, providing a normalized signal that is more robust and reproducible.

Stable isotope-labeled (SIL) compounds, particularly deuterated analogs of the analyte, are considered the gold standard for internal standards in mass spectrometry.[1][4] They co-elute with the analyte, experience similar ionization and matrix effects, but are distinguishable by their mass-to-charge ratio (m/z).[1][4] this compound is a prime example of such a standard, offering significant advantages for the quantification of its non-labeled counterpart, tert-Butanol, and other small volatile alcohols.

Physicochemical Profile of this compound

This compound, also known as 2-Methyl-2-propanol-d10, is the fully deuterated analog of tert-Butanol.[5][6] Its physical and chemical properties are nearly identical to the unlabeled compound, with the primary difference being its increased mass due to the substitution of ten hydrogen atoms with deuterium.

PropertyValueSource(s)
Molecular Formula C₄D₁₀O or (CD₃)₃COD[6][7]
Molecular Weight 84.18 g/mol [5][6]
Boiling Point 82 °C[5]
Density 0.893 g/mL at 25 °C[5]
Refractive Index n20/D 1.3835[5]
Appearance Colorless liquid[5]
Isotopic Purity Typically ≥98 atom % D[4][8][9]
CAS Number 53001-22-2[5][6]

The Rationale for Selecting this compound

The choice of an internal standard is a critical decision in method development. The molecular structure of this compound makes it an exemplary internal standard for several reasons:

  • Structural Analogy and Co-elution: As a deuterated analog, it shares the same core structure and physicochemical properties as tert-Butanol. This ensures that it co-elutes with the analyte in both GC and LC separations, a critical factor for effective correction of matrix effects and ionization suppression/enhancement.[4]

  • Stable Isotopic Labeling: All ten deuterium atoms in this compound are bonded to carbon atoms or the oxygen atom. The C-D bonds are highly stable and not susceptible to hydrogen-deuterium exchange under typical chromatographic and sample preparation conditions.[4] This is a crucial feature, as exchange would lead to a loss of isotopic identity and compromise quantification.[2][4]

  • Distinct Mass Shift: The +10 mass unit difference from the unlabeled analyte provides a clear and unambiguous separation in the mass spectrum, preventing isotopic interference from the naturally occurring isotopes of the analyte.

  • High Isotopic Purity: Commercially available this compound typically has a high isotopic enrichment (≥98-99 atom % D).[8][9] This minimizes the contribution of any unlabeled tert-Butanol impurity in the internal standard solution, which is essential for accurate measurement at the lower limit of quantification.[4][9]

  • Broad Applicability: While the primary application is the quantification of tert-Butanol (a metabolite of the gasoline additive MTBE), its properties make it a suitable IS for other small volatile analytes, particularly in forensic toxicology for the analysis of ethanol.[10][11] It has been shown to be a superior alternative to n-propanol, which can be endogenously present in postmortem samples.[10][11]

Experimental Workflow and Protocols

The successful implementation of this compound as an internal standard requires meticulous attention to detail in solution preparation, sample spiking, and data acquisition.

G cluster_prep Preparation Phase cluster_sample Sample Processing cluster_analysis Analysis Phase IS_Stock Prepare IS Stock Solution (e.g., 1 mg/mL in Methanol) IS_Work Prepare IS Working Solution (e.g., 10 µg/mL) IS_Stock->IS_Work Spike Spike Sample, Calibrators & QCs with IS Working Solution IS_Work->Spike Cal_Stock Prepare Analyte Stock Solution Cal_Series Prepare Calibration Curve Standards Cal_Stock->Cal_Series Cal_Series->Spike Sample Collect Sample (e.g., Blood, Plasma, Water) Sample->Spike Extract Perform Sample Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Inject Inject into GC-MS or LC-MS Extract->Inject Acquire Acquire Data (Monitor MRM Transitions) Inject->Acquire Process Process Data (Calculate Analyte/IS Peak Area Ratio) Acquire->Process Quantify Quantify Analyte Concentration (Using Calibration Curve) Process->Quantify

Caption: General experimental workflow for using this compound as an internal standard.

Protocol 1: Preparation of Internal Standard Solutions

Objective: To prepare accurate stock and working solutions of this compound.

Materials:

  • This compound (≥99 atom % D)

  • Methanol (LC-MS or GC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the standard in methanol and bring the volume to the mark. d. Cap and vortex for 30 seconds to ensure complete dissolution. e. Calculate the exact concentration in mg/mL. f. Store at 2-8°C in a properly labeled amber vial.

  • Working Solution (e.g., 10 µg/mL): a. Pipette 1.0 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with methanol (or the appropriate initial mobile phase for LC-MS). c. Cap and invert several times to mix thoroughly. d. This working solution is now ready to be added to samples. The concentration should be optimized to yield a response similar to the analyte at the mid-point of the calibration curve.

Protocol 2: Sample Preparation and Spiking

Objective: To add a consistent amount of the internal standard to all samples, calibrators, and quality controls.

Procedure (Example using Protein Precipitation for a Plasma Sample):

  • Aliquot 100 µL of each plasma sample, calibration standard, and quality control into separate microcentrifuge tubes.

  • Add 20 µL of the this compound working solution (10 µg/mL) to every tube.

  • Vortex briefly (2-3 seconds).

  • Add 300 µL of ice-cold acetonitrile (or other suitable protein precipitation agent).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for analysis.

Causality Note: It is critical to add the internal standard at the earliest possible stage of sample preparation.[2] This ensures that it experiences the same extraction efficiency and potential losses as the analyte, which is the fundamental principle of its use.[1][2]

Protocol 3: Example GC-MS Parameters

Objective: To establish a GC-MS method for the quantification of tert-Butanol using this compound. This is a general guide; parameters must be optimized for the specific instrument and application.

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector

  • Column: e.g., DB-ALC1 or similar column suitable for alcohol analysis[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Injection: 1 µL, Split mode (e.g., 20:1)

  • Inlet Temperature: 200°C

  • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 20°C/min

  • MS Transfer Line: 250°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole MS.

    • tert-Butanol (Analyte): Monitor m/z 59 (primary), 45

    • This compound (IS): Monitor m/z 68 (primary), 49

Data Analysis and Validation

The core of quantification using an internal standard lies in the use of response ratios.

G cluster_input Inputs cluster_cal Calibration Analyte_Area Analyte Peak Area Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Area->Ratio IS_Area IS Peak Area IS_Area->Ratio Plot Plot Response Ratio vs. Concentration Ratio->Plot Known_Conc Known Analyte Concentration (in Calibrators) Known_Conc->Plot Curve Generate Calibration Curve (y = mx + b) Plot->Curve Final_Conc Determine Concentration of Unknown Sample Curve->Final_Conc Unknown_Ratio Response Ratio from Unknown Sample Unknown_Ratio->Final_Conc

Caption: Logical flow of quantitative data analysis using an internal standard.

  • Generate Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard. Plot these ratios against the known concentrations of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (r²). An r² value >0.995 is typically desired.[4]

  • Quantify Unknowns: For each unknown sample, calculate the peak area ratio. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.

Self-Validating System: The use of an internal standard provides an inherent quality check. The absolute peak area of this compound should be consistent across all samples in an analytical run. A significant deviation (>20-30%) in the IS response for a particular sample may indicate a problem with the sample preparation for that specific sample (e.g., severe matrix effects, incorrect spiking) and warrants investigation or re-analysis.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IS Response Pipetting or dilution errors during sample preparation; Instrument instability (e.g., fluctuating source temperature).Review and verify all pipetting and dilution steps; Run instrument performance qualification checks.[4]
Poor Peak Shape Column overloading; Incompatible solvent; Column degradation.Dilute the sample; Ensure the final sample solvent is compatible with the mobile/stationary phase; Replace the analytical column.
Analyte/IS Ratio Varies Unpredictably Isotopic interference from matrix; Differential matrix effects not corrected by IS.Check for co-eluting interferences in the matrix; Optimize chromatography to separate the analyte from the interfering compound.[4]
No or Low IS Signal Forgetting to spike the sample; Degradation of the IS working solution.Prepare a new sample, ensuring the IS is added; Prepare a fresh IS working solution from the stock.[4]

Conclusion

This compound serves as an exemplary internal standard for mass spectrometric quantification, particularly for its unlabeled analog and other small volatile alcohols. Its chemical and physical properties, which closely mimic the analyte, combined with the stability of its isotopic labels, allow it to effectively correct for variations inherent in the analytical process.[1][4] By implementing the protocols and principles outlined in this guide, researchers can significantly improve the precision, accuracy, and defensibility of their quantitative data, leading to more reliable and high-quality scientific outcomes.

References

  • Ataman Kimya. TERT-BUTYL ALCOHOL. [Link]

  • LookChem. Cas 53001-22-2, this compound. [Link]

  • CP Lab Safety. This compound 99 atom % D, 1 gram. [Link]

  • Sciencemadness Wiki. tert-Butanol. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Unroe, M. R., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Federal Aviation Administration. Selection of an Internal Standard for Postmortem Ethanol Analysis. [Link]

  • Phenomenex. A Fast, Alternative Solution for Blood Alcohol Analysis of Post Mortem Samples. [Link]

  • Florescu, M., et al. (2014). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. ResearchGate. [Link]

  • Jones, A. W., & Holmgren, A. (2001). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards. PubMed. [Link]

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Application Note: Advanced Pharmaceutical Lyophilization Using tert-Butanol-d10 as a Co-Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lyophilization, or freeze-drying, is a cornerstone technique for stabilizing thermolabile pharmaceutical agents, particularly biotherapeutics and poorly soluble small molecules. While aqueous solutions are standard, the use of organic co-solvents, specifically tert-butanol (TBA), has gained significant traction for its ability to enhance drug solubility, shorten process times, and improve final product characteristics. This application note provides a detailed technical guide on the use of deuterated tert-butanol (tert-Butanol-d10 or TBA-d10) in pharmaceutical lyophilization. We will explore the fundamental advantages of the TBA/water co-solvent system, the unique analytical benefits conferred by deuteration, and provide comprehensive, field-proven protocols for formulation, cycle development, and product characterization.

The Scientific Imperative: Why Use a tert-Butanol Co-Solvent System?

The inclusion of TBA as a co-solvent in aqueous lyophilization formulations is a strategic choice driven by its favorable physicochemical properties. Unlike traditional aqueous-only systems, TBA/water mixtures offer distinct advantages that address common manufacturing challenges.

1.1. Enhanced Solubility and Formulation Flexibility Many active pharmaceutical ingredients (APIs) exhibit poor solubility in water. TBA is an excellent solvent for hydrophobic compounds, enabling the formulation of homogenous solutions that can be uniformly freeze-dried. This is critical for achieving content uniformity and consistent dosing in the final product. The use of a TBA/water co-solvent system facilitates the manufacture of stock solutions by increasing the wettability and solubility of the API.

1.2. Process Optimization and Efficiency The thermodynamic properties of the TBA/water system are highly conducive to efficient lyophilization.

  • Higher Freezing Point: Pure TBA freezes at approximately 25°C, and its eutectic with water freezes at a much higher temperature (~ -8°C) than the collapse temperatures of many purely aqueous formulations.

  • Accelerated Sublimation: This higher eutectic temperature allows for primary drying to be conducted at warmer shelf temperatures without risking product collapse. Coupled with TBA's high vapor pressure, this significantly increases the sublimation rate, leading to shorter and more economical drying cycles.

Table 1: Comparative Properties of Solvents for Lyophilization

Property Water (H₂O) tert-Butanol (TBA) Key Implication for Lyophilization
Freezing Point 0 °C ~25.5 °C Higher freezing point of TBA/water mixtures allows for more efficient freezing steps.
Vapor Pressure Lower Higher Higher vapor pressure of TBA leads to faster sublimation rates and shorter primary drying times.
Eutectic Temp. (with Water) N/A ~ -8 °C (at 22.5% w/w TBA) Allows for primary drying at significantly higher product temperatures, increasing process efficiency.

| Toxicity | None | Low (FDA Class 3 Solvent) | Considered safe for pharmaceutical use, though residual levels must be controlled. |

1.3. Improved Product Quality Formulations lyophilized from TBA/water systems often exhibit superior final product attributes. TBA influences the crystal habit of ice, promoting the formation of large, needle-shaped crystals. This creates a more porous and structured cake, which not only facilitates solvent removal during drying but also leads to rapid and easy dissolution upon reconstitution.

The Analytical Advantage: The Specific Role of this compound

While TBA offers process advantages, its deuterated counterpart, TBA-d10, provides powerful analytical capabilities. In TBA-d10, the ten hydrogen atoms are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

The primary reason for using a deuterated solvent is for Nuclear Magnetic Resonance (NMR) spectroscopy. Protons (¹H) in standard solvents generate strong signals in an NMR spectrum that can obscure the signals from the API or excipients being analyzed. By using TBA-d10, the solvent becomes effectively "invisible" in ¹H NMR, providing a clear window for:

  • Structural Elucidation: Confirming the structure of the API in the final lyophilized product without solvent interference.

  • Formulation Studies: Investigating drug-excipient interactions within the lyophilized cake.

  • Quantitative Analysis: TBA-d10 can serve as an internal standard for the precise quantification of residual non-deuterated TBA or other volatile impurities via Gas Chromatography (GC) or NMR.

Experimental Protocols and Methodologies

Successful lyophilization with TBA-d10 requires a systematic approach that integrates formulation development with process optimization. The following protocols provide a robust framework for this process.

3.1. Formulation Development

The goal is to create a stable, homogenous solution that will form a robust and elegant cake upon lyophilization.

Table 2: Example Formulation for a Hydrophobic API

Component Purpose Typical Concentration (w/w) Notes
Active Pharmaceutical Ingredient (API) Therapeutic Agent 1 - 10% Dependent on desired dosage.
This compound Co-Solvent / Analytical Tool 10 - 40% The eutectic composition of ~22.5% is often a good starting point for optimization.
Water for Injection (WFI) Primary Solvent 50 - 89% QS to 100%.

| Mannitol / Sucrose | Cryoprotectant / Bulking Agent | 2 - 10% | Helps to form an elegant cake and protect the API from freezing stresses. |

Protocol 1: Formulation Preparation

  • In a sterile vessel, add the required amount of Water for Injection.

  • While stirring, add the cryoprotectant (e.g., Mannitol) and stir until fully dissolved.

  • Add the this compound to the aqueous solution and mix thoroughly.

  • Slowly add the API to the co-solvent mixture, stirring continuously until a clear, homogenous solution is achieved.

  • Sterilize the bulk solution by passing it through a 0.22-micron bacteria-retentive filter.

  • Aseptically fill the solution into sterile vials and partially insert sterile stoppers.

3.2. Lyophilization Cycle Development

The lyophilization cycle is divided into three critical stages: Freezing, Primary Drying, and Secondary Drying.

Lyophilization_Workflow cluster_prep 1. Formulation & Preparation cluster_lyo 2. Lyophilization Cycle cluster_analysis 3. Post-Process Analysis Formulation Formulate API with TBA-d10, WFI, and Excipients Filtration Sterile Filtration (0.22 µm) Formulation->Filtration Filling Aseptic Filling into Vials & Partial Stoppering Filtration->Filling Loading Load Vials into Lyophilizer Filling->Loading Freezing Freezing Stage (e.g., -45°C) Loading->Freezing Drying1 Primary Drying (Sublimation) (e.g., -10°C, 100 mTorr) Freezing->Drying1 Drying2 Secondary Drying (Desorption) (e.g., 25°C, 50 mTorr) Drying1->Drying2 Stoppering Full Stoppering under Vacuum or Nitrogen Drying2->Stoppering Unloading Unload Vials Stoppering->Unloading Visual Visual Cake Inspection Unloading->Visual Analysis Analytical Characterization - Residual Solvent (GC) - Moisture (Karl Fischer) - Solid State (DSC, XRD) Unloading->Analysis

Caption: Workflow for Pharmaceutical Lyophilization with TBA-d10.

Protocol 2: Lyophilization Cycle

  • Freezing Stage:

    • Load the partially stoppered vials onto the lyophilizer shelves at ambient temperature (e.g., 5°C).

    • Ramp the shelf temperature down to -45°C at a controlled rate (e.g., 0.5°C/minute).

    • Hold the shelf temperature at -45°C for at least 3 hours to ensure all vials are completely frozen.

  • Primary Drying Stage (Sublimation):

    • Pull a vacuum on the chamber to a pressure of 100-200 mTorr.

    • Once the vacuum is stable, ramp the shelf temperature to the primary drying setpoint (e.g., -15°C to -10°C). Crucially, this must be below the eutectic temperature of the TBA-d10/water system (~ -8°C) to prevent product collapse.

    • Hold at this temperature and pressure until all frozen solvent has sublimed. This can be monitored by pressure sensors (e.g., Pirani vs. capacitance manometer) or product temperature probes. This stage typically lasts 24-48 hours.

  • Secondary Drying Stage (Desorption):

    • After the completion of primary drying, lower the chamber pressure further if possible (e.g., to 50 mTorr).

    • Ramp the shelf temperature to a final holding temperature (e.g., 25°C) at a rate of 0.2°C/minute.

    • Hold for 8-12 hours to allow bound, unfrozen solvent to desorb from the product cake.

  • Stoppering and Unloading:

    • At the end of the cycle, backfill the chamber with sterile, dry nitrogen to atmospheric pressure.

    • Actuate the stoppering mechanism within the lyophilizer to fully seal the vials.

    • Release the vacuum, bring the chamber to atmospheric pressure, and unload the vials for crimping and inspection.

Table 3: Lyophilization Cycle Parameters for a TBA-d10/Water Co-Solvent System | Stage | Parameter | Setpoint | Duration (Typical) | Rationale | | :--- | :--- | :--- | :--- | :--- | | Freezing | Shelf Temperature | -45 °C | 3 - 5 hours | Ensures complete solidification of the formulation. | | | Cooling Rate | 0.5 °C/min | Controlled cooling promotes larger, uniform crystal growth, aiding sublimation. | | Primary Drying | Shelf Temperature | -15 °C to -10 °C | Must be kept below the eutectic temperature (~ -8°C) to prevent cake collapse. | | | Chamber Pressure | 100 - 200 mTorr | Creates the pressure gradient needed for efficient sublimation. | | Secondary Drying | Shelf Temperature | 20 °C to 30 °C | Provides energy to desorb bound solvent molecules. | | | Chamber Pressure | ≤ 100 mTorr | Maximizes removal of residual solvent. |

Post-Lyophilization Characterization: A Self-Validating System

Thorough analysis of the final product is essential to validate the success of the lyophilization cycle and ensure the product meets all quality attributes.

Phase_Diagram_Lyophilization TBA/Water Phase Behavior vs. Lyophilization Cycle Formulation Formulation (Liquid State, ~25°C) Freezing Freezing Stage (Solid State, -45°C) Formulation->Freezing Cooling PrimaryDrying Primary Drying (Solid State, -10°C) Freezing->PrimaryDrying Apply Vacuum, Increase Temp SecondaryDrying Secondary Drying (Solid State, 25°C) PrimaryDrying->SecondaryDrying Increase Temp EutecticPoint Eutectic Point (~ -8°C at 22.5% TBA) PrimaryDrying->EutecticPoint  Product Temp MUST STAY BELOW  Eutectic Temp to prevent collapse

Caption: Relationship between the TBA/Water Phase Diagram and the Lyophilization Cycle.

Table 4: Key Analytical Techniques for Characterization of Lyophilized Product

Technique Purpose Key Parameters Measured
Visual Inspection Assess cake quality and integrity. Color, uniformity, shrinkage, collapse, cracking.
Gas Chromatography (GC) Quantify residual TBA-d10 and other volatile impurities. % Residual Solvent (w/w).
Karl Fischer Titration Quantify residual water content. % Residual Moisture (w/w).
Differential Scanning Calorimetry (DSC) Determine thermal properties like glass transition (Tg) and identify crystalline vs. amorphous character. Tg, melt events (°C), enthalpy (J/g).
Powder X-Ray Diffraction (PXRD) Characterize the solid-state form (crystalline polymorphs or amorphous halo). Diffraction pattern (2θ angles).
Reconstitution Time Measure product performance and ease of use. Time to complete dissolution (seconds/minutes).

| ¹H NMR Spectroscopy | Confirm API structure and purity (enabled by TBA-d10). | Chemical shifts (ppm), peak integration. |

Protocol 3: Residual Solvent Analysis by Gas Chromatography (GC)

  • Standard Preparation: Prepare a series of standards of known TBA-d10 concentration in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that does not co-elute with the analyte.

  • Sample Preparation: Accurately weigh a vial of the lyophilized product. Reconstitute the cake with a precise volume of the chosen solvent (e.g., DMSO).

  • GC Method:

    • Column: Use a polar capillary column (e.g., DB-WAX or equivalent).

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: Hold at 40°C for 5 minutes, then ramp at 10°C/minute to 220°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample preparation and quantify the amount of TBA-d10 by comparing its peak area to the calibration curve.

Conclusion and Best Practices

The use of this compound as a co-solvent offers a dual advantage in pharmaceutical lyophilization: it significantly enhances process efficiency and improves final product quality, while simultaneously providing a powerful analytical tool for product characterization via NMR. By leveraging its unique thermodynamic properties, researchers can design faster and more robust freeze-drying cycles. The key to success lies in a thorough understanding of the TBA/water phase diagram and implementing a rigorous, data-driven approach to formulation and cycle development. The protocols and analytical methods outlined in this note provide a comprehensive framework for harnessing the full potential of this advanced lyophilization technique, enabling the development of stable, elegant, and effective pharmaceutical products.

References

  • Bhatnagar, B. S., Sonje, J., Shalaev, E., Martin, S. W. H., Teagarden, D. L., & Suryanarayanan, R. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics, 22(3), 1583-1590. [Link]

  • Bhatnagar, B. S., Sonje, J., Shalaev, E., Martin, S. W. H., Teagarden, D. L., & Suryanarayanan, R. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. OSTI.GOV. [Link]

  • Kasraian, K., & DeLuca, P. P. (1995). Thermal analysis of the tertiary butyl alcohol-water system and its implications on freeze-drying. Pharmaceutical research, 12(4), 484-490. [Link]

  • Gogineni, P. V., Crooks, P. A., & Murty, R. B. (1993). Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 83-88. [Link]

  • Sullivan, J. C., Budge, S. M., & Timmins, A. (2010). Rapid method for determination of residual tert-butanol in liposomes using solid-phase microextraction and gas chromatography. Journal of chromatographic science, 48(4), 289-293. [Link]

  • Coriolis Pharma. (n.d.). Cake Appearance Analysis. Retrieved January 14, 2026, from [Link]

  • Lyophilization Technology, Inc. (n.d.). Product Characterization. Retrieved January 14, 2026, from [Link]

  • Leukocare AG. (2025, October 30). The Hidden CQA: Cake Appearance Analysis for Lyophilized Products. Retrieved January 14, 2026, from [Link]

  • Pikal, M. J. (n.d.). Application of DSC and MDSC in the development of freeze dried pharmaceuticals. Mettler Toledo. [Link]

  • NETZSCH Analyzing & Testing. (2020, December 8). The Role of DSC in Lyophilisation Processes. [Link]

  • Vessot, S., & Andrieu, J. (2012). A Review on Freeze Drying of Drugs with tert-Butanol (TBA) + Water Systems: Characteristics, Advantages, Drawbacks. Drying Technology, 30(11-12), 1-12. [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences, 15(2), 115-133. [Link]

  • ResearchGate. (n.d.). Use of pure t-butanol as a solvent for freeze-drying: A case study. Retrieved January 14, 2026, from [Link]

  • Baldelli, A., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics. [Link]

  • Chromatography Forum. (2010, September 30). Qualitative determination of t-butanol. [Link]

  • Craig, D. Q. M., & Royall, P. G. (n.d.). Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. American Pharmaceutical Review. [Link]

  • Ward, K. R., & Matejtschuk, P. (n.d.). Freeze-drying of protein pharmaceuticals - The application of thermal analysis. Queen's University Belfast. [Link]

  • Sciencemadness Wiki. (2023, November 3). tert-Butanol. [Link]

Application Note: tert-Butanol-d10 as a Co-Tracer for Accurate Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unseen Pool in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[1][2] By introducing stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the path of atoms through metabolic networks.[3][4][5] The resulting mass isotopologue distribution (MID) in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed snapshot of the cell's metabolic state.[6][7] This information is invaluable in fields ranging from drug development and biotechnology to understanding disease pathology.

However, the accuracy of MFA is critically dependent on accounting for all sources of isotopic dilution. A significant and often overlooked confounding factor is the intracellular water pool.[8][9] Metabolic reactions frequently involve the exchange of hydrogen atoms with water. If the isotopic enrichment of this intracellular water is not known, it can lead to substantial errors in flux calculations, particularly when using deuterium (²H) labeled tracers. Furthermore, the volume and metabolic activity of the intracellular water compartment can change depending on the cell's physiological state, adding another layer of complexity.[10][11][12]

To address this critical gap, we present a robust methodology employing tert-Butanol-d10 ((CD₃)₃COD) as a non-metabolized co-tracer. This fully deuterated, cell-permeable molecule acts as a probe for the intracellular environment, allowing for the precise measurement of isotopic exchange with the cellular water pool. By correcting for this exchange, the accuracy of flux calculations derived from the primary metabolic tracer is significantly enhanced.

Principles of the Method: Why this compound?

The efficacy of this compound as a co-tracer stems from its unique chemical properties:

  • Biologically Inert: tert-Butanol is not readily metabolized by most mammalian cell lines.[13] This ensures that its isotopic signature is not altered by enzymatic conversions, simplifying data interpretation.

  • Dual Isotopic Moieties: The molecule contains two distinct types of deuterium labels.[14][15]

    • Nine Non-Exchangeable Deuterons: The nine deuterium atoms on the three methyl groups ((CD₃)₃-) are covalently bonded to carbon and do not exchange with protons under physiological conditions. This stable C-D bond cluster provides a robust mass signature for quantifying the tracer's concentration.

    • One Exchangeable Deuteron: The single deuterium atom on the hydroxyl group (-OD) can readily exchange with protons from intracellular water (H₂O) in a reversible reaction: (CD₃)₃COD + H₂O ⇌ (CD₃)₃COH + HOD.[16]

  • Cell Permeability: As a small alcohol, tert-butanol freely diffuses across the cell membrane, allowing it to rapidly equilibrate with the intracellular water compartment.

By measuring the ratio of the fully deuterated (M+10) form to the partially exchanged (M+9) form, we can precisely quantify the extent of hydrogen/deuterium (H/D) exchange. This ratio directly reflects the isotopic enrichment of the intracellular water pool, providing the necessary correction factor for the primary stable isotope tracer data.

G TBD10_ext This compound ((CD₃)₃COD) TBD10_int This compound (M+10) TBD10_ext->TBD10_int Diffusion Tracer_ext Primary Tracer (e.g., ¹³C-Glucose) Metabolism Metabolic Network Tracer_ext->Metabolism Uptake TBD9_int tert-Butanol-d9 (M+9) TBD10_int->TBD9_int H/D Exchange MS Mass Spectrometry Analysis TBD9_int->MS Quantify M+9 / M+10 Ratio H2O_pool Intracellular Water (H₂O) Pool H2O_pool->Metabolism Tracer_int Labeled Metabolites (e.g., ¹³C-Lactate) Tracer_int->MS Measure MIDs Metabolism->Tracer_int CorrectedFlux Accurate Metabolic Fluxes MS->CorrectedFlux Apply Correction Factor

Figure 1: Conceptual workflow for using this compound as a co-tracer in MFA.

Detailed Application Protocol

This protocol provides a step-by-step methodology for a typical experiment using this compound in adherent mammalian cell culture.

Materials and Reagents
ItemSupplierCatalog NumberNotes
This compound (≥99%)Sigma-Aldrich175889Store at room temperature, away from moisture.[14]
¹³C₆-GlucoseCambridge IsotopesCLM-1396Example primary tracer.
Cell Line (e.g., HeLa, A549)ATCCVariousSelect based on experimental goals.
Cell Culture MediumGibcoVariouse.g., DMEM without glucose for custom tracer formulation.
Fetal Bovine Serum (FBS)GibcoVariousDialyzed FBS is recommended to reduce unlabeled metabolites.
Quenching SolutionN/AN/A80:20 Methanol:Water (v/v), pre-chilled to -80°C.
Extraction SolventN/AN/A80:20 Methanol:Water (v/v), pre-chilled to -80°C.
GC-MS or LC-MS SystemAgilent, ThermoVariousSystem capable of resolving M+9 and M+10 isotopologues.
Experimental Workflow
  • Prepare the cell culture medium by adding all necessary components (dialyzed FBS, penicillin-streptomycin) except for the standard glucose.

  • Add the primary stable isotope tracer (e.g., ¹³C₆-Glucose) to the desired final concentration (e.g., 25 mM).[4]

  • Prepare a stock solution of this compound in ethanol or DMSO.

  • Spike the tracer medium with this compound to a final concentration of 1-5 mM. Note: The optimal concentration should be determined empirically to ensure sufficient signal without causing cytotoxicity.

  • Warm the final tracer medium to 37°C before use.

  • Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~80-90% confluency at the time of harvest.

  • Incubate cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

  • Aspirate the standard culture medium from the wells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed tracer medium (prepared in Step 1) to the cells.

  • Incubate for a duration sufficient to approach isotopic steady-state. This is typically 8-24 hours but should be optimized for the specific cell line and pathways of interest.[4]

  • Place the cell culture plate on a bed of dry ice to rapidly cool the plate and arrest metabolism.

  • Aspirate the tracer medium completely.

  • Immediately add 1 mL of ice-cold (-80°C) quenching solution (80% methanol/water) to each well.

  • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Using a cell scraper, scrape the cell lysate and transfer the entire volume into a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully transfer the supernatant, which contains the metabolites and this compound tracer, to a new tube for analysis.

The following is a general guideline for GC-MS. Similar principles apply to LC-MS.

  • Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the samples (e.g., using MTBSTFA) to make the polar metabolites volatile for GC-MS analysis.[17] tert-Butanol does not require derivatization.

  • GC-MS Method:

    • Inject the derivatized sample onto the GC-MS.

    • Use an appropriate temperature gradient to separate the metabolites.

    • Acquire data in full scan mode or using Selected Ion Monitoring (SIM) for the ions corresponding to tert-Butanol-d9 (m/z for major fragment) and this compound (m/z for major fragment). The parent ion of tert-butanol is often not observed in electron ionization MS.[18] The primary fragment is the loss of a methyl group. For (CD₃)₃COH, the resulting ion is C(CD₃)₂OH⁺ (M+9 fragment). For (CD₃)₃COD, the resulting ion is C(CD₃)₂OD⁺ (M+10 fragment).

  • Data Acquisition: Integrate the peak areas for the M+9 and M+10 fragments of tert-butanol, as well as the MIDs for all detected metabolites from the primary tracer.

Data Analysis and Interpretation

The core of this method is the calculation of the intracellular water contribution and its use to correct the primary tracer data.

Calculation of H/D Exchange

The fractional exchange (ƒ_exchange) of the hydroxyl deuteron on this compound is calculated from the integrated peak areas of the M+9 and M+10 fragments.

ƒ_exchange = Area(M+9) / [Area(M+9) + Area(M+10)]

This value represents the fraction of the intracellular water pool that is composed of ¹H₂O.

Correcting Mass Isotopologue Distributions

The calculated ƒ_exchange can be used as a parameter in metabolic flux analysis software (e.g., INCA, Metran) to correct the MIDs of metabolites from the primary tracer for isotopic dilution from intracellular water. This refines the flux calculations by accounting for the contribution of unlabeled hydrogen atoms from water in reactions such as those catalyzed by dehydrogenases.

G cluster_0 Data Acquisition cluster_1 Calculation & Correction RawData Raw MS Data (Peak Areas) TBD_Data tert-Butanol M+9 & M+10 Areas RawData->TBD_Data Metabolite_Data Metabolite MIDs (from ¹³C-Tracer) RawData->Metabolite_Data CalcExchange Calculate ƒ_exchange [M+9 / (M+9 + M+10)] TBD_Data->CalcExchange MFA_Model Metabolic Flux Model (e.g., INCA, VANTED) Metabolite_Data->MFA_Model Input as Raw MID Data CalcExchange->MFA_Model Input as 'Water Pool Enrichment' Parameter CorrectedFlux Corrected Metabolic Flux Map MFA_Model->CorrectedFlux Simulate & Fit

Figure 2: Workflow for data analysis to generate corrected metabolic fluxes.

Sample Data Presentation
Sample IDArea (M+9 fragment)Area (M+10 fragment)ƒ_exchange
Control 11.25E+068.50E+060.128
Control 21.31E+068.62E+060.132
Treated 11.88E+068.45E+060.182
Treated 21.95E+068.51E+060.186

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal for tert-Butanol - Insufficient tracer concentration.- Loss during sample evaporation (volatile).- Increase initial concentration in media.- Ensure evaporation is done at low temperature and do not over-dry the sample.
High Variability in ƒ_exchange - Inconsistent quenching time.- Incomplete removal of extracellular medium.- Standardize the quenching procedure precisely.- Ensure rapid and complete aspiration of media before adding quenching solution. Wash with PBS if carryover is suspected.
ƒ_exchange is close to 0 or 1 - Exchange did not reach equilibrium.- Contamination with atmospheric water.- Increase labeling time.- Ensure all solvents are anhydrous and sample handling minimizes exposure to air. Crimp-cap vials are recommended.[17]
Evidence of Cell Toxicity - tert-Butanol concentration is too high.- Perform a dose-response curve to find the maximum non-toxic concentration for your specific cell line.

Conclusion

The accuracy of stable isotope-resolved metabolomics hinges on the careful accounting of all isotopic sources. The intracellular water pool, a dynamic and metabolically active compartment, represents a significant source of isotopic dilution that can compromise the validity of flux measurements. The use of this compound as a non-metabolized co-tracer provides a simple, robust, and effective solution to this problem. By directly probing the H/D exchange rate with intracellular water, this method allows for a critical correction to be applied, enhancing the precision and reliability of metabolic flux analysis. The integration of this co-tracer into MFA workflows will empower researchers to generate more accurate models of cellular metabolism, leading to deeper insights into biology and disease.

References

  • CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google P
  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. (URL: [Link])

  • Erez, A., et al. (2020). Analysis of cellular water content in T cells reveals a switch from slow metabolic water gain to rapid water influx prior to cell division. Journal of Biological Chemistry. (URL: [Link])

  • Gombert, A. K., & Nielsen, J. (2017). A dynamic metabolic flux analysis of ABE (acetone-butanol-ethanol) fermentation by Clostridium acetobutylicum ATCC 824, with riboflavin as a by-product. Biotechnology and Bioengineering. (URL: [Link])

  • Zanotti, G., et al. (2008). Mass spectrometry and hydrogen/deuterium exchange measurements of alcohol-induced structural changes in cellular retinol-binding protein type I. Journal of Mass Spectrometry. (URL: [Link])

  • Kreuzer, H. W., et al. (2012). Detection of Metabolic Fluxes of O and H Atoms into Intracellular Water in Mammalian Cells. PLoS ONE. (URL: [Link])

  • Kunjapur Lab Academy. (2020). Metabolic Flux Analysis | Lecture 10. YouTube. (URL: [Link])

  • Spencer, B. A., et al. (2023). Total-Body Perfusion Imaging with [11C]-Butanol. Journal of Nuclear Medicine. (URL: [Link])

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  • Ohashi, Y., et al. (2017). Changes in the fluid volume balance between intra- and extracellular water in a sample of Japanese adults aged 15–88 yr old: a cross-sectional study. American Journal of Physiology-Renal Physiology. (URL: [Link])

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  • DeBerardinis, R. J. (2020). Basics of metabolite profiling and metabolic flux analysis. Presentation. (URL: [Link])

  • Erez, A., et al. (2020). Cellular water analysis in T cells reveals a switch from metabolic water gain to water influx. ResearchGate. (URL: [Link])

  • Bhatnagar, B. S., et al. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics. (URL: [Link])

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  • Substance name: Tert-Butyl Alcohol - CA.gov. (URL: [Link])

  • Au, T. F., et al. (2013). Systems-Level Metabolic Flux Profiling Elucidates a Complete, Bifurcated Tricarboxylic Acid Cycle in Clostridium acetobutylicum. Journal of Bacteriology. (URL: [Link])

  • Grover, W. H., et al. (2011). Intracellular Water Exchange for Measuring the Dry Mass, Water Mass and Changes in Chemical Composition of Living Cells. PLoS ONE. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Anhydrous tert-Butanol-d10 for High-Resolution NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide on the preparation of anhydrous tert-Butanol-d10, a critical step for researchers in organic synthesis, drug development, and materials science who rely on the precision of sensitive NMR experiments. The presence of water, even in trace amounts, can significantly compromise the quality of your NMR data by obscuring analyte signals and participating in proton exchange. This guide provides a comprehensive, experience-driven approach to ensure your deuterated solvent is impeccably dry.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns researchers face when preparing anhydrous this compound.

Q1: Why is removing water from this compound so critical for my NMR experiments?

A1: Water introduces a significant proton signal (H₂O or HOD) in your ¹H NMR spectrum.[1][2] This broad signal can overlap with and obscure the resonances of your analyte, making spectral interpretation difficult, if not impossible.[3] For experiments involving dilute samples or the study of labile protons (e.g., -OH, -NH), the water peak can be particularly problematic, potentially leading to inaccurate integration and misinterpretation of your compound's structure or purity.[3]

Q2: My bottle of this compound is new and sealed. Do I still need to dry it?

A2: While manufacturers take precautions to minimize water content, deuterated solvents are often hygroscopic and can absorb moisture during production, packaging, and storage.[4][5] tert-Butanol, in particular, is miscible with water, making it susceptible to water contamination.[6][7] For highly sensitive NMR experiments, it is always best practice to dry the solvent immediately before use to ensure the highest quality data.

Q3: What is the most effective and safest method for drying this compound in a standard research lab?

A3: For routine laboratory use, drying over activated molecular sieves is the most recommended method. It is highly efficient, safer than distillation from reactive metal hydrides, and requires no specialized distillation apparatus.[8][9] Properly activated 3Å or 4Å molecular sieves can effectively reduce water content to the low ppm range.[9][10]

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused, making them a cost-effective option.[11] Regeneration involves heating the sieves to a high temperature (typically 200-300°C) under vacuum or in a furnace to drive off the adsorbed water.[11] After heating, they should be cooled in a dry environment, such as a desiccator, before reuse.[12]

Q5: I've dried my solvent, but I still see a large water peak. What could have gone wrong?

A5: This is a common issue and can stem from several sources:

  • Improperly activated sieves: The sieves may not have been heated at a high enough temperature or for a sufficient duration to remove all adsorbed water.[12]

  • Contamination during handling: The dried solvent can quickly reabsorb moisture from the atmosphere if not handled under inert conditions (e.g., in a glovebox or under a stream of dry nitrogen).[4][13]

  • Wet glassware: NMR tubes, pipettes, and storage vials must be thoroughly dried, typically in an oven at >150°C for several hours, and cooled in a desiccator before use.[5][14][15]

  • Residual water in the sample: If your analyte is not completely dry, it can introduce water into the NMR sample.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Large, broad water peak in ¹H NMR spectrum Incomplete drying of the solvent.Reactivate molecular sieves at a higher temperature or for a longer duration. Consider distillation from CaH₂ for extremely sensitive applications.
Contamination from wet glassware.Ensure all glassware (NMR tube, pipettes, vials) is oven-dried and cooled in a desiccator immediately before use.[5][14][15]
Atmospheric moisture exposure.Handle the dried solvent and prepare the NMR sample in a glovebox or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[4][13]
Dust or fine particles in the NMR tube Degradation of spherical molecular sieves.Use cylindrical (pellet) form molecular sieves, which are less prone to dusting.[16] If using spherical sieves, allow the dust to settle and carefully pipette the clear supernatant.
This compound has solidified Storage below its melting point (~25°C).[6][7][17]Gently warm the bottle in a water bath to melt the solvent before use. Ensure the cap is tightly sealed to prevent moisture ingress during warming.[13]

Experimental Workflow: Drying this compound with Molecular Sieves

This protocol provides a step-by-step guide for the safe and effective drying of this compound using molecular sieves.

Diagram of the Drying Workflow

Drying_Workflow cluster_prep Preparation cluster_activation Activation cluster_drying Drying Process cluster_sampling Sample Preparation cluster_final Result Sieves 3Å or 4Å Molecular Sieves Activate Activate Sieves (Heat under vacuum) Sieves->Activate Solvent This compound Combine Combine Solvent & Activated Sieves Solvent->Combine Glassware Oven-Dried Glassware (Flask, NMR tubes) Prepare Prepare NMR Sample in Dry NMR Tube Glassware->Prepare Activate->Combine Incubate Incubate (24-48h) under Inert Atmosphere Combine->Incubate Transfer Transfer Anhydrous Solvent via Syringe Incubate->Transfer Transfer->Prepare NMR High-Resolution NMR Spectrum Prepare->NMR

Caption: Workflow for preparing anhydrous this compound for NMR.

Step-by-Step Protocol

1. Activation of Molecular Sieves:

  • Place a sufficient quantity of 3Å or 4Å molecular sieves (pellet form is preferred) in a Schlenk flask.[8][16]

  • Heat the flask to 180-200°C under a high vacuum for at least 8-12 hours (overnight is ideal).[8] Alternatively, heat in a furnace at 300-350°C for 3-4 hours.[12]

  • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[8] The activated sieves are now ready for use.

2. Drying of this compound:

  • In a glovebox or under a positive pressure of inert gas, add the freshly activated molecular sieves to a flask containing the this compound. A loading of 10-20% w/v is recommended.[12]

  • Seal the flask and allow it to stand for at least 24-48 hours to ensure complete drying.[11] Occasional gentle swirling can aid the process.

  • Store the dried solvent over the sieves in a tightly sealed container, preferably with a septum for easy access via syringe.

3. Preparation of the NMR Sample:

  • Ensure your NMR tube and any transfer pipettes or syringes are scrupulously dry by heating them in an oven (e.g., 150°C overnight) and cooling them in a desiccator.[5][14]

  • Under an inert atmosphere, use a dry syringe to withdraw the required amount of anhydrous this compound from the storage flask, being careful not to disturb the molecular sieves.

  • Add the solvent to your dry analyte in the oven-dried NMR tube, cap immediately, and mix until dissolved.

Comparison of Drying Methods

Method Advantages Disadvantages When to Use
Activated Molecular Sieves High efficiency, safe, and easy to use.[8][9] Sieves can be regenerated and reused.[11]Can take 24-48 hours for complete drying.[11] Spherical sieves may produce dust.The standard and most recommended method for routine and sensitive NMR applications.
Distillation from Calcium Hydride (CaH₂) Very effective at removing water.[18]Requires a distillation setup. CaH₂ is reactive and requires careful handling and quenching.For extremely moisture-sensitive experiments where the lowest possible water content is required.
Fractional Freezing Can be used for purification.[18]Less effective for removing trace amounts of water compared to desiccants. Labor-intensive.Primarily for bulk purification rather than achieving the ultra-dry conditions needed for NMR.
Azeotropic Distillation Effective for removing large quantities of water.[18][19]Involves adding another solvent (entrainer), which must then be removed. More suitable for industrial scale.[20][21]Not typically used for preparing small-scale, high-purity NMR solvents in a research setting.

References

  • Jalon Zeolite. (n.d.). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). tert-Butanol. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ALCOHOL (TERT-BUTANOL). Retrieved from [Link]

  • Chemtips. (2014). How to Activate Molecular Sieves. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). t-Butanol. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Red River Specialties. (2024). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Toxicological Review of tert-Butyl Alcohol (tert-Butanol). Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Google Patents. (n.d.). US6770790B1 - Purification of tertiary butyl alcohol.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Sorbead India. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant efficiency in solvent and reagent drying. 7. Alcohols. The Journal of Organic Chemistry, 42(18), 3060-3065.
  • ResearchGate. (2017). How to Separate tert-Butyl_Alcohol-Water ? Retrieved from [Link]

  • DWSIM. (n.d.). Extractive Distillation for Dehydration of tert-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4239926A - Removing water from tertiary butyl alcohol.
  • Wang, L., & Li, P. (2011). Solvent Signal is a NMR Concentration Reference. Analytical Chemistry, 83(15), 5873–5877.
  • Stanford University. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound 99 atom % D, 1 gram. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation for Scanning Electron Microscopy: The Surprising Case of Freeze Drying from Tertiary Butanol. Retrieved from [Link]

  • SLS Ireland. (n.d.). This compound, 99 atom % D. Retrieved from [Link]

  • Google Patents. (n.d.). US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation.
  • Reddit. (2016). How to keep water out of NMR samples? Retrieved from [Link]

Sources

Technical Support Center: Shimming Strategies for High-Resolution NMR in tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing tert-Butanol-d10 as a solvent in high-resolution NMR spectroscopy. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical shimming process. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to achieve optimal spectral resolution.

Frequently Asked Questions (FAQs)
Q1: Why is achieving a good shim in this compound often more challenging than with other common NMR solvents?

A1: The difficulty in shimming this compound arises primarily from its physical properties. It has a relatively high melting point (~25 °C) and its viscosity increases significantly as it approaches this temperature. These factors can lead to several issues:

  • Temperature Gradients: Small temperature fluctuations within the probe can create convection currents and viscosity gradients across the sample. This leads to variations in magnetic susceptibility, making it difficult to achieve a homogeneous magnetic field (B₀).[1]

  • Slower Molecular Tumbling: Increased viscosity slows down the rotational diffusion of molecules. This results in more efficient T2 relaxation, which naturally leads to broader spectral lines, complicating the visual optimization of the lineshape during shimming.[2][3]

  • Lock Signal Instability: Temperature instability can directly impact the deuterium lock signal, causing it to drift or fluctuate, which provides an unstable reference for the shimming process.[4]

Q2: What are the immediate indicators of a poor shim in my this compound spectrum?

A2: The primary indicators are poor spectral quality. Specifically, you should look for:

  • Broad, Symmetrical Peaks: This often points to poorly adjusted low-order spinning shims, particularly Z1 and Z3.[5]

  • Asymmetrical Peaks: Peaks with significant tailing or shoulders are a classic sign that even-order shims like Z2 and Z4 require optimization.[1][5]

  • Spinning Sidebands: The appearance of satellite peaks on either side of a large signal (especially the residual solvent peak) indicates that the non-spinning shims (e.g., X, Y, XY) are misadjusted.[5]

  • Low Lock Level: While not a direct measure of spectral quality, a low or unstable lock level is often a precursor to poor shimming, as the lock signal's intensity is proportional to the field's homogeneity.[5][6]

Q3: Should I rely on automated shimming routines (e.g., topshim, gradshim) or perform manual shimming for this compound?

A3: There is no single answer; the best approach depends on the sample and the spectrometer's condition.

  • Automated Gradient Shimming is an excellent starting point.[5][7] It is fast and can provide a much better set of starting shim values than a generic shim file.[5] However, due to the potential for temperature instability and viscosity effects in this compound, it may fail or produce a suboptimal result.

  • Manual Shimming is often necessary for final optimization. It allows for a more nuanced adjustment of higher-order shims and a careful iteration between spinning and non-spinning shims to achieve the best possible lineshape.[8][9] A common strategy is to run an automated routine first, followed by careful manual touch-ups.

Q4: How critical is temperature control when shimming with this compound?

A4: It is extremely critical. Given that room temperature can be close to the solvent's melting point, slight drifts in the surrounding environment can cause parts of the sample to begin freezing, which drastically degrades homogeneity. It is highly recommended to set the sample temperature to at least 5-10 °C above the melting point (e.g., 30-35 °C) to ensure the sample remains a uniform liquid.[2] Allow the sample to fully equilibrate at the target temperature for several minutes before attempting to lock and shim.

Troubleshooting Guide: Common Shimming Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.

Problem 1: Unstable, Weak, or Unobtainable Deuterium Lock Signal
  • Question: I'm having trouble getting a stable lock on the this compound signal. The lock level is either very low, fluctuating, or the system won't lock at all. What steps should I take?

  • Answer: An unstable lock makes effective shimming impossible.[10] The lock system is a separate spectrometer that maintains a constant B₀ field, and its signal is the primary indicator of homogeneity during shimming.[6] Follow this workflow to diagnose and solve the issue.

    Step-by-Step Troubleshooting for Lock Issues:

    • Verify Sample Positioning: Eject the sample and re-verify its position in the spinner turbine using the depth gauge. Improper positioning is a common cause of weak signals.[11]

    • Allow for Thermal Equilibrium: Ensure the sample has been in the magnet for at least 5-10 minutes at a stable temperature (e.g., 30 °C) to eliminate thermal gradients.

    • Optimize Lock Parameters:

      • Lock Gain: This parameter amplifies the lock signal. Increase the gain if the signal is not visible.[12] A value between 120-135 is often a good starting point, but can be increased to find the signal.[12]

      • Lock Power: Too much power can saturate the deuterium signal, leading to instability and making shimming impossible.[5][10] If the lock level is "jumpy" or does not decrease when you lower the power, it is saturated.[4][10] Reduce the power until the lock level responds linearly.

      • Lock Phase: An incorrect phase can prevent the system from locking automatically.[12] Manually adjust the phase until the lock signal appears symmetrical.[13]

    • Check Shim File: Load a recent, reliable shim file for your probe. A very poorly shimmed magnet can make the lock signal too broad to detect.[11][14]

Problem 2: Broad and Poorly Resolved Peaks Despite a Stable Lock
  • Question: I have a stable lock, but my proton spectrum shows broad peaks and poor resolution. How can I systematically improve the lineshape?

  • Answer: This is a classic field homogeneity problem. While a stable lock is necessary, it doesn't guarantee high resolution across the entire sample volume. Broad peaks can be caused by sample issues or, more commonly, suboptimal shim settings.[2]

    Broad_Peak_Troubleshooting start Start: Broad Peaks Observed sample_prep Step 1: Verify Sample Preparation|Is sample fully dissolved? No particulates? Concentration < 25 mg/mL? start->sample_prep reprepare Action: Filter or Dilute Sample sample_prep->reprepare No temp_check Step 2: Check Temperature|Is T > 30°C? Has it equilibrated for >5 min? sample_prep->temp_check Yes reprepare->temp_check adjust_temp Action: Set T to 30-35°C and Wait temp_check->adjust_temp No shim_protocol Step 3: Initiate Shimming Protocol|Begin with automated gradient shimming temp_check->shim_protocol Yes adjust_temp->shim_protocol manual_shim Step 4: Perform Manual Shimming|Iteratively adjust Z1/Z2, then higher order spinning and non-spinning shims. shim_protocol->manual_shim end_ok End: Sharp, Resolved Peaks manual_shim->end_ok

    Caption: Troubleshooting workflow for broad NMR peaks.

Problem 3: Automated Gradient Shimming (topshim) Fails
  • Question: I'm using an automated shimming routine, but it either fails to complete or the resulting spectrum is poor. What can I do?

  • Answer: Automated routines rely on analyzing the deuterium signal profile to calculate the correct shim currents.[7][8] Failure often points to a problem with the initial state of the magnet or the sample itself.

    Troubleshooting Steps for Automated Shimming:

    • Load a Good Starting Shim Set: Before initiating topshim, always load a recent, well-optimized shim file for the probe using the rsh (read shims) command.[13][14] This provides a reasonable starting point for the algorithm.

    • Ensure a Strong, Stable Lock: The routine needs a reliable lock signal to work with. If the lock level is below 50-60% or unstable, the routine will likely fail. Resolve any lock issues first (see Problem 1).

    • Address Convection: For non-viscous solvents prone to convection, some routines have options to compensate for this (e.g., topshim convcomp).[13] This can be beneficial for this compound if you are running at elevated temperatures.

    • Switch to Manual or a Hybrid Approach: If topshim repeatedly fails, switch to a manual approach. Alternatively, use the automated routine to only optimize the on-axis (Z) shims first, and then manually adjust the off-axis (X, Y, etc.) shims.

Problem 4: Asymmetrical Peaks or a Broad "Hump" at the Base
  • Question: My peaks are sharp, but they are skewed to one side or sit on top of a broad, unresolved base. Which shims should I focus on?

  • Answer: This indicates that higher-order shims or non-spinning shims are the culprits. The shape of the peak distortion can tell you which shims need adjustment.[1][9]

    • Low-order gradients distort the entire line, while high-order gradients primarily affect the base of the peaks. [1]

    • Odd-order gradients (Z1, Z3, Z5) cause symmetrical broadening. [1]

    • Even-order gradients (Z2, Z4) cause asymmetrical skewing or "tailing". [1]

    Protocol for Fine-Tuning Lineshape:

    • Optimize Z1 and Z2: Begin by iteratively adjusting Z1 and Z2 to maximize the lock level. This corrects the most significant linear and squared gradients.

    • Adjust Higher-Order Z Shims: Carefully adjust Z3, re-optimizing Z1 and Z2 after each small change. Then move to Z4, re-optimizing Z1, Z2, and Z3. This iterative process is crucial because shims interact with each other.[5][6]

    • Turn Off Spinning: To correct for non-spinning shims, you must turn off sample spinning.

    • Adjust X and Y Shims: With the spinner off, adjust the X and Y shims to improve the lineshape, again re-optimizing Z1/Z2 as needed.

    • Iterate: You may need to cycle between adjusting spinning and non-spinning shims to achieve the best result.

Data & Protocols
Table 1: Properties of this compound Relevant to NMR
PropertyValueSignificance for Shimming
Molecular Formula (CD₃)₃CODProvides a deuterium signal for locking.
Molecular Weight 84.18 g/mol [15]
Density 0.893 g/mL at 25 °C[15]
Boiling Point 82 °C[15]
Melting Point ~25 °CCritical Parameter. Experiments must be run above this temperature to avoid freezing and inhomogeneity.
Viscosity Increases near melting pointLeads to broader lines and potential for thermal gradients.[2][3]
Experimental Protocol: Systematic Manual Shimming

This protocol assumes you have a stable lock and have already performed a preliminary automated shim.

  • Select a Strong, Sharp Singlet: Use a prominent, isolated singlet in your spectrum (e.g., a reference compound like TMS, or a sharp singlet from your analyte) as a visual guide. If none is available, use the lock level as your primary indicator.

  • Optimize On-Axis (Spinning) Shims:

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level. Iterate between Z1 and Z2 until no further improvement is seen. This is the most critical step.

    • Carefully adjust Z3 . After each small adjustment, re-optimize Z1 and Z2.

    • Carefully adjust Z4 . After each small adjustment, re-optimize Z1, Z2, and Z3.

  • Evaluate Spinning Sidebands: If spinning sidebands are present, the non-spinning shims need adjustment.

  • Optimize Off-Axis (Non-Spinning) Shims:

    • Turn off sample spinning.

    • Adjust X and Y to improve the lineshape of your reference peak.

    • Re-optimize Z1 and Z2.

    • Adjust higher-order non-spinning shims (e.g., XZ, YZ, X2-Y2) if necessary, always re-optimizing lower-order shims after each adjustment.

  • Finalize: Turn spinning back on and make final, small adjustments to Z1-Z4 if needed.

Shimming_Decision_Tree start Start: New Sample in This compound lock_check Is Lock Signal > 60% and Stable? start->lock_check fix_lock Troubleshoot Lock (Power, Gain, Phase) lock_check->fix_lock No run_auto Run Automated Gradient Shimming lock_check->run_auto Yes fix_lock->lock_check auto_result Is Lineshape Acceptable? run_auto->auto_result acquire Acquire Spectrum auto_result->acquire Yes manual_shim Perform Manual Shim Optimization auto_result->manual_shim No manual_shim->acquire

Caption: Decision tree for shimming this compound samples.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Shimming for NMR Samples in Viscous DMSO-d6. Benchchem.
  • Unknown Author. (2004). SHIMMING. University of Iowa. [Link]

  • Unknown Author. (2006). Shimming and locking. University of California, Santa Barbara.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). NMR Useful Tips. University of Wyoming.
  • Unknown Author. (n.d.). Troubleshooting. University of Maryland.
  • Unknown Author. (n.d.). The Duke NMR Center Lock problems. Duke University.
  • Unknown Author. (n.d.). Automated shimming. Manchester NMR Methodology Group.
  • Unknown Author. (n.d.). NMR Basics. University of Ottawa.
  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. University of Iowa.
  • Unknown Author. (n.d.). NMR | Shimming. Weizmann Institute of Science.
  • Unknown Author. (n.d.). Shimming an NMR Magnet. University of Illinois.
  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Zhou, H. (2019). Gradient Shimming. UCSB Chemistry and Biochemistry NMR Facility.
  • Various Authors. (2018). Why does the lock signal suddenly drop? ResearchGate. [Link]

Sources

Technical Support Center: tert-Butanol-d10 in Aqueous Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the phase separation of tert-butanol-d10 (TBA-d10) in aqueous sample mixtures. As a versatile co-solvent in NMR spectroscopy, lyophilization, and formulation development, understanding its phase behavior is critical for experimental success. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your results.

Introduction: The Unique Properties of this compound

Tert-butanol (TBA) is a unique alcohol, notable for being miscible with water in all proportions at room temperature despite its relatively bulky hydrocarbon structure.[1][2] Its deuterated form, TBA-d10, is frequently used in applications requiring an NMR-silent co-solvent to improve the solubility of hydrophobic analytes in aqueous systems, such as D₂O.[3][4] However, this miscibility is delicately balanced and highly sensitive to changes in temperature, solute concentration, and the presence of salts, often leading to unexpected and problematic phase separation. This guide will help you understand, prevent, and resolve these issues.

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why has my clear this compound/D₂O mixture suddenly turned cloudy or separated into two distinct layers?

This is the most common issue encountered and is almost always linked to one of three factors: temperature, solute concentration (the "salting-out" effect), or analyte properties.

Answer:

The apparent miscibility of TBA-d10 and water is the result of a delicate hydrogen-bonding network between the hydroxyl group of the alcohol and surrounding water molecules. Disruption of this network can trigger phase separation.

  • Causality 1: Temperature Fluctuation Unlike many solvent systems, the miscibility of tert-butanol and water can be temperature-dependent.[5] Furthermore, tert-butanol has a relatively high freezing point of about 25°C (77°F).[2][6] If your laboratory environment is cool, or samples are placed on a cold surface or refrigerated, the TBA-d10 can begin to freeze or its solubility can decrease, resulting in a cloudy appearance or outright phase separation.

  • Causality 2: The "Salting-Out" Effect This is a critical concept for anyone working with buffered solutions or samples containing salts. When salts (e.g., phosphate buffers, sodium chloride) are dissolved in the aqueous mixture, their ions become strongly hydrated.[7] This process sequesters water molecules, effectively reducing the amount of "free" water available to solvate the TBA-d10 molecules.[8] Past a certain threshold, the TBA-d10 is forced out of the solution, leading to the formation of a separate, alcohol-rich phase.[9][10] Many common biological buffers, especially phosphates, are highly effective at inducing this effect.[9]

  • Causality 3: High Analyte or Excipient Concentration Beyond simple salts, high concentrations of your drug candidate, excipients, or other organic molecules can also induce phase separation.[11] These molecules can disrupt the solvent structure in a manner similar to salts or may have preferential solubility in one component of the solvent system, leading to immiscibility. In biopharmaceutical contexts, TBA itself can sometimes have a denaturing effect on proteins, causing them to aggregate and precipitate, which can be mistaken for phase separation.

Question 2: What is the best practice for preparing a stable NMR sample in a D₂O/tert-butanol-d10 mixture to avoid phase separation?

A robust and reproducible sample preparation protocol is essential for generating high-quality, artifact-free data. The following workflow is designed to minimize the risk of phase separation.

Answer:

Experimental Protocol: Stable NMR Sample Preparation
  • Analyte Solubilization: Begin by completely dissolving your analyte (e.g., drug compound, peptide) and any necessary buffers or salts in the required volume of D₂O. Ensure the solution is clear and homogenous.

  • Temperature Equilibration: Allow the aqueous solution and the stock TBA-d10 to equilibrate to a stable room temperature (ideally 22-25°C). Avoid preparing samples on a cold benchtop.

  • Gradual Co-solvent Addition: Add the TBA-d10 to the aqueous solution dropwise or in small aliquots.

  • Gentle Mixing: After each addition, gently vortex or invert the tube to ensure thorough mixing. Do not shake vigorously, as this can introduce microbubbles and potentially denature sensitive biomolecules.

  • Visual Inspection: After adding the full volume of TBA-d10, hold the sample against a dark background and shine a light through it. Check for any signs of cloudiness (Tyndall effect) or schlieren lines, which indicate incomplete mixing or impending phase separation.

  • Final Equilibration: Allow the final sample to sit for several minutes at room temperature to ensure it is stable before proceeding with NMR analysis.

This methodical approach ensures that high local concentrations of either the analyte or TBA-d10 are avoided during mixing, which is often a trigger for phase separation.

Question 3: My sample has already phase-separated. Is it possible to rescue it for analysis?

Discovering a phase-separated sample can be frustrating, especially if the material is valuable. Depending on the cause, you may be able to recover a homogenous solution.

Answer:

Troubleshooting Flowchart for Phase-Separated Samples

G start Sample is Cloudy or Phase-Separated check_temp Is the sample cold to the touch? start->check_temp warm Action: Gently warm to 25-30°C check_temp->warm Yes dilute Action: Dilute with D₂O or pre-mixed solvent check_temp->dilute No (Likely high solute conc.) observe1 Observe for Clarity warm->observe1 observe1->dilute Still Cloudy success Success: Sample is Homogenous. Proceed with caution. observe1->success Clear observe2 Observe for Clarity dilute->observe2 observe2->success Clear fail Failure: Sample remains separated. Re-prepare at lower conc. observe2->fail Still Cloudy

Caption: Troubleshooting workflow for resolving phase separation.

  • Gentle Warming: As a first step, try gently warming the sample in a water bath to approximately 25-30°C. Often, a slight increase in thermal energy is enough to overcome the energetic barrier to miscibility.[5] Caution: Do not overheat, as this may degrade your analyte. Observe the sample continuously. If it becomes clear, it can likely be used, but be aware that the problem may recur if the sample cools down again.

  • Dilution: If warming is ineffective, the issue is almost certainly a high concentration of salts or analyte. The most direct solution is to dilute the sample.[12] You can add a small, measured volume of D₂O (if the issue is salting-out) or a fresh mixture of the original D₂O/TBA-d10 solvent. This reduces the overall solute concentration, potentially shifting the mixture back into a single-phase region.

  • Re-preparation: For quantitative studies, the most scientifically sound approach is to discard the phase-separated sample and prepare a new one at a lower concentration. Any attempt to rescue a sample by warming or dilution introduces uncertainty into the final concentration, which can compromise the accuracy of your results.

Question 4: How can I predict if my buffer system will cause phase separation with this compound?

Understanding the underlying mechanism of the salting-out effect allows you to make informed decisions during experimental design.

Answer:

The propensity of a salt to cause phase separation is related to its ability to organize water molecules, which is described by the Hofmeister series. Salts with highly charged, small ions (like phosphates, sulfates, or citrates) are very effective at structuring water and are thus potent "salting-out" agents.[9] Salts with larger, less charged ions (like iodide or perchlorate) are less effective.

Mechanism of Salting-Out Induced Phase Separation

Caption: Salting-out mechanism leading to phase separation.

Practical Recommendations:

  • Use the Minimum Buffer Concentration: Always use the lowest concentration of buffer that is sufficient to maintain the required pH for your experiment.

  • Choose Buffers Wisely: If you have flexibility, opt for buffers known to have a weaker salting-out effect. For example, Tris or HEPES buffers may be less likely to cause phase separation than phosphate buffers at equivalent concentrations.

  • Perform a Blank Test: Before using a valuable sample, prepare a blank solution containing your intended buffer and TBA-d10 concentration. Let it sit and observe for any signs of instability. This simple test can save significant time and resources.

Summary Data Table: Phase Separation Causes and Solutions
Issue / Observation Primary Cause Underlying Mechanism Recommended Action
Cloudiness appears when sample is cooled Temperature DropDecreased kinetic energy and potential freezing of TBA-d10 reduces miscibility.Gently warm the sample to 25-30°C. Prepare and store samples at a stable room temperature.
Two layers form after adding buffer Salting-Out EffectBuffer ions sequester water molecules, reducing the solvation of TBA-d10 and forcing it out of solution.[7]Use the lowest possible buffer concentration. Consider buffers with weaker salting-out properties.
Mixture becomes cloudy with high analyte load High Solute ConcentrationThe analyte itself disrupts the solvent hydrogen-bonding network, exceeding the solubility limit.[11]Dilute the sample. If not possible, a different co-solvent system may be required.
Precipitate forms in a protein solution Analyte InstabilityTBA-d10 may induce denaturation and aggregation of sensitive proteins.[13]This is not a true phase separation. The formulation may be incompatible; consider alternative solvents or stabilizers.
References
  • Bhatnagar, B. S., Sonje, J., Shalaev, E., Martin, S. W. H., Teagarden, D. L., & Suryanarayanan, R. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (1985). The Pressure Dependence of the Phase Diagram t-Butanol/Water. Zeitschrift für Naturforschung A. Available at: [Link]

  • Bhatnagar, B. S., Sonje, J., Shalaev, E., Martin, S. W. H., Teagarden, D. L., & Suryanarayanan, R. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics. Available at: [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl alcohol-d10. Retrieved from [Link]

  • ResearchGate. (n.d.). Salting-out separation and liquid-liquid equilibrium of Tertiary butanol aqueous solution. Retrieved from [Link]

  • ResearchGate. (2014). The Pressure Dependence of the Phase Diagram t-Butanol/Water. Zeitschrift für Naturforschung A. Available at: [Link]

  • OSTI.GOV. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Available at: [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL ALCOHOL. Retrieved from [Link]

  • Brainly. (2023). Find and report the solubility/miscibility of tert-butanol in water. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Is Tert-Butanol Soluble In Water? YouTube. Available at: [Link]

  • Unknown Source. (n.d.). Packet 10 Key 2323.
  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • PubMed Central. (n.d.). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. Retrieved from [Link]

  • Quora. (2015). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? Retrieved from [Link]

  • Sciencemadness Wiki. (2023). tert-Butanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Adding salt to an aqueous solution of t-butanol: is hydrophobic association enhanced or reduced? Retrieved from [Link]

  • Hep Journals. (n.d.). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Salting-Out of Acetone, 1-Butanol, and Ethanol from Dilute Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Adding Salt to an Aqueous Solution of t-Butanol: Is Hydrophobic Association Enhanced or Reduced? Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature dependence of the structure of a 0.06 mole fraction tertiary butanol-water solution. Retrieved from [Link]

  • ACS Publications. (2011). Heterogeneity in Binary Mixtures of (Water + Tertiary Butanol): Temperature Dependence Across Mixture Composition. The Journal of Physical Chemistry A. Available at: [Link]

  • Gokemi. (n.d.). tert-Butanol. Retrieved from [Link]

  • National Institutes of Health. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl Alcohol: Chemical Properties, Production and Use, Fate and Transport, Toxicology, and Detection in Groundwater and Regulatory Standards. Retrieved from [Link]

  • PubMed. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Retrieved from [Link]

  • ACS Publications. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of Tert-Butanol/water solution (100 mg g⁻¹) with DMS in D2O. Retrieved from [Link]

  • ResearchGate. (2018). How can the butanol phase be separated from the aqueous phase? Retrieved from [Link]

  • PubMed Central. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach. Retrieved from [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]

  • PubMed. (2002). Freeze-drying of tert-butanol/water cosolvent systems: a case report on formation of a friable freeze-dried powder of tobramycin sulfate. Retrieved from [Link]

  • ResearchGate. (2024). Difficulty in Phase separation? Retrieved from [Link]

  • Semantic Scholar. (2017). Phase Separation of Alcohol (1-Propanol, 2-Propanol, or tert-Butanol) from Its Aqueous Solution in the Presence of Biological Buffer MOPS. Retrieved from [https://www.semanticscholar.org/paper/Phase-Separation-of-Alcohol-(1-Propanol%2C-or-from-Lee-Lin/8b8d8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8d]([Link]

  • National Center for Biotechnology Information. (n.d.). EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. Retrieved from [Link]

  • PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Lyophilization Cycles with tert-Butanol-d10 Co-Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and drug development professionals utilizing tert-Butanol-d10 (TBA-d10) as a co-solvent in lyophilization. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you successfully develop and optimize your freeze-drying cycles.

While tert-Butanol (TBA) is a well-documented lyophilization co-solvent, the use of its deuterated form, TBA-d10, is a more specialized application. It is often employed in mechanistic studies to trace solvent fate or as an internal standard for quantifying residual TBA. However, if used as a bulk co-solvent, its physical behavior is expected to be nearly identical to that of standard TBA. This guide is built on the extensive data available for TBA, with specific considerations for its deuterated analogue.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of TBA-d10 as a co-solvent in lyophilization.

Q1: What are the primary benefits of using a TBA/water co-solvent system for lyophilization? A1: Using tert-Butanol (TBA) as a co-solvent with water can offer several significant advantages over using water alone. These benefits include:

  • Faster Sublimation Rates: TBA has a higher vapor pressure than water, which can significantly shorten primary drying times.[1][2][3]

  • Improved Cake Appearance: TBA can modify the crystal habit of ice, often leading to a more elegant and robust lyophilized cake structure.[4][5]

  • Enhanced Solubility: It can increase the solubility of hydrophobic or poorly water-soluble active pharmaceutical ingredients (APIs).[6][7]

  • Higher Collapse Temperatures: The TBA-water eutectic temperature is significantly higher than the glass transition temperature (Tg') of many amorphous formulations, allowing for primary drying to be conducted at warmer shelf temperatures, which accelerates the process.[6][8]

Q2: Why would I choose to use the deuterated form, TBA-d10, instead of regular TBA? A2: The choice of TBA-d10 is typically driven by specific analytical requirements rather than process enhancement. The primary reasons include:

  • Mechanistic & Tracer Studies: As deuterium has a different atomic mass than hydrogen, TBA-d10 can be used as a tracer to study the dynamics of solvent removal and investigate where solvent molecules are retained within the lyophilized cake.[9][]

  • Internal Standard for Analysis: In analytical chemistry, particularly for methods like Gas Chromatography-Mass Spectrometry (GC-MS), deuterated compounds are ideal internal standards for quantifying residual non-deuterated solvent.[9] Using TBA-d10 as an internal standard allows for precise measurement of residual TBA in the final product.

Q3: What is the critical temperature for a TBA-d10/water system and how does it impact my cycle? A3: The most critical thermal event in the water-rich region of the TBA/water system is the melting of the TBA heptahydrate-ice eutectic, which occurs at approximately -8 °C.[8][11] While minor isotopic effects from deuteration exist, the eutectic temperature for TBA-d10/water is expected to be very similar. During primary drying, the product temperature must be kept below this eutectic point to prevent the loss of product structure, an event known as collapse. Operating above this temperature will result in melting and a failed cycle.

Q4: What concentration of TBA-d10 should I use in my formulation? A4: The optimal concentration depends heavily on the specific API and other excipients. However, a common range explored in literature for TBA is between 5% and 25% w/w.[6][8] The eutectic composition for the TBA-water system is approximately 22.5% w/w TBA.[8][11] Formulating near this concentration can maximize the amount of material that sublimes at the higher eutectic temperature, but it must be carefully balanced with API stability and solubility considerations. It is crucial to perform formulation characterization studies, such as Differential Scanning Calorimetry (DSC), to understand the thermal behavior of your specific formulation.

Q5: Can TBA-d10 have a negative impact on my product, particularly proteins? A5: Yes, caution is advised. While beneficial for small molecules, TBA can be detrimental to the stability of some biomolecules, such as proteins.[7][12] Studies have shown that TBA can have a denaturing effect due to its tendency to accumulate near the protein surface.[7][12] It is imperative to conduct thorough stability studies on your specific protein formulation in the presence of TBA-d10 before committing to this co-solvent system.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter when developing a lyophilization cycle with TBA-d10.

Problem 1: Product Collapse During Primary Drying
  • Question: My product melted and collapsed in the vial during primary drying. The cake is shrunken and has a glassy appearance. What went wrong?

  • Probable Cause: Your product temperature exceeded the critical collapse or eutectic temperature of the formulation. For a TBA-d10/water system, the key temperature to stay below is the eutectic melt at approximately -8 °C.[8] This can happen if the shelf temperature is too high or the chamber pressure is too low, leading to an excessive sublimation rate and insufficient heat removal.

  • Recommended Solution:

    • Characterize Your Formulation: Perform Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) to precisely determine the eutectic melting temperature (Te) or collapse temperature (Tc) of your specific formulation.[12]

    • Adjust Cycle Parameters: Set the shelf temperature during primary drying at least 3-5 °C below the determined Te or Tc.

    • Control Chamber Pressure: Ensure the chamber pressure is not set too low. A higher pressure (e.g., 150-200 mTorr) can slow the sublimation rate, making it easier to maintain a product temperature below the critical point.

Problem 2: High Levels of Residual TBA-d10 in the Final Product
  • Question: My final product has unacceptably high levels of residual TBA-d10, which could be a safety concern. How can I reduce it?

  • Probable Cause: The secondary drying phase of your cycle was insufficient in either time or temperature to remove the bound or adsorbed solvent. TBA can become entrapped within the amorphous matrix of the product cake.[1]

  • Recommended Solution:

    • Optimize Secondary Drying: Increase the shelf temperature during secondary drying to a level that is safe for your product's stability (e.g., 20-40 °C). This provides more energy for solvent desorption.

    • Extend Secondary Drying Time: Lengthen the duration of the secondary drying phase. Consider performing a residual solvent analysis at various time points (e.g., 8, 12, 16 hours) to determine the optimal duration.

    • Introduce an Annealing Step: Annealing is the process of cycling the product temperature after freezing but before drying. Holding the product at a temperature below the eutectic point (e.g., -15 °C to -20 °C) for several hours can promote the growth of larger crystals, creating more open channels for solvent vapor to escape during drying.[13]

Problem 3: Inconsistent or "Cracked" Cake Appearance
  • Question: My lyophilized cakes look inconsistent from vial to vial. Some are elegant, while others are cracked or have a different texture. Why is this happening?

  • Probable Cause: This issue often stems from variability in the freezing step, specifically the degree of supercooling and the resulting ice crystal structure. Slow, uncontrolled nucleation leads to large, heterogeneous ice crystals, while extremely rapid freezing (e.g., plunging in liquid nitrogen) can create very small crystals that impede vapor flow.[12][13]

  • Recommended Solution:

    • Control the Freezing Rate: Implement a controlled freezing ramp (e.g., 0.5-1.0 °C/min) to a final shelf temperature of around -45 °C to -50 °C. This promotes more uniform nucleation and crystal growth across the batch.[12]

    • Consider Annealing: As mentioned previously, an annealing step can help normalize the crystal structure across vials, leading to a more consistent final product appearance.

    • Ensure Shelf Temperature Uniformity: Verify that your lyophilizer shelf is maintaining a uniform temperature across its entire surface during the freezing phase.

Part 3: Data & Protocols
Comparative Physical Properties

This table summarizes key physical properties relevant to lyophilization. Note that the properties for TBA-d10 are estimated to be very similar to TBA.

PropertyWater (H₂O)tert-Butanol (TBA)
Melting Point 0 °C~25 °C[14][15]
Boiling Point 100 °C~82 °C
Vapor Pressure @ 20°C 17.5 mmHg~31 mmHg
TBA-Water Eutectic Temp. N/A~ -8 °C[8][11]
TBA-Water Eutectic Comp. N/A~22.5% w/w TBA[8][11]
Protocol: Cycle Development for a TBA-d10 Co-Solvent Formulation

This protocol provides a systematic approach to developing a robust lyophilization cycle.

Step 1: Formulation Characterization

  • Prepare your formulation with the desired concentration of API, excipients, and TBA-d10.

  • Perform Differential Scanning Calorimetry (DSC) on the frozen solution.

    • Cool the sample to -70 °C at a controlled rate (e.g., 5 °C/min).

    • Heat the sample at a controlled rate (e.g., 2 °C/min) to 20 °C.

    • Identify the glass transition of the freeze-concentrate (Tg') and, most importantly, the eutectic melting endotherm (Te). This Te is your critical temperature.

Step 2: Freezing

  • Load vials onto the lyophilizer shelf at 5 °C.

  • Ramp the shelf temperature down to -50 °C at a rate of 1 °C/min.

  • Hold at -50 °C for at least 3 hours to ensure complete solidification.

  • (Optional Annealing Step) Ramp the shelf temperature to -15 °C and hold for 4-6 hours. Then, ramp back down to -50 °C and hold for 2 hours.

Step 3: Primary Drying

  • Reduce chamber pressure to 150 mTorr.

  • Ramp the shelf temperature to a temperature 3-5 °C below the Te determined in Step 1 (e.g., if Te is -8 °C, set shelf to -12 °C).

  • Hold until all ice and crystalline TBA-d10 has sublimed. This can be monitored using a Pirani gauge, thermocouple readings, or by observing when the product temperature rises to meet the shelf temperature.

Step 4: Secondary Drying

  • Ramp the shelf temperature to 25 °C at a rate of 0.2 °C/min.

  • Hold at 25 °C for a minimum of 8 hours. The optimal time should be determined by testing for residual solvent at different intervals.

  • At the end of the cycle, backfill the chamber with sterile nitrogen and stopper the vials.

Part 4: Visualizations
Workflow for Lyophilization Cycle Development

This diagram outlines the logical steps and decision points when developing a lyophilization cycle using a TBA-d10 co-solvent system.

CycleDevelopmentWorkflow cluster_prep Phase 1: Formulation & Characterization cluster_process Phase 2: Cycle Design & Execution cluster_eval Phase 3: Analysis & Optimization A Define Formulation (API, Excipients, % TBA-d10) B Perform Thermal Analysis (DSC/FDM) Identify Critical Temperature (Te) A->B C Design Freezing Protocol (Ramp Rate, Hold Time, Annealing?) B->C Te value informs design D Design Primary Drying (Shelf T < Te, Pressure) C->D E Design Secondary Drying (Shelf T, Time) D->E F Execute Test Cycle E->F G Analyze Product (Cake Appearance, Residuals, Activity) F->G H Product Meets Specs? G->H I Cycle Optimized H->I Yes J Refine Cycle Parameters H->J No J->C Re-design cycle

Caption: Workflow for TBA-d10 Lyophilization Cycle Development.

Troubleshooting Decision Tree for Product Collapse

This diagram provides a logical path for diagnosing and solving issues related to product collapse.

CollapseTroubleshooting Start Problem: Product Collapse Q1 Was the critical temperature (Te) of the formulation known? Start->Q1 A1_No A1_No Q1->A1_No No Q2 Was Product Temp (Tp) monitored and did it exceed Te? Q1->Q2 Yes End Problem Resolved A1_No->End A2_Yes Cause: Aggressive Primary Drying Q2->A2_Yes Yes Q3 Is the lyophilizer performing correctly? Q2->Q3 No Sol_A2 Solutions: - Lower Shelf Temperature - Increase Chamber Pressure A2_Yes->Sol_A2 Sol_A2->End A3_No Action: Check equipment calibration (temp sensors, vacuum gauge). Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision Tree for Troubleshooting Product Collapse.

References
  • Bhatnagar, B. S., Sonje, J., Shalaev, E., Martin, S. W. H., Teagarden, D. L., & Suryanarayanan, R. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. Physical Chemistry Chemical Physics, 22(3), 1583–1590. [Link]

  • A Review on Freeze Drying of Drugs with tert-Butanol (TBA) + Water Systems: Characteristics, Advantages, Drawbacks. (2012). Drying Technology, 30(10), 1037-1049. [Link]

  • Bhatnagar, B. S., et al. (2020). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. RSC Publishing. [Link]

  • Use of pure t-butanol as a solvent for freeze-drying: A case study. (n.d.). ResearchGate. [Link]

  • The Pressure Dependence of the Phase Diagram t-Butanol/Water. (n.d.). ResearchGate. [Link]

  • Kasraian, K., & DeLuca, P. P. (1995). Thermal analysis of the tertiary butyl alcohol-water system and its implications on freeze-drying. Pharmaceutical research, 12(4), 484–490. [Link]

  • Teagarden, D. L. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences, 15(2), 115-133. [Link]

  • Gogineni, P. V., Crooks, P. A., & Murty, R. B. (1993). Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Journal of chromatography. B, Biomedical applications, 620(1), 83–88. [Link]

  • Pisano, R., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4169-4181. [Link]

  • SciSpace. (2020). A refined phase diagram of the tert-butanol-water system and implications on lyophilization process optimization of pharmaceuticals. [Link]

  • Request PDF. (n.d.). A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. ResearchGate. [Link]

  • Sullivan, J. C., Budge, S. M., & Timmins, A. (2010). Rapid method for determination of residual tert-butanol in liposomes using solid-phase microextraction and gas chromatography. Journal of chromatographic science, 48(4), 289–293. [Link]

  • Sullivan, J. C., et al. (2010). Rapid Method for Determination of Residual tert-Butanol in Liposomes Using Solid-Phase Microextraction and Gas Chromatography. Journal of Chromatographic Science, 48(4), 289-293. [Link]

  • Role Of Organic Co-Solvent (t-Butanol) In Frozen And Freeze-Dried Formulations. (2021). Pharmaceutical Online. [Link]

  • A Review on Freeze Drying of Drugs with tert-Butanol (TBA) + Water Systems: Characteristics, Advantages, Drawbacks. (2012). Taylor & Francis Online. [Link]

  • Role of Organic Co-Solvent (Tertiary Butanol) in Frozen and Freeze-Dried Formulations. (n.d.). SP Industries Inc.[Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

  • Deuterium Labeled Compounds. (n.d.). Zeochem. [Link]

  • Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. (2025). ResolveMass Laboratories Inc.[Link]

  • Pisano, R., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. National Institutes of Health. [Link]

  • Yu, Z., et al. (2010). Solvent injection-lyophilization of tert-butyl alcohol/water cosolvent systems for the preparation of drug-loaded solid lipid nanoparticles. Journal of Pharmaceutical Sciences, 99(4), 2049-2057. [Link]

  • Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024). APICMO. [Link]

  • Sample Preparation for Scanning Electron Microscopy: The Surprising Case of Freeze Drying from Tertiary Butanol. (n.d.). University of Massachusetts Amherst. [Link]

  • Nishikawa, K., & Iijima, T. (1987). Structural study of tert-butyl alcohol and water mixtures by x-ray diffraction. The Journal of Physical Chemistry, 91(15), 3694-3698. [Link]

  • Analytical Options for the Measurement of Residual Moisture Content in Lyophilized Biological Materials. (2010). American Pharmaceutical Review. [Link]

  • tert-Butyl alcohol. (n.d.). Wikipedia. [Link]

Sources

minimizing baseline distortion in tert-Butanol-d10 NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butanol-d10 NMR Spectroscopy

Guide: Minimizing Baseline Distortion in NMR Spectra

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a perfectly flat baseline is crucial for accurate NMR data analysis, particularly for quantification and identifying low-intensity signals. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and preventing baseline distortion in your this compound NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is baseline distortion and why is it a critical issue?
Q2: My baseline has a slight, consistent curve across the entire spectrum. What is the most common cause and the quickest fix?

A gentle, broad curvature is often a result of minor issues during data acquisition, specifically related to the delay before the receiver is turned on (the "acquisition delay" or "dead time"). This leads to a need for a large first-order phase correction, which can introduce a baseline roll.[3]

Quick Fix: The most immediate solution is to apply a baseline correction algorithm during data processing. Most NMR software packages have automated functions, such as a Whittaker Smoother or a polynomial fit, that can effectively flatten the baseline.[4][5] However, this is a corrective measure; the best approach is to optimize acquisition parameters to prevent the issue in the first place.

Q3: My spectrum has a severe "wavy" or "rolling" baseline. What should I investigate first?

A severe rolling baseline that cannot be easily corrected with simple processing functions often points to more fundamental issues. The primary suspects are, in order of investigation:

  • Improper Shimming: The magnetic field is not homogeneous across the sample.

  • Sample Preparation: The sample itself is causing magnetic field disturbances.[6]

  • Acquisition Parameter Errors: Particularly an incorrectly set receiver gain, leading to a clipped FID.[7]

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to address the root causes of baseline distortion.

Part A: Pre-Acquisition & Sample Preparation

Q4: Can my sample preparation in this compound directly cause baseline distortion?

Absolutely. The quality and homogeneity of your sample are paramount for achieving a flat baseline. Poor sample preparation is a frequent and often overlooked cause of spectral artifacts.[6]

Causality:

  • Undissolved Particulate Matter: Solid particles in the solution have a different magnetic susceptibility than the solvent, creating localized magnetic field distortions. The spectrometer's shimming routine cannot correct for thousands of microscopic field distortions, resulting in broad lineshapes and a distorted baseline.[8]

  • Paramagnetic Impurities: Paramagnetic species (e.g., dissolved oxygen, metal ions) cause significant line broadening and can interfere with the deuterium lock, leading to an unstable field and poor spectra.[6]

  • Concentration Gradients: An improperly mixed sample will have a non-uniform concentration along its length. Since magnetic susceptibility is concentration-dependent, this gradient makes it impossible to achieve good magnetic field homogeneity (shimming) across the entire sample volume, leading to broad, skewed lines and a poor baseline.[9]

Protocol: Preparing a High-Quality this compound NMR Sample

  • Weighing: Accurately weigh 5-25 mg of your analyte for a standard ¹H NMR spectrum. For ¹³C, a higher concentration is often necessary.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the analyte in a clean vial. The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[6]

  • Dissolution & Mixing: Vortex the vial for at least 30 seconds to ensure complete dissolution and a homogeneous solution.[9] Visual inspection for any suspended particles is crucial.

  • Filtration (Mandatory): Filter the solution directly into a high-quality NMR tube (e.g., Wilmad, Norell) through a Pasteur pipette packed with a small, tight plug of glass wool. This step removes any micro-particulates.[8]

  • Degassing (Optional but Recommended): If your sample is particularly sensitive or if you are performing quantitative experiments, bubbling a gentle stream of an inert gas like nitrogen or argon through the sample for a few minutes can displace dissolved oxygen.

Part B: Spectrometer Setup & Shimming

Q5: How does improper shimming lead to what looks like a baseline problem?

Shimming is the process of adjusting currents in specialized coils to counteract inhomogeneities in the main magnetic field (B₀) at the sample location.[10][11] If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields.

Causality: Instead of a single sharp resonance, the signal is an envelope of many slightly different frequencies, resulting in a broad or distorted peak shape. Very broad peaks, especially from abundant species like a solvent or the analyte itself, can be so wide that their "tails" merge and are misinterpreted by the eye and by processing algorithms as a rolling baseline rather than as part of a signal.[10]

Workflow: Systematic Shimming for a Flat Baseline

The goal of shimming is to maximize the deuterium lock signal level and decay of the FID. The following is a general, iterative procedure.

G cluster_prep Preparation cluster_on_axis On-Axis Shimming (Spinning) cluster_off_axis Off-Axis Shimming (Non-Spinning) cluster_iterate Iteration & Finalization start Insert Sample & Establish Lock load_shims Load Standard Shim File start->load_shims z1 Optimize Z1 (Coarse) load_shims->z1 Adjust for max lock level z2 Optimize Z2 (Fine) z1->z2 z3 Optimize Z3 z2->z3 z4 Optimize Z4 z3->z4 rez1z2 Re-optimize Z1, Z2 z4->rez1z2 Iterate after high-order changes xy Optimize X, Y xyz Optimize XZ, YZ xy->xyz xyz->rez1z2 Iterate between on- and off-axis rez1z2->xy For non-spinning experiments check_fid Observe FID for slow, smooth decay rez1z2->check_fid end Shimming Complete check_fid->end

Part C: Data Acquisition Parameters

Q6: Beyond shimming, which acquisition parameters are most critical for achieving a flat baseline?

Several acquisition parameters directly influence the initial quality of the Free Induction Decay (FID), which in turn dictates the baseline quality after Fourier Transform.

Causality:

  • Receiver Gain (RG): This parameter amplifies the NMR signal before digitization. If the gain is set too high, the intense initial points of the FID will exceed the detector's dynamic range and be "clipped." This clipping is a loss of data, which upon Fourier Transform creates broad, rolling artifacts in the baseline (sinc wiggles).[7][12]

  • Acquisition Delay (Dead Time): A short delay exists between the RF pulse and when the receiver can begin acquiring data. This delay causes a loss of the very first data points of the FID. To correct for this, a frequency-dependent phase correction (first-order) is required. Large first-order phase corrections are a primary cause of baseline roll.[3][13] While not always user-adjustable, being aware of this phenomenon helps in troubleshooting.

  • Acquisition Time (AQ): This is the duration for which the FID is recorded. If the AQ is too short, the FID will be truncated before it has fully decayed into the noise. This abrupt cutoff is another form of data loss that leads to baseline distortions and artifacts around the peaks.[12][14]

Table 1: Key Acquisition Parameters for a Flat Baseline

ParameterFunctionRecommended Setting & Rationale
Receiver Gain (RG) Signal amplificationSet automatically via rga (or equivalent). Manually decrease if FID clipping is observed. The goal is maximum amplification without saturation.
Acquisition Time (AQ) Duration of FID recording2-5 seconds. This ensures the FID decays fully (at least 3x T₂), preventing truncation artifacts.[15]
Relaxation Delay (D1) Time between scans for spin relaxation5 x T₁. For quantitative accuracy, ensure magnetization returns to equilibrium. While not directly a baseline parameter, insufficient delay can affect peak shapes and intensities, complicating baseline assessment.
Number of Scans (NS) Signal averagingMinimum of 8-16. Even for strong samples, multiple scans help average out random instrument noise and artifacts, leading to a cleaner baseline.[15]

Part D: Post-Acquisition Data Processing

Q7: My acquired data still has a distorted baseline. What are the best practices for correcting it during processing without introducing new errors?

Post-acquisition processing is a powerful tool, but it must be applied judiciously. The sequence of operations is critical for a valid correction.

Causality: Baseline correction algorithms work by identifying points in the spectrum that are considered to be "baseline" (i.e., contain no signal). They then fit a mathematical function (like a polynomial) to these points and subtract it from the entire spectrum.[2][4] An improper correction can occur if the algorithm mistakes broad signal peaks for the baseline, leading to a subtraction of real signal intensity and distortion of the peak shape.[16]

Workflow: Post-Acquisition Processing for Baseline Correction

G fid Raw FID Data apod 1. Apodization (Window Function) e.g., Exponential Multiplication fid->apod Improves S/N ft 2. Fourier Transform (FT) apod->ft phase 3. Phase Correction (Zero & First Order) ft->phase Critical for correct peak shape baseline 4. Baseline Correction e.g., Whittaker Smoother or Polynomial Fit phase->baseline MUST be done after phasing integrate 5. Integration & Analysis baseline->integrate final Final Spectrum integrate->final

Protocol: Applying Baseline Correction

  • Process Raw Data: Apply apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier Transform the FID.

  • Perform Phase Correction: Carefully and manually adjust the zero-order and first-order phase corrections until all peaks are upright and symmetrical (absorptive). An incorrect phase will prevent a proper baseline correction.[17][18]

  • Apply Automated Correction: Select an automated baseline correction function.

    • Whittaker Smoother: Generally robust and effective for most spectra.[4][5]

    • Polynomial Fit: Can be effective, but higher-order polynomials risk "over-fitting" and distorting broad signals. Start with a low order (e.g., 5th).[16]

  • Inspect the Result: Zoom in on the baseline and especially around the base of broad peaks. Ensure that the algorithm has not "cut into" the peaks. If it has, undo the correction and try a different method or a lower-order polynomial.

  • Manual Correction (Advanced): For very complex spectra, some software allows for manual point selection, where you explicitly define the baseline points for the algorithm to fit. This offers maximum control but is more time-consuming.[4][16]

By systematically addressing each stage of the NMR experiment—from sample preparation to final data processing—you can reliably minimize baseline distortion and ensure the acquisition of high-quality, quantifiable data from your this compound samples.

References

  • Ma, R. (n.d.). Baseline Correction in NMR Spectroscopy. Global NMR Discussion Meetings. Available at: [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9(324). Available at: [Link]

  • Stanford University NMR Facility. (n.d.). Baseline Correction. Stanford University. Available at: [Link]

  • Claridge, T. D. W. (n.d.). NMR Data Processing. In eMagRes. Available at: [Link]

  • University of Massachusetts NMR Labs. (2022). Advanced Baseline Correction. UMass Amherst. Available at: [Link]

  • Cobas, C., et al. (2011). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance, 212(2). Available at: [Link]

  • Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. San Diego State University. Available at: [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. eScholarship, University of California. Available at: [Link]

  • Widener University. (n.d.). NMR-CTP Troubleshooting: Integration. Available at: [Link]

  • Queen Mary University of London. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

  • Al-Tahhan, A. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • Vnmrj's common problems and solutions. (n.d.). Available at: [Link]

  • Getting Flat Baseline. (n.d.). Available at: [Link]

  • University of Wisconsin-Madison. (1991). SHIMMING AN NMR MAGNET. Department of Chemistry. Available at: [Link]

  • Moser, A. (2010). When an NMR Instrument Fails. ACD/Labs. Available at: [Link]

  • NESG Wiki. (2009). Shimming. Available at: [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Shimming. Chemical Research Support. Available at: [Link]

  • Bruker. (n.d.). NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). The Importance of Mixing Your NMR Samples. Available at: [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Available at: [Link]

  • NMR Sample Prepara-on. (n.d.). Available at: [Link]

  • CP Lab Safety. (n.d.). This compound 99 atom % D, 1 gram. Available at: [Link]

  • LookChem. (n.d.). Cas 53001-22-2,this compound. Available at: [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • ResearchGate. (2025). Baseline distortion in real-Fourier-transform NMR spectra. Available at: [Link]

  • ResearchGate. (2025). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. Available at: [Link]

  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of Tert-Butanol/water solution (100 mg g⁻¹) with DMS in D2O. Available at: [Link]

Sources

Technical Support Center: Navigating Viscosity Effects of tert-Butanol-d10 in Low-Temperature Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the viscosity of tert-Butanol-d10 at low temperatures. As a solvent with a relatively high freezing point, its viscosity can significantly impact experimental outcomes, particularly in sensitive applications like Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we offer field-proven insights and scientifically grounded protocols to ensure the integrity and quality of your data.

Understanding the Core Challenge: The Physical Properties of this compound

This compound, a deuterated isotopologue of tert-butanol, is a valuable solvent in various scientific applications, including as a solvent in NMR studies and as a reagent in isotopic labeling.[1] However, its utility at low temperatures is often complicated by its physical properties. The non-deuterated form, tert-butanol, has a melting point of approximately 25.8 °C (78.4 °F).[2] This means that at or near standard room temperature, and certainly at lower experimental temperatures, it exists as a solid or a highly viscous liquid. This increased viscosity can lead to a host of experimental issues, from sample handling difficulties to compromised spectral quality.

Table 1: Physical Properties of tert-Butanol and its Deuterated Isotopologue

Propertytert-ButanolThis compound
Molecular Formula C4H10OC4D10O
Molecular Weight 74.12 g/mol 84.18 g/mol [3]
Boiling Point ~82.3 °C[2]~82 °C
Melting/Freezing Point ~25.8 °C[2]Near 25 °C (Expected to be similar to non-deuterated form)
Density (at 25 °C) ~0.78 g/mL~0.893 g/mL

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the use of this compound at low temperatures.

Q1: Why are my NMR peaks broad and poorly resolved when using this compound at low temperatures?

A1: High viscosity is a primary contributor to broad NMR signals.[4] In a viscous medium, molecules tumble more slowly. This leads to more efficient spin-spin (T2) relaxation, resulting in a shorter lifetime of the excited nuclear spin states and, consequently, an increase in the linewidth of the NMR peaks.[5] At low temperatures, the viscosity of this compound increases significantly, exacerbating this effect. Other factors that can contribute to peak broadening include suboptimal shimming, sample inhomogeneity due to poor mixing, and high sample concentration.[6]

Q2: My this compound is solid at room temperature. How can I safely handle and prepare my sample?

A2: Since the melting point of tert-butanol is around 25 °C, it's common for it to be solid, especially in cooler laboratory environments.[2] To handle it, you will need to gently warm the solvent bottle in a water bath until it is completely molten. Ensure the cap is slightly loosened to prevent pressure buildup. Once molten, you can proceed with sample preparation. It is crucial to work relatively quickly to prevent the solvent from solidifying in your pipette or syringe.

Q3: Can I use a co-solvent to reduce the viscosity of my this compound sample?

A3: Yes, using a co-solvent with a lower viscosity and freezing point can be an effective strategy. However, the choice of co-solvent must be carefully considered to ensure it is chemically inert with your analyte and does not introduce interfering signals in your spectrum. The addition of a co-solvent will also alter the polarity of the solvent system, which may affect the solubility of your sample and the chemical shifts of your signals.

Q4: How does temperature affect the viscosity and my experimental results?

A4: Temperature has a significant inverse relationship with viscosity. Increasing the temperature, even by a few degrees, can substantially decrease the viscosity of this compound, leading to sharper NMR signals and improved spectral resolution.[7] Conversely, as the temperature is lowered, the viscosity increases, which can lead to the issues discussed in Q1. For variable-temperature experiments, it is crucial to consider the solvent's freezing and boiling points.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to troubleshoot and mitigate the common issues encountered when working with this compound at low temperatures.

Guide 1: Optimizing NMR Sample Preparation for Viscous this compound

High-quality data begins with proper sample preparation. The viscosity of this compound presents unique challenges in this initial stage.

Protocol for Sample Preparation:

  • Solvent Pre-warming: Gently warm the this compound bottle in a water bath set to approximately 30-35 °C until the solvent is completely liquid. Avoid excessive heating to minimize solvent evaporation.

  • Analyte Dissolution: Weigh your analyte into a separate vial. Add the molten this compound to the vial. To ensure homogeneity in the viscous solvent, vortex the sample for at least one minute. Gentle warming of the vial may aid dissolution.

  • Filtration (if necessary): If your sample contains any particulate matter, it is crucial to filter it. Suspended particles can severely degrade the quality of your NMR spectrum by distorting the magnetic field homogeneity. Use a glass Pasteur pipette with a small plug of glass wool to filter the sample directly into the NMR tube.

  • Transfer to NMR Tube: Use a clean, dry glass pipette to transfer the sample solution into the NMR tube. It is advisable to pre-warm the pipette slightly to prevent the solvent from solidifying upon contact.

  • Centrifugation: To remove any air bubbles and ensure the sample is settled at the bottom of the tube, centrifuge the NMR tube. Place the NMR tube inside a larger centrifuge tube (e.g., a 15 mL conical tube) for support and balance.[7][8]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants.

Guide 2: Troubleshooting Poor Spectral Quality in Low-Temperature NMR

This guide provides a logical workflow to diagnose and resolve issues with spectral quality, such as broad peaks and poor resolution.

Troubleshooting_Workflow

Detailed Troubleshooting Steps:

  • Temperature Adjustment: The most effective way to combat viscosity-induced line broadening is to increase the sample temperature.[7] Even a small increase can lead to a significant improvement in spectral quality. Be mindful of the thermal stability of your analyte when increasing the temperature.

  • Concentration Optimization: Highly concentrated samples can be more viscous.[6] If possible, try preparing a more dilute sample to see if the resolution improves.

  • Shimming: Proper shimming is critical for obtaining high-resolution spectra, especially with viscous samples where magnetic field homogeneity can be more challenging to achieve. Take extra care during the shimming process, paying close attention to the Z1 and Z2 shims.

  • Sample Homogeneity: Ensure your sample is completely dissolved and free of any solid particles or air bubbles. Follow the sample preparation guide, including the centrifugation step, to ensure a homogeneous sample.

Concluding Remarks

Working with this compound at low temperatures requires a nuanced understanding of its physical properties and their impact on experimental procedures. By anticipating the challenges posed by its viscosity and implementing the strategies outlined in this guide, researchers can significantly improve the quality and reliability of their data. For further assistance, do not hesitate to contact our technical support team.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl alcohol-d10 | 53001-22-2. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL ALCOHOL. Retrieved from [Link]

  • Harris, K. R., & Woolf, L. A. (2008). Viscosity of Water + tert-Butyl Alcohol (2-Methyl-2-propanol) Mixtures at Low Temperatures and High Pressure.
  • Kipkemboi, P. K., & Easteal, A. J. (1994). Viscosity and density of isomeric butanol/water mixtures as functions of composition and temperature. Canadian Journal of Chemistry, 72(9), 1937-1943.
  • Sciencemadness Wiki. (2023, November 3). tert-Butanol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017, May 1). NMR of a viscous material? Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). Bruker 500 - NMR Tutorials. Retrieved from [Link]

  • Capot Chemical. (2025, December 24). MSDS of this compound. Retrieved from [Link]

  • Bruker. (n.d.). Variable Temperature Measurements using CPMAS iProbes. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Application Notes | YOKOGUSHI Solutions. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Useful Tips. Retrieved from [Link]

  • MIT Department of Chemistry. (2019, March 12). DCIF Training Guide for Variable Temperature Experiments using the Bruker 501. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Low Temperature NMR on the AV-300. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Viscosity study of tert-butyl alcohol aqueous solution by Brownian motion and gravimetric capillaries. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Gottis, P. G., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Journal of Organic Chemistry, 75(8), 2747-2750.
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  • University of Notre Dame. (n.d.). BRUKER NMR TRAINING. Retrieved from [Link]

  • NMR Facility, University of California, San Diego. (n.d.). Obtaining NMR data at high or low Temperatures. Retrieved from [Link]

  • Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • University of California, San Diego NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]

  • ResearchGate. (2023, October 18). How to freeze NMR tube correctly? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cryogenic Sample Loading into a Magic Angle Spinning Nuclear Magnetic Resonance Spectrometer that Preserves Cellular Viability. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Application Notes | YOKOGUSHI Solutions. Retrieved from [Link]

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Sources

Correcting for Solvent Signal Overlap in tert-Butanol-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and correcting solvent signal overlap when using tert-Butanol-d10 in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide both quick answers through frequently asked questions and in-depth solutions in the troubleshooting section, ensuring you can efficiently address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the residual solvent signal of this compound problematic in my ¹H NMR spectrum?

A1: Even in highly deuterated solvents like this compound (typically 99 atom % D), a small residual signal from the non-deuterated isotopologue, (CD₃)₃COD, will be present. The methyl protons of this residual tert-Butanol typically appear as a singlet in the ¹H NMR spectrum.[1][2] If your analyte has signals in the same region, this solvent peak can obscure them, leading to difficulties in accurate integration and interpretation of your spectrum.[3]

Q2: What is the typical chemical shift of the residual ¹H signal in this compound?

A2: The chemical shift of the residual methyl protons in this compound can vary slightly depending on factors such as temperature, concentration, and the presence of other substances in the sample. However, it is generally observed around 1.28 ppm in chloroform-d.[2] It's crucial to run a blank spectrum of your solvent to determine the exact chemical shift under your experimental conditions.

Q3: Can impurities in this compound cause overlapping signals?

A3: Yes, impurities are a common source of extraneous peaks that can overlap with your analyte signals. This compound can contain residual water (H₂O or HOD), or other organic solvents from its manufacturing process.[4][5] Always check the certificate of analysis for your solvent and consider that new NMR tubes may not be perfectly clean.[4]

Q4: What are the immediate steps I can take to mitigate solvent signal overlap?

A4: The initial steps involve optimizing your sample preparation and NMR acquisition parameters. Ensure your sample is sufficiently concentrated to maximize analyte signals relative to the solvent peak.[6] You can also try adjusting the temperature, as this can sometimes shift the solvent peak enough to resolve the overlap.[7]

Troubleshooting Guide: A Deeper Dive into Solvent Signal Correction

When simple adjustments are insufficient, a more systematic approach is necessary. This guide will walk you through diagnosing the problem and implementing effective solutions.

Problem 1: Analyte Signal is Obscured by the Residual tert-Butanol-d9 Peak

Probable Cause: The inherent residual proton signal of the deuterated solvent is interfering with the signals of your compound of interest.

Solution Pathway:

  • Confirmation: Acquire a ¹H NMR spectrum of the neat this compound from the same batch you are using for your sample. This will confirm the exact chemical shift and linewidth of the residual solvent peak under your experimental conditions.

  • Solvent Suppression Techniques: If the overlap is confirmed, employing a solvent suppression pulse sequence is the most direct solution.[3] These techniques aim to reduce the intensity of the solvent signal while leaving the analyte signals intact.[8][9]

    • Presaturation: This is one of the simplest and most common methods.[10] It involves irradiating the solvent resonance with a low-power radiofrequency pulse before the main excitation pulse.[11] This equalizes the populations of the spin states for the solvent protons, leading to a significant reduction in their signal intensity.[8]

      • Experimental Protocol for Presaturation:

        • Identify the exact frequency of the residual tert-Butanol-d9 peak.

        • Select a presaturation pulse program on your spectrometer (e.g., zgpr on Bruker instruments).[12]

        • Set the irradiation frequency to the center of the solvent peak.

        • Optimize the presaturation power and duration. A longer presaturation time and higher power will result in greater suppression but may also affect nearby analyte signals.[13] Start with a low power and a 1-2 second delay and adjust as needed.[12]

    • Gradient-Based Suppression (e.g., WATERGATE): For more challenging cases or when presaturation affects nearby analyte signals, gradient-based methods like WATERGATE (Water Suppression by Gradient Tailored Excitation) are highly effective.[14][15] These techniques use a combination of selective pulses and pulsed-field gradients to dephase the solvent magnetization, leaving the analyte signals largely unperturbed.[16]

      • Key Advantages of WATERGATE: It is generally better at preserving signals from exchangeable protons and can provide cleaner baselines compared to simple presaturation.[17]

Visualizing the Troubleshooting Workflow

Caption: Decision tree for troubleshooting solvent signal overlap.

Problem 2: Unexpected Peaks Overlapping with Analyte Signals

Probable Cause: The overlapping signals may arise from impurities in the this compound solvent or from the NMR tube itself. Common impurities include water, other organic solvents, or grease.[18][19][20]

Solution Pathway:

  • Impurity Identification:

    • Check the Solvent Certificate of Analysis: This document will list known impurities and their typical concentrations.

    • Reference Chemical Shift Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and impurities.[2][19][20][21][22]

    • 'D₂O Shake': To identify if a peak is from exchangeable protons (like water or an alcohol OH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak from the exchangeable proton should diminish or disappear.[23]

  • Mitigation Strategies:

    • Use High-Purity Solvent: If the impurity level in your current solvent is too high, obtain a new batch with a higher purity specification.

    • Proper Sample Handling: To avoid introducing water, use dry NMR tubes and handle the deuterated solvent in a dry environment (e.g., a glove box).[6] Many deuterated solvents are hygroscopic.[4]

    • Clean NMR Tubes Thoroughly: Ensure NMR tubes are meticulously cleaned with an appropriate solvent and dried completely before use to remove any residual contaminants.[4]

Data Summary: Common Residual Peaks in Deuterated Solvents
SolventResidual ¹H Signal (ppm)Common Impurities & their approximate ¹H shifts (ppm)
This compound ~1.28 (in CDCl₃)Water (~1.56 in CDCl₃), Acetone (~2.17 in CDCl₃)
Chloroform-d (CDCl₃)7.26Water (1.56), Acetone (2.17), Grease (~0.8-1.3)
Acetone-d₆2.05Water (2.84), Benzene (7.36)
DMSO-d₆2.50Water (3.33)

Note: Chemical shifts can vary with temperature, concentration, and other sample components.[22] For a comprehensive list of residual peaks, refer to Gottlieb, H. E., et al. (1997).[20]

Advanced Strategies for Severe Overlap

When the above methods are insufficient to resolve the signal overlap, consider these advanced techniques:

  • Changing the Deuterated Solvent: The chemical shifts of your analyte can be solvent-dependent.[5] Switching to a different deuterated solvent, such as benzene-d₆ or acetonitrile-d₃, may shift the analyte or solvent peaks enough to resolve the overlap.[23][24]

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for resolving heavily overlapped spectra.[25] These experiments spread the signals into a second dimension, often allowing for the unambiguous assignment of protons even when they overlap in the 1D spectrum.[24]

Workflow for Advanced Overlap Resolution

Sources

Technical Support Center: Optimizing Signal-to-Noise for Dilute Samples in tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NMR-2026-01-TBOH Version: 1.0 Last Updated: January 14, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with dilute samples and using tert-Butanol-d10 as an NMR solvent. Achieving a high signal-to-noise ratio (S/N) under these conditions is critical for accurate structural elucidation and quantification but can be challenging. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges and acquire high-quality NMR data. Our approach is grounded in the principles of NMR spectroscopy, providing not just steps, but the causal logic behind them to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental concepts related to acquiring NMR spectra of dilute samples in this compound.

Q1: Why is my signal-to-noise ratio poor when using a dilute sample?

A poor signal-to-noise ratio (S/N) is fundamentally a battle between the weak signal from your low-concentration analyte and the inherent background noise of the spectrometer and sample. The primary reasons for poor S/N can be divided into three categories: the sample itself, the acquisition parameters, and the instrument's state.[1]

  • Sample-Related Issues: The most direct cause is insufficient analyte concentration.[1] Below a certain threshold, the signal generated by the sample is simply too weak to be distinguished from the baseline noise.[1] Other sample issues include the presence of paramagnetic impurities (which broaden signals) or suspended particulate matter, which degrades the magnetic field homogeneity.[2]

  • Suboptimal Acquisition Parameters: An insufficient number of scans is a frequent culprit. Since S/N increases with the square root of the number of scans, doubling the S/N requires quadrupling the experiment time. Other parameters like an improper pulse angle, a short relaxation delay (D1), or an incorrectly set receiver gain can also severely degrade signal intensity.

  • Instrument State: A poorly shimmed magnetic field will lead to broad, weak signals.[3][4] Likewise, an unstable lock signal indicates magnetic field drift, which smears out the signal over the course of a long acquisition, effectively burying it in the noise.[1]

Q2: What are the specific challenges of using this compound as an NMR solvent?

While this compound is a useful solvent, its physical properties present unique challenges, especially for dilute samples where long acquisition times may be necessary.

  • Melting Point and Viscosity: tert-Butanol has a melting point of ~25.8 °C (78.5 °F).[5] This means that at or slightly below standard room temperature, the solvent can become highly viscous or even solidify. Increased viscosity slows down the rate of molecular tumbling for the dissolved analyte. This leads to more efficient T2 (spin-spin) relaxation, which results in broader NMR signals (line broadening).[3][6] Broader signals have lower peak height, which directly reduces the S/N ratio.

  • Hygroscopic Nature: Like many alcohols, tert-Butanol is hygroscopic and will absorb atmospheric water. High-purity grades often specify a water content of ≤0.5%.[7] This residual water (HDO) peak can obscure analyte signals and, in very dilute samples, may be one of the most prominent signals in the spectrum.

  • Potential for Hydrogen Bonding: The hydroxyl group (-OD) can engage in hydrogen bonding with the analyte. This can be beneficial for solubilizing certain compounds but may also lead to concentration or temperature-dependent chemical shift changes, complicating spectral interpretation.

Q3: When should I consider using a cryoprobe for my dilute sample?

A cryoprobe should be your primary choice whenever you are working with mass-limited or very dilute samples. The sensitivity gain is substantial and often transformative.

A cryoprobe dramatically increases S/N by cooling the radiofrequency (RF) coils and preamplifiers to cryogenic temperatures (e.g., ~20-80 K) using helium or nitrogen.[8][9] This cooling significantly reduces the thermal electronic noise (Johnson-Nyquist noise) generated by the probe's electronics, which is a major contributor to the overall noise floor.[9]

The result is a sensitivity gain of up to 4 times over a conventional room-temperature probe.[8][10] Because experiment time is proportional to the square of the S/N, a 4x sensitivity gain can reduce the required acquisition time by a factor of up to 16.[8] This makes it feasible to acquire high-quality spectra on samples that would be practically impossible on a standard probe.

Part 2: Troubleshooting Guide: From Weak Signal to Publication-Quality Spectrum

This guide provides a systematic workflow for diagnosing and resolving low S/N issues.

Initial Assessment: Is the Problem with the Sample or the Spectrometer?

Before spending hours optimizing acquisition parameters, it is crucial to validate the sample and the basic instrument setup.

Troubleshooting Workflow: Initial Checks

G cluster_0 Sample Preparation & Integrity cluster_1 Instrument State cluster_2 Proceed to Advanced Troubleshooting Start Start: Low S/N Observed CheckConc Is sample concentration adequate? (>0.1 mg/mL for 1H on cryoprobe) Start->CheckConc CheckConc->Start No, re-prepare CheckSol Is the sample fully dissolved? (No particulates or cloudiness) CheckConc->CheckSol Yes Filter Action: Filter sample through glass wool into a clean NMR tube. CheckSol->Filter No CheckLock Is the lock signal stable and >70%? CheckSol->CheckLock Yes Filter->CheckSol CheckShim Is the shimming optimized? (Check FWHM of a solvent peak) CheckLock->CheckShim Yes ReShim Action: Re-shim the sample, focusing on Z1, Z2 and non-spinning shims. CheckLock->ReShim No CheckShim->ReShim No Proceed Ready for Acquisition Optimization CheckShim->Proceed Yes ReShim->CheckLock

Caption: Initial troubleshooting workflow for low S/N.

Problem: Broad Peaks and Poor Resolution in this compound

Causality: As discussed, the viscosity of this compound is highly temperature-dependent.[2][3][11][12] If your lab temperature is below 25°C, or if you have a highly concentrated sample, the resulting high viscosity will cause significant line broadening, reducing peak height and thus S/N.

Solutions:

  • Increase Sample Temperature: The most effective solution is to gently warm the sample. Acquiring the spectrum at 30°C or 35°C can dramatically decrease the solvent's viscosity, leading to faster molecular tumbling and sharper lines.

  • Check Concentration: Very high sample concentrations can increase the viscosity of the solution independent of temperature, leading to line broadening. If your sample is highly soluble, try diluting it.

  • Optimize Shimming: Viscous samples can be more challenging to shim. Spend extra time optimizing the Z1 and Z2 shims to maximize the lock level, followed by careful adjustment of the non-spinning (X, Y, XZ, etc.) shims.[3]

Problem: Signal is Still Too Weak After Basic Troubleshooting

If the sample is properly prepared and the instrument is well-shimmed, the next step is to optimize the data acquisition and processing parameters to maximize the signal captured per unit of time.

Data Acquisition Optimization Table

ParameterRecommendation for Dilute SamplesRationale & Causality
Number of Scans (NS) As high as practically possible (e.g., 256 to 4096+)S/N is proportional to the square root of NS. This is the most direct way to improve S/N, but at the cost of time.
Relaxation Delay (D1) Set to at least 5 x T1 of the slowest relaxing protonTo allow for >99% recovery of the longitudinal magnetization before the next pulse. A short D1 saturates the signal, leading to significant intensity loss. For quantitative results, this is critical.
Pulse Angle 90° (for single scan) or 30°-45° (for multiple scans)A 90° pulse provides maximum signal for a single scan.[13] For signal averaging (NS > 1), a smaller "Ernst angle" pulse (e.g., 30°) combined with a shorter D1 allows for more scans in a given time, maximizing S/N per unit time.[13]
Acquisition Time (AT) 2-4 secondsShould be long enough for the Free Induction Decay (FID) to decay into the noise (~3 x T2). Acquiring for too long adds noise without adding signal.
Receiver Gain (RG) Set as high as possible without clipping the FIDThe receiver gain amplifies the signal before digitization. Setting it too low fails to use the full dynamic range of the analog-to-digital converter (ADC), reducing S/N. Setting it too high "clips" the most intense part of the FID, causing artifacts and quantification errors. Use the instrument's auto-gain function as a starting point.

Part 3: Advanced Signal Enhancement Protocols

When standard methods are insufficient, these advanced protocols can provide the necessary boost in signal quality.

Protocol 1: Quantitative NMR (qNMR) with an Internal Standard

For dilute samples, it is often necessary not just to detect the analyte but to accurately determine its concentration or purity. The internal standard method is the most accurate approach for qNMR.[14][15][16]

Objective: To accurately quantify a dilute analyte by comparing its signal integral to that of a co-dissolved certified reference material of known concentration.

Step-by-Step Methodology:

  • Select an Internal Standard (IS):

    • Choose a standard with high purity (≥99.5%) that is soluble in this compound.

    • The standard must have at least one sharp, singlet signal that does not overlap with any analyte or solvent impurity signals.

    • Common choices include maleic acid, 1,4-dioxane, or certified commercial standards.

  • Precise Weighing:

    • Using a calibrated analytical microbalance, accurately weigh a specific amount of your analyte into a clean vial (e.g., 1.00 mg).

    • In the same vial, accurately weigh a known amount of the internal standard (e.g., 1.20 mg). A 1:1 molar ratio is often ideal.[1][17]

  • Dissolution:

    • Add a precise volume of high-purity this compound (e.g., 0.60 mL) to the vial.

    • Ensure complete dissolution. Use gentle vortexing or sonication if necessary. The solution must be visually clear.

  • Sample Transfer & Filtration:

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube.[2] This removes any microparticulates that would degrade shimming.

  • NMR Acquisition:

    • Acquire the spectrum using quantitative parameters. Crucially, set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of any proton to be integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point.[1]

    • Use a 90° pulse.

    • Acquire enough scans to achieve an S/N of at least 250:1 for the peaks you intend to integrate.

  • Data Processing & Calculation:

    • Manually phase the spectrum and perform a careful baseline correction.

    • Integrate a well-resolved signal from your analyte (IntegralAnalyte) and the known signal from the internal standard (IntegralIS).

    • Calculate the purity or concentration using the following formula:

    Purity_Analyte (%) = (Integral_Analyte / N_Analyte) * (N_IS / Integral_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS (%)

    Where:

    • N = Number of protons giving rise to the integrated signal

    • MW = Molar Mass

    • Mass = Weighed mass

    • Purity_IS = Purity of the internal standard

qNMR Decision Workflow

G cluster_0 Method Planning cluster_1 Sample Preparation cluster_2 Data Acquisition & Processing Start Need to Quantify Dilute Analyte SelectIS Select non-overlapping Internal Standard (IS) Start->SelectIS Weigh Accurately weigh Analyte and IS (target ~1:1 molar ratio) SelectIS->Weigh Dissolve Dissolve in this compound Weigh->Dissolve Filter Filter into NMR tube Dissolve->Filter Acquire Acquire spectrum with quantitative parameters (D1 > 5xT1, 90° pulse) Filter->Acquire Process Manual phase and baseline correction Acquire->Process Integrate Integrate clean signals from Analyte and IS Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR).

Protocol 2: Leveraging a Cryoprobe for Maximum Sensitivity

Objective: To configure an experiment on a spectrometer equipped with a cryoprobe to achieve the maximum possible S/N for a mass-limited sample.

Step-by-Step Methodology:

  • Sample Volume Optimization: Cryoprobes are most sensitive with smaller sample volumes. For extremely dilute samples, using a smaller diameter NMR tube (e.g., 3 mm instead of 5 mm) can provide a significant boost in mass sensitivity, as it places more of the sample mass within the most sensitive region of the RF coil.[7][9] Consult your instrument manager for available tube sizes and compatible hardware.

  • Probe Tuning and Matching: A cryoprobe's high sensitivity makes it even more susceptible to performance loss from improper tuning. Always perform an automatic or manual probe tune and match for your specific sample before acquisition.

  • Acquisition Parameter Setup:

    • Pulse Calibration: Accurately calibrate the 90° pulse width for your sample. An incorrect pulse width is a common source of sensitivity loss.

    • Relaxation Delay (D1) and Number of Scans (NS): The principles are the same as for a standard probe, but the time savings allow for much more aggressive signal averaging. You can acquire 16x the number of scans in the same amount of time it would take for a given S/N on a room-temperature probe.

  • Solvent Signal Suppression (Optional but Recommended):

    • Even with a deuterated solvent, the residual proton signal can be large relative to a very dilute analyte. Using a solvent suppression pulse sequence (e.g., zgpr on Bruker systems, which uses presaturation) can help.

    • This technique applies a low-power RF field at the frequency of the solvent peak during the relaxation delay, saturating the solvent signal so it is attenuated in the final spectrum. This allows the receiver gain to be set higher to better digitize the weak analyte signals. Other advanced sequences like 1D NOESY or CPMG-presat can also be effective.[18][19]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Harris, K. R., & Woolf, L. A. (2009). Viscosity of Water + tert-Butyl Alcohol (2-Methyl-2-propanol) Mixtures at Low Temperatures and High Pressure. Journal of Chemical & Engineering Data, 54(2), 581–588. Available at: [Link]

  • Harris, K. R., & Woolf, L. A. (2008). Viscosity of Water + tert-Butyl Alcohol (2-Methyl-2-propanol) Mixtures at Low Temperatures and High Pressure. Sci-Hub. Available at: [Link]

  • Senanayake, P. C., Gee, N., & Freeman, G. R. (2006). Viscosity and density of isomeric butanol/water mixtures as functions of composition and temperature. Canadian Journal of Chemistry, 65(10), 2441-2448. Available at: [Link]

  • How to Prepare Samples for NMR. University of Cambridge. Available at: [Link]

  • Al-Ataby, A. T., Al-Khafaji, M. S., & Al-Salami, B. K. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega, 8(26), 23653–23663. Available at: [Link]

  • Lameiras, P., & Nuzillard, J.-M. (2020). Small molecule mixture analysis by heteronuclear NMR under spin diffusion conditions in the viscous DMSO-water solvent. ResearchGate. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • 1D NOESY. UCSB NMR Facility. Available at: [Link]

  • SHIMMING. Weizmann Institute of Science. Available at: [Link]

  • Cryoprobes. UCSB NMR Facility. Available at: [Link]

  • Al-Ataby, A. T., Al-Khafaji, M. S., & Al-Salami, B. K. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. PubMed Central. Available at: [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. Available at: [Link]

  • Bloembergen, N., Purcell, E. M., & Pound, R. V. (1948). Relaxation Effects in Nuclear Magnetic Resonance Absorption. Physical Review, 73(7), 679–712. Available at: [Link]

  • Lameiras, P., & Nuzillard, J.-M. (2020). Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy: ViscY. ACS Publications. Available at: [Link]

  • tert-Butanol. Sciencemadness Wiki. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Pushing Boundaries in Solid-State NMR Research. AZoM. Available at: [Link]

  • Bounaas, M., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol. PubMed Central. Available at: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available at: [Link]

  • Mobility of Solid tert-Butyl Alcohol Studied by Deuterium NMR. ResearchGate. Available at: [Link]

  • What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Nanalysis. Available at: [Link]

Sources

Technical Support Center: Stability of tert-Butanol-d10 with Acidic or Basic Analytes

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a specialized resource for navigating the complexities of using tert-Butanol-d10 in your analytical workflows. As a deuterated solvent with a labile hydroxyl deuteron, its interaction with acidic or basic analytes can be a source of experimental artifacts. This document provides in-depth, field-tested insights to help you anticipate, troubleshoot, and resolve these challenges, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: I am observing a growing singlet in the ¹H NMR spectrum of my acidic compound dissolved in this compound. What is happening?

A1: You are witnessing a fundamental chemical process known as hydrogen-deuterium (H/D) exchange .[1] The hydroxyl deuteron (-OD) on this compound is labile and can readily exchange with acidic protons (-OH, -NH, -SH, etc.) on your analyte.[2][3] This equilibrium reaction creates the non-deuterated isotopologue, tert-Butanol ((CD₃)₃COH), which appears as a singlet in the ¹H NMR spectrum. The intensity of this peak will increase over time until equilibrium is reached.

The Underlying Mechanism:

The exchange is a reversible reaction catalyzed by both acids and bases.[1][4][5][6]

  • Acid Catalysis: An acidic analyte protonates the oxygen of the solvent, facilitating the exchange.

  • Base Catalysis: A basic analyte can deprotonate the solvent's hydroxyl group, leading to exchange.[5]

This phenomenon is not unique to this compound and occurs with other protic deuterated solvents like Methanol-d4 (CD₃OD) and Deuterium Oxide (D₂O).[2]

Q2: Does H/D exchange only affect my NMR spectrum, or are there implications for other analytical techniques like LC-MS?

A2: The implications extend significantly beyond NMR. If you are using this compound as an internal standard (IS) in a quantitative LC-MS assay, H/D exchange is a critical issue. The exchange of a deuteron (mass ≈ 2 Da) for a proton (mass ≈ 1 Da) alters the mass of your internal standard.[4] This process, often called "back-exchange," leads to a decrease in the MS signal for your intended deuterated IS and an artificial increase in the signal at the mass of a lower-deuterated or non-deuterated isotopologue.[4] This directly compromises the accuracy and precision of your quantitative results.[4]

Q3: My analyte is a tertiary amine. Should I still be concerned about the stability of this compound?

A3: Yes. While tertiary amines do not have exchangeable N-H protons, they are basic. A sufficiently basic analyte can act as a catalyst for H/D exchange by deprotonating the this compound to form a tert-butoxide-d9 anion ((CD₃)₃CO⁻).[7][8][9] This highly reactive anion will then readily abstract a proton from any available source in the sample matrix, including trace amounts of water, to form non-deuterated tert-Butanol.

Visualizing Base-Catalyzed H/D Exchange:

G cluster_0 Base-Catalyzed H/D Exchange Pathway tBuOD (CD₃)₃COD (Solvent) tBuO_anion (CD₃)₃CO⁻ (tert-butoxide-d9) tBuOD->tBuO_anion Deprotonation by Basic Analyte Base Basic Analyte (e.g., R₃N) tBuOH (CD₃)₃COH (Contaminant) tBuO_anion->tBuOH Protonation by Trace Water Base_D Deuterated Analyte (R₃ND⁺) H2O Trace H₂O (Proton Source) G cluster_workflow Troubleshooting Workflow for Assay Precision start Start: Assay Fails (RSD > 15%) step1 Switch IS Solvent to Aprotic (e.g., ACN) start->step1 step2 Refrigerate Samples (4°C) & Analyze Promptly step1->step2 step3 Adjust Mobile Phase pH (if possible) step2->step3 step4 Evaluate Precision (RSD < 15%?) step3->step4 success End: Assay Passes step4->success Yes fail Switch to Non-Protic IS (e.g., ¹³C-Analyte) step4->fail No fail->success

Sources

Validation & Comparative

A Comparative Guide to Quantitative NMR Validation: The Case for tert-Butanol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—The Quantitative Power of NMR

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is often lauded for its unparalleled ability to elucidate molecular structure. However, its utility extends far beyond qualitative analysis. Quantitative NMR (qNMR) stands as a robust primary ratio method, capable of determining the purity and concentration of substances with exceptional accuracy and precision.[1] The fundamental principle of qNMR is elegant in its simplicity: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3]

This direct proportionality allows for the quantification of an analyte relative to a reference compound—an internal standard (IS)—without the need for analyte-specific calibration curves.[4] The integrity of any qNMR result, therefore, is fundamentally anchored to the quality and suitability of the chosen internal standard.[5][6] This guide provides an in-depth validation framework for qNMR methods, using tert-Butanol as a case study and comparing its performance characteristics against other commonly used internal standards.

Clarification on Deuteration for ¹H qNMR

A critical point of clarification is the role of deuteration. While deuterated compounds like tert-Butanol-d10 ((CD₃)₃COD) are essential as NMR solvents to avoid overwhelming proton signals from the solvent itself, they are generally unsuitable as internal standards for proton (¹H) qNMR.[7][8][9] An internal standard for ¹H qNMR must contain protons to generate a signal for integration. Therefore, for the purposes of this guide, we will focus on non-deuterated tert-Butanol ((CH₃)₃COH) as our internal standard of interest. Its single, sharp singlet from nine equivalent protons makes it an excellent candidate for quantification.

The Anatomy of an Ideal qNMR Internal Standard

The selection of an internal standard is the most critical decision in developing a qNMR method.[5] The choice directly impacts accuracy, reproducibility, and robustness. An ideal IS should possess the following characteristics:

  • High Purity and Stability: The standard must have a certified purity (typically ≥99.5%) and be chemically stable in the chosen solvent and under analytical conditions, showing no reaction with the analyte.[2][5]

  • Non-Overlapping Signals: It should exhibit sharp, well-resolved resonance signals in a region of the ¹H NMR spectrum that is free from analyte or impurity signals. A simple singlet is highly preferred to avoid integration errors from complex splitting patterns.[5][10]

  • Solubility: The IS must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[2][5]

  • Non-Hygroscopic and Non-Volatile: To ensure accurate weighing, the standard should not readily absorb moisture from the atmosphere or sublimate.[10]

  • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

  • Traceability: For regulated environments, the standard's purity should be traceable to a national or international standard, such as those from NIST or NMIJ.[10]

Comparative Analysis: tert-Butanol vs. Alternative Standards

tert-Butanol offers a compelling set of features, but its suitability is always context-dependent. Here, we compare it to other widely used internal standards.

Featuretert-Butanol Dimethyl Sulfone (DMSO₂) Maleic Acid DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate)
State & Handling Volatile liquid; requires careful handling to prevent evaporation during weighing.Crystalline solid; stable and easy to weigh.Crystalline solid; can be hygroscopic.Crystalline solid; can be hygroscopic.
¹H NMR Signal Sharp singlet (~1.2 ppm in CDCl₃)Sharp singlet (~3.1 ppm in DMSO-d₆)Sharp singlet (~6.3 ppm in D₂O)Sharp singlet (0 ppm, by definition)
Number of Protons 9629
Solubility Soluble in most organic deuterated solvents (CDCl₃, DMSO-d₆, MeOD).Soluble in DMSO-d₆, D₂O. Limited solubility in CDCl₃.Soluble in D₂O, DMSO-d₆. Insoluble in CDCl₃.Highly soluble in D₂O.
Advantages High proton count for strong signal; simple singlet in a relatively uncongested region.Thermally stable; sharp singlet.Excellent for aqueous samples; signal is in a clear downfield region.Serves as both a quantitative and chemical shift reference (0 ppm).
Disadvantages Volatility can introduce weighing errors if not handled properly.[11]Signal can overlap with methoxy or other methyl groups.Can isomerize under certain pH or light conditions; hygroscopic.Can interact with certain analytes (e.g., proteins); hygroscopic.
Best For Analytes in organic solvents with clear spectral windows around 1-2 ppm.Analytes in DMSO-d₆ or D₂O where the ~3 ppm region is clear.Polar analytes in aqueous solutions.Aqueous samples, especially when a 0 ppm reference is also desired.

A Self-Validating System: The qNMR Method Validation Protocol

To ensure a qNMR method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] The following protocol outlines the validation of a purity assay for a hypothetical analyte using tert-Butanol as the internal standard.

Diagram: General qNMR Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately weigh analyte (ma) weigh_is Accurately weigh tert-Butanol IS (mIS) dissolve Dissolve in known volume of deuterated solvent (e.g., CDCl3) transfer Transfer to NMR tube shim Shim magnet for homogeneity transfer->shim acq_params Set quantitative parameters (D1 ≥ 5xT1, 90° pulse, NS) acquire Acquire FID ft Fourier Transform acquire->ft phase Phase Correction baseline Baseline Correction integrate Integrate analyte (Ia) and IS (IIS) signals formula Purity (%) = (Ia / Na) * (NIS / IIS) * (MWa / MWIS) * (mIS / ma) * PIS integrate->formula

Caption: Workflow for purity determination using qNMR with an internal standard.

Specificity
  • Purpose: To demonstrate that the signals chosen for quantification of the analyte and the internal standard are free from interference from impurities, degradation products, or other matrix components.

  • Protocol:

    • Prepare three samples: (a) Analyte only, (b) tert-Butanol only, and (c) A mixture of the analyte and tert-Butanol.

    • Acquire ¹H NMR spectra for all three samples.

    • Overlay the spectra. Confirm that the analyte signal chosen for integration does not overlap with any signals in the tert-Butanol spectrum, and vice-versa.

    • In the mixture spectrum, ensure the baseline around the integrated signals is flat and free of interfering peaks. 2D NMR techniques like COSY or HSQC can be used for further confirmation in complex samples.

Linearity and Range
  • Purpose: To verify that the instrumental response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the analyte and a separate stock solution of tert-Butanol in the chosen deuterated solvent.

    • Create a series of at least five validation samples by adding a constant, accurately weighed amount of the tert-Butanol stock solution to varying, accurately weighed amounts of the analyte stock solution. The concentrations should span 80-120% of the expected working concentration.[13]

    • Acquire and process the ¹H NMR spectrum for each sample in triplicate.

    • For each spectrum, calculate the ratio of the analyte integral to the internal standard integral (Ia/IIS).

    • Plot this integral ratio (y-axis) against the ratio of the analyte mass to the internal standard mass (ma/mIS) (x-axis).

    • Perform a linear regression analysis. The method is linear if the coefficient of determination (R²) is ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the qNMR result to the true value. This is typically assessed by a recovery study using a certified reference material (CRM).

  • Protocol:

    • If an analyte CRM is available, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.

    • Add a known amount of tert-Butanol IS to each sample.

    • Calculate the purity of the analyte CRM using the qNMR method.

    • Accuracy is expressed as the percentage recovery: (Measured Purity / Certified Purity of CRM) * 100%.

    • Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the analyte at 100% of the target concentration, each with the tert-Butanol IS.

      • Analyze all six samples on the same day, with the same operator and instrument.

      • Calculate the purity for each sample. The precision is expressed as the relative standard deviation (RSD) of the six results. An RSD of ≤ 1.0% is typically acceptable.[3]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different operator, or on a different instrument.

      • Calculate the RSD for this new set of six measurements.

      • Compare the results from both days using statistical tests (e.g., F-test) to assess inter-day variability. The combined RSD should typically be ≤ 2.0%.

Limit of Quantification (LOQ)
  • Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Prepare a series of diluted samples of the analyte with a constant concentration of tert-Butanol.

    • The LOQ is often established as the concentration where the signal-to-noise ratio (S/N) is at least 10:1.

    • Alternatively, it can be determined from the linearity study as the lowest concentration that meets the accuracy and precision requirements (e.g., RSD ≤ 10%).[14]

Diagram: The Logic of Method Validation

G cluster_what What is being measured? cluster_how_well How well is it measured? cluster_range Over what range? center Fit for Purpose (Validated qNMR Method) Specificity Specificity (Signal is unique) center->Specificity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Agreement between measurements) center->Precision Linearity Linearity (Proportional response) center->Linearity Range Range (Acceptable Acc. & Prec.) Linearity->Range LOQ LOQ (Lowest quantifiable amount) Range->LOQ

Caption: Logical relationships in establishing a validated qNMR method.

Data Presentation: A Hypothetical Validation Summary

The following table summarizes expected results from a successful validation of a qNMR purity assay for "Analyte X" using tert-Butanol as the internal standard.

Validation ParameterPerformance CharacteristicAcceptance CriterionResultPass/Fail
Specificity Signal ResolutionAnalyte and IS signals are baseline resolved from all other signals.Baseline resolution > 2.0Pass
Linearity Coefficient of Determination (R²)R² ≥ 0.9990.9995Pass
Range 80% - 120% of target concentrationConfirmed by Linearity, Accuracy, and Precision data.8.0 - 12.0 mg/mLPass
Accuracy % Recovery (n=9)98.0% - 102.0%100.5% (RSD=0.4%)Pass
Precision
- RepeatabilityRSD (n=6)≤ 1.0%0.35%Pass
- Intermediate PrecisionRSD (n=12, 2 days)≤ 2.0%0.51%Pass
LOQ S/N Ratio≥ 10S/N = 12 at 0.1 mg/mLPass

Conclusion: Making an Informed Choice with tert-Butanol

This guide demonstrates that quantitative NMR is a powerful, accurate, and reliable analytical technique when built upon a foundation of rigorous validation. tert-Butanol, despite its volatility, proves to be an excellent internal standard for ¹H qNMR in many applications, particularly in organic solvents, owing to its simple, high-intensity singlet in a generally clear spectral region.

The key to a successful qNMR method lies not in finding a single "perfect" standard, but in selecting a standard whose properties are best suited to the specific analyte and solvent system.[10] By following a comprehensive validation protocol as outlined by ICH guidelines, researchers, scientists, and drug development professionals can generate defensible, high-quality quantitative data, ensuring the purity, safety, and efficacy of their materials. The self-validating nature of this protocol provides the trustworthiness required for regulatory submissions and critical decision-making in the pharmaceutical industry.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass [Online]. Available: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma [Online]. Available: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube [Online]. Available: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Online]. Available: [Link]

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  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed [Online]. Available: [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign [Online]. Available: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP) [Online]. Available: [Link]

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  • APPLICATIONS. Phenomenex [Online]. Available: [Link]

  • On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. ResearchGate [Online]. Available: [Link]

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  • GUIDELINE FOR qNMR ANALYSIS. ENFSI [Online]. Available: [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate [Online]. Available: [Link]

  • High-Purity Butanol-d10 for NMR Spectroscopy. ARMAR Isotopes [Online]. Available: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH [Online]. Available: [Link]

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A Head-to-Head Battle of NMR Solvents: Tert-Butanol-d10 vs. CDCl3 for Nonpolar Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the trenches of structural elucidation and drug development, the choice of NMR solvent is a critical, yet often routine, decision. However, for nonpolar compounds, this choice can be the difference between a clean, unambiguous spectrum and a frustrating exercise in spectral interpretation. The ubiquitous chloroform-d (CDCl3) has long been the workhorse for such analyses. This guide, however, puts a spotlight on a compelling alternative: tert-butanol-d10. Here, we present an in-depth, data-supported comparison to equip you with the insights needed to make the optimal solvent choice for your nonpolar analytes.

The Critical Role of the Solvent in NMR

In solution-state NMR, the solvent is far more than a passive medium. It must dissolve the analyte to form a homogenous solution, remain chemically inert, and, crucially, not interfere with the analyte's signals.[1] Deuterated solvents are the standard, replacing protons with deuterium to minimize solvent signals in ¹H NMR spectra and to provide a lock signal for the spectrometer.[1] While CDCl3 is a default for many, its properties are not universally optimal, especially when subtle molecular interactions or specific spectral regions are of interest.

Physicochemical Properties: A Tale of Two Solvents

A direct comparison of the fundamental properties of this compound and CDCl3 reveals key differences that underpin their performance in the NMR tube.

PropertyThis compound ((CD₃)₃COD)Chloroform-d (CDCl₃)
Molecular Weight 84.18 g/mol 120.38 g/mol
Boiling Point 82 °C~61.2 °C
Melting Point 25.5 °C~ -64 °C
Density 0.893 g/mL at 25 °C~1.50 g/mL at 25 °C
¹H Residual Peak ~1.28 ppm (s, (CD₃)₃COH )~7.26 ppm (s, H CDCl₂)
¹³C Residual Peak ~30.7 ppm (septet), ~68.7 ppm (s)~77.16 ppm (t)
Polarity Polar aproticNonpolar
Viscosity HigherLower
Volatility LowerHigher

The Contenders in Action: Performance for Nonpolar Analytes

Chloroform-d (CDCl₃): The Established Standard

Chloroform-d's reputation as the go-to solvent for nonpolar organic compounds is well-earned. Its key advantages include:

  • Excellent Solubilizing Power for a Broad Range of Nonpolar Compounds: CDCl₃ effectively dissolves a vast array of nonpolar molecules, from simple hydrocarbons to complex lipids and steroids.[2]

  • Chemical Inertness: For most nonpolar analytes, CDCl₃ is chemically inert, preserving the integrity of the sample.[3] However, it can degrade in the presence of light and oxygen to produce acidic impurities like HCl and phosgene, which can react with acid-sensitive compounds.[3][4]

  • Low Viscosity: Its low viscosity leads to sharper spectral lines and better resolution, a critical factor for resolving complex multiplets.[4]

  • High Volatility: The low boiling point of CDCl₃ simplifies sample recovery after analysis.[3]

However, CDCl₃ is not without its drawbacks:

  • Residual Peak Position: The residual proton peak at ~7.26 ppm can be a significant hindrance, overlapping with the aromatic region of the spectrum and potentially obscuring crucial signals from the analyte.[4]

  • Potential for Solute Interactions: While generally non-interactive, the slightly acidic nature of the residual proton in CDCl₃ can lead to hydrogen bonding with certain solutes, causing peak broadening or shifts.

This compound: The Challenger with Unique Strengths

This compound, while less conventional, presents a compelling set of characteristics that make it an excellent choice, and in some cases superior, for the analysis of nonpolar compounds.

  • Exceptional Solubility for Hydrocarbons: Despite being a polar molecule, tert-butanol exhibits remarkable solubility for hydrocarbon fluids. One study demonstrated its ability to dissolve not only low molecular weight polyalphaolefins (PAO-2 and PAO-5) but also higher molecular weight PAO-10 and mineral oil, a feat not achieved by its other butanol isomers.[5] This surprising lipophilicity is attributed to the bulky, nonpolar tert-butyl group.

  • Favorable Residual Peak Position: The residual proton peak of the hydroxyl group in this compound appears far upfield, typically around 1.28 ppm.[6] This places it in a region of the ¹H NMR spectrum that is often devoid of signals from nonpolar analytes, thus eliminating the problem of spectral overlap encountered with CDCl₃'s aromatic residual peak.

  • Reduced Anisotropic Effects: The spherical shape of the tert-butyl group can lead to more isotropic tumbling of the solute molecules, which can result in sharper lines for certain analytes, particularly those with rigid, non-spherical shapes.

  • Potential for Studying Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, which can be a useful property for studying intermolecular interactions between the solvent and a nonpolar analyte that possesses a hydrogen bond acceptor site.

Potential limitations of this compound include:

  • Higher Viscosity: Compared to CDCl₃, this compound is more viscous, which could potentially lead to broader lines. However, for many nonpolar compounds, this effect may be negligible.

  • Higher Boiling Point: The higher boiling point makes sample recovery more challenging compared to the highly volatile CDCl₃.

  • Melting Point Near Room Temperature: With a melting point of 25.5 °C, this compound can solidify at or near standard laboratory temperatures, requiring gentle warming before use.

Experimental Protocols

Sample Preparation in CDCl₃

A standard protocol for preparing a nonpolar sample in CDCl₃ is as follows:

  • Weigh the Sample: Accurately weigh 5-20 mg of the nonpolar compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5]

  • Add Solvent: Using a clean, dry pipette, add approximately 0.6 mL of CDCl₃ to the vial.

  • Dissolve the Sample: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.

Sample Preparation in this compound

The protocol for this compound is similar, with an additional consideration for its melting point:

  • Warm the Solvent (if necessary): If the this compound is solid, gently warm the bottle in a warm water bath until it is completely liquid.

  • Weigh the Sample: Accurately weigh 5-20 mg of the nonpolar compound into a clean, dry vial.

  • Add Solvent: Add approximately 0.6 mL of liquid this compound to the vial.

  • Dissolve the Sample: Vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the Solution: Filter the solution through a glass wool-plugged Pasteur pipette into a clean 5 mm NMR tube.[7]

  • Cap and Label: Cap the NMR tube securely and label it appropriately.

Decision-Making Workflow

The choice between this compound and CDCl₃ can be guided by the specific characteristics of the nonpolar analyte and the goals of the NMR experiment. The following diagram illustrates a logical workflow for this decision-making process.

Solvent_Selection Analyte Nonpolar Analyte Solubility_Check Initial Solubility Test Analyte->Solubility_Check Aromatic_Signals Aromatic Protons Present? Solubility_Check->Aromatic_Signals Soluble in Both CDCl3 Choose CDCl3 Solubility_Check->CDCl3 Insoluble in t-BuOH-d10 tBuOH Choose this compound Solubility_Check->tBuOH Insoluble in CDCl3 H_Bonding_Study Hydrogen Bonding Interaction Study? Aromatic_Signals->H_Bonding_Study No Aromatic_Signals->tBuOH Yes Consider_Both Consider Both / Co-solvent Aromatic_Signals->Consider_Both Ambiguous H_Bonding_Study->CDCl3 No H_Bonding_Study->tBuOH Yes

Caption: Decision workflow for NMR solvent selection.

Conclusion and Recommendations

Both CDCl₃ and this compound are valuable tools in the NMR spectroscopist's arsenal for the analysis of nonpolar compounds.

  • CDCl₃ remains the first-line choice for general-purpose analysis of a wide range of nonpolar compounds , particularly when sample recovery is important and there are no critical signals in the aromatic region of the ¹H NMR spectrum.

  • This compound emerges as a superior alternative in specific, yet important, scenarios. Its upfield residual peak makes it the solvent of choice for nonpolar compounds with aromatic protons. Its remarkable ability to dissolve hydrocarbons also positions it as a problem-solving solvent for highly lipophilic analytes that may show limited solubility in CDCl₃.

Ultimately, the optimal choice depends on a careful consideration of the analyte's structure and the specific information sought from the NMR experiment. This guide provides the foundational knowledge and data to empower researchers to move beyond the default and make a strategically sound decision in their solvent selection.

References

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • Buy CDCl₃ for NMR Analysis - Uses & Safety - Advent Chembio. (n.d.).
  • How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing. (2019, July 24). PMC.
  • This compound D 99atom 53001-22-2. (n.d.). Sigma-Aldrich.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... (2010, April 16). KGROUP.
  • tert-Butanol(75-65-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11). Nanalysis.
  • tert-Butanol. (n.d.). chemeurope.com.
  • tert-Butanol. (n.d.). Wikipedia.
  • tert-Butanol | (CH3)3COH | CID 6386. (n.d.). PubChem.
  • NMR Chemical Shifts. (n.d.).
  • Lipids. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • 22.1: Lipids. (2019, June 5). Chemistry LibreTexts.
  • Solubility of cholesterol in some alcohols from 293.15 to 318.15 K. (n.d.). Scholars Research Library.
  • NMR Chemical Impurity Shifts Table. (n.d.). Sigma-Aldrich.
  • NMR Proton Shifts for Residual Solvent Impurities. (n.d.).

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A Senior Application Scientist's Guide to Quantitative NMR: Accuracy and Precision Using tert-Butanol-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, the demand for robust, accurate, and precise quantitative methods is unrelenting. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical technique, offering direct, traceable quantification of substances without the need for identical reference compounds. The choice of an internal standard is paramount to the success of any qNMR study, directly influencing the accuracy and precision of the results.

This guide provides an in-depth technical comparison of the performance of tert-Butanol-d10 as a qNMR internal standard. We will explore the fundamental principles of qNMR, the rationale behind experimental design, and present a comparative analysis against other commonly used internal standards, supported by established performance data.

The Central Role of the Internal Standard in qNMR

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the concentration of the analyte can be determined with high accuracy.

An ideal internal standard should possess several key characteristics:

  • Chemical and Isotopic Purity: High purity (≥99%) is crucial to prevent interference from impurity signals that could overlap with the analyte signals, leading to inaccurate integration.

  • Signal Simplicity: A simple spectrum, ideally a single sharp peak, in a region devoid of analyte signals minimizes the risk of overlap and simplifies integration.

  • Chemical Inertness: The standard should not react with the analyte, the solvent, or trace impurities.

  • Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.

  • Appropriate T1 Relaxation Time: Similar spin-lattice relaxation times (T1) between the analyte and the standard are desirable for accurate quantification, especially with shorter relaxation delays.

This compound, with its deuterated methyl groups, is an attractive candidate for ¹H qNMR. The residual proton signal from the hydroxyl group or any residual non-deuterated tert-butanol provides a sharp singlet, typically far downfield from many analyte signals, minimizing the potential for overlap. Its deuterated nature also reduces the complexity of the ¹H NMR spectrum.

Experimental Design: A Self-Validating System

A robust qNMR experiment is a self-validating system. The choices made in sample preparation and data acquisition are designed to minimize sources of error and ensure the reliability of the final result.

Experimental Workflow

The following diagram illustrates a typical workflow for a qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh this compound weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize spectrometer parameters (shim, pulse width) transfer->setup acquire Acquire FID with appropriate relaxation delay setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate analyte concentration/purity integrate->calculate

Caption: A generalized workflow for quantitative NMR using an internal standard.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a qNMR analysis using this compound as an internal standard.

1. Materials:

  • Analyte of interest

  • This compound (isotopic purity ≥ 99 atom % D)

  • High-purity deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)

  • Calibrated analytical balance (readability to at least 0.01 mg)

  • Class A volumetric glassware or calibrated pipettes

  • High-precision NMR tubes

2. Sample Preparation:

  • Weighing: Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the exact weight.

  • Accurately weigh a suitable amount of this compound (e.g., 5-10 mg, to achieve a near 1:1 molar ratio with the analyte) into the same vial. Record the exact weight.

  • Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) to the vial.

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Determine the 90° pulse width.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence. A 30° pulse can reduce the necessary relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (both analyte and standard). This is a critical parameter for ensuring accurate integration. A longer delay (e.g., 7-10 times T1) is recommended for the highest accuracy.

    • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated for an integration error of less than 1%.[1]

4. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing and Baseline Correction: Carefully and manually phase the spectrum to obtain a pure absorption lineshape and apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Manually integrate the well-resolved, non-overlapping signals of the analyte and the this compound standard. The integration region should encompass the entire signal, including any ¹³C satellites if they are not decoupled.

5. Purity Calculation: The purity of the analyte can be calculated using the following equation:

PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NStandard / IStandard) * (MWAnalyte / mAnalyte) * (mStandard / MWStandard) * PurityStandard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • PurityStandard = Purity of the internal standard

Comparative Performance Analysis

The following table provides a comparative overview of this compound and other widely accepted qNMR internal standards. The performance metrics for the alternative standards are based on published data and typical results from validated methods.

Internal StandardChemical Shift (ppm) & MultiplicityCommon SolventsTypical Accuracy (% Recovery)Typical Precision (RSD %)Key Advantages & Considerations
This compound ~1.2 (residual -OH or C(CH₃)₃), singletD₂O, DMSO-d₆, CDCl₃Expected: 98-102%Expected: < 1.0%Simple singlet signal, often in a clear spectral region. Deuteration reduces spectral complexity. Potential for H-D exchange of the hydroxyl proton in protic solvents.
Maleic Acid ~6.3, singletD₂O, DMSO-d₆98.5 - 101.5%< 1.0%Sharp singlet in a relatively uncongested region. Can be reactive under certain conditions.[2]
Dimethyl Sulfone (DMSO₂) ~3.1, singletD₂O, CDCl₃99.0 - 101.0%< 0.5%Highly stable and non-volatile. Signal may overlap with methoxy or methylene groups in some analytes.
1,4-Dinitrobenzene ~8.5, singletDMSO-d₆, CDCl₃98.0 - 102.0%< 1.5%Signal is far downfield, avoiding overlap with aliphatic and most aromatic protons.
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) ~0.0, singletD₂O99.0 - 101.0%< 0.5%Excellent water solubility and sharp singlet at 0 ppm. Can interact with certain analytes.[2]

Causality Behind Experimental Choices and Achieving Trustworthiness

The trustworthiness of a qNMR result is a direct consequence of meticulous experimental design and execution. Here, we delve into the reasoning behind key protocol steps:

  • Accurate Weighing: The accuracy of the final result is directly dependent on the accuracy of the initial mass measurements of both the analyte and the internal standard. Using a calibrated microbalance is non-negotiable.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the standard. Incomplete dissolution leads to an inhomogeneous sample and broadened NMR signals, making accurate integration impossible.[2]

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. If the relaxation delay is too short, signals with longer T1 values will not fully relax between pulses, leading to attenuated signal intensity and an underestimation of the concentration. A delay of at least 5 times the longest T1 is a minimum requirement, with 7-10 times being optimal for high-precision measurements.[3]

  • Signal-to-Noise Ratio (S/N): A high S/N is essential for precise integration. For an integration error of less than 1%, a S/N of at least 250:1 is required.[1] This is achieved by adjusting the number of scans.

  • Manual and Consistent Integration: Automated integration routines can be prone to errors, especially in spectra with complex baselines or overlapping signals. Manual integration by a trained analyst, with consistent integration limits for all relevant peaks, is crucial for achieving high precision.

Logical Relationships in qNMR Quantification

The following diagram illustrates the logical dependencies that underpin the accuracy of a qNMR measurement.

qNMR_Logic cluster_inputs Primary Inputs cluster_measurement NMR Measurement cluster_parameters Controlling Parameters cluster_output Final Result mass_analyte Accurate Mass of Analyte final_purity Accurate and Precise Analyte Purity/Concentration mass_analyte->final_purity mass_standard Accurate Mass of Standard mass_standard->final_purity purity_standard Certified Purity of Standard purity_standard->final_purity integral_analyte Accurate Integral of Analyte Signal integral_analyte->final_purity integral_standard Accurate Integral of Standard Signal integral_standard->final_purity d1 Sufficient Relaxation Delay (d1) d1->integral_analyte d1->integral_standard sn High Signal-to-Noise (S/N) sn->integral_analyte sn->integral_standard baseline Flat Baseline baseline->integral_analyte baseline->integral_standard phasing Correct Phasing phasing->integral_analyte phasing->integral_standard

Caption: Logical dependencies for achieving accurate and precise qNMR results.

Conclusion

This compound presents itself as a viable and effective internal standard for quantitative ¹H NMR spectroscopy. Its simple, sharp residual proton signal, often in a clear region of the spectrum, and the reduced spectral complexity due to deuteration are significant advantages. While direct, extensive comparative data is not as widespread as for some other standards, its chemical properties and the principles of qNMR allow us to expect accuracy and precision comparable to other well-established internal standards when used within a validated method.

The key to achieving high-quality qNMR data lies not just in the choice of the standard, but in the meticulous application of a robust experimental protocol. By carefully controlling variables such as weighing, sample preparation, and NMR acquisition and processing parameters, researchers can leverage the power of qNMR with this compound to obtain accurate, precise, and trustworthy quantitative results, essential for advancing research and drug development.

References

  • Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1097-1111. Available from: [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]

  • ResolveMass. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. Available from: [Link]

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Available from: [Link]

  • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Available from: [Link]

  • University of Durham. (2017). Quantitative NMR Spectroscopy. Available from: [Link]

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Orthogonal Verification: A Comparative Guide to Cross-Validation of tert-Butanol-d10 NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and metabolic research, the use of isotopically labeled compounds is indispensable for tracing molecular fates and quantifying biological processes. The synthesis and quality control of these labeled molecules, such as tert-Butanol-d10, demand rigorous analytical scrutiny to ensure isotopic purity and structural integrity. While individual analytical techniques provide valuable data, a single method is often insufficient to provide the level of confidence required in a regulated environment. This guide presents a comprehensive framework for the cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data for this compound, ensuring the highest degree of scientific rigor.

This document is intended for researchers, scientists, and drug development professionals who rely on the accurate characterization of isotopically labeled compounds. We will delve into the theoretical underpinnings and practical applications of both NMR and MS, providing detailed experimental protocols and a comparative analysis of the expected results. The core philosophy of this guide is to establish a self-validating system where the orthogonal data from these two powerful techniques converge to provide an unambiguous characterization of this compound.

The Imperative of Cross-Validation

Experimental Design: A Tale of Two Techniques

The following sections provide detailed, field-proven protocols for the analysis of this compound by NMR spectroscopy and mass spectrometry. The rationale behind key experimental parameters is explained to provide a deeper understanding of the "why" behind the "how."

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments is employed to confirm its identity and isotopic purity.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Solvent CDCl3 (or other suitable solvent) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR H2_NMR 2H NMR NMR_Tube->H2_NMR H1_Analysis Verify absence of proton signals H1_NMR->H1_Analysis C13_Analysis Observe C-D coupling & isotope shifts C13_NMR->C13_Analysis H2_Analysis Confirm deuterium signals H2_NMR->H2_Analysis Final_Conclusion Structural Confirmation & Isotopic Purity H1_Analysis->Final_Conclusion C13_Analysis->Final_Conclusion H2_Analysis->Final_Conclusion

NMR analysis workflow for this compound.
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.[1][2]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.[2]

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the absence of protons and quantify any residual protio-tert-butanol.

    • Acquisition Parameters:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio for detecting low-level impurities.

      • Relaxation Delay (D1): 5 seconds to ensure full relaxation of any potential residual proton signals.

    • Expected Outcome: A clean baseline with the absence of a singlet at ~1.28 ppm (the chemical shift of the methyl protons in unlabeled tert-butanol). Any small signal at this position can be integrated to quantify the level of residual protio-impurity.

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To observe the carbon signals and their coupling to deuterium, confirming the deuteration of the methyl groups.

    • Acquisition Parameters:

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

      • Relaxation Delay (D1): 2 seconds.

    • Expected Outcome:

      • Quaternary Carbon (C-OD): A singlet at approximately 67 ppm. A slight upfield isotope shift may be observed compared to unlabeled tert-butanol due to the deuterium on the oxygen.[3]

      • Methyl Carbons (-CD₃): A septet (a multiplet with 7 lines) centered around 30 ppm. This splitting pattern arises from the coupling of the ¹³C nucleus to the three deuterium atoms (spin I=1), following the 2nI+1 rule (2 * 3 * 1 + 1 = 7). The one-bond carbon-deuterium coupling constant (¹JC-D) is expected to be in the range of 20-25 Hz.[3]

  • ²H NMR Spectroscopy:

    • Objective: To directly observe the deuterium signals and confirm their chemical environment.

    • Acquisition Parameters:

      • Spectrometer Frequency: Typically 61.4 MHz on a 400 MHz ¹H instrument.

      • Pulse Sequence: A standard single-pulse experiment. The experiment should be run unlocked as there is no deuterated solvent for locking.[4]

      • Number of Scans (NS): 64 to 128 scans.

      • Referencing: The chemical shift can be referenced to the natural abundance deuterium signal of the protio-solvent if a non-deuterated solvent is used, or by other established methods.[5]

    • Expected Outcome:

      • A singlet at approximately 1.28 ppm, corresponding to the deuterium atoms of the methyl groups. The chemical shift in ²H NMR is very similar to that in ¹H NMR.[6][7]

      • A broad singlet corresponding to the deuteroxyl (-OD) group. The chemical shift of this signal is variable and depends on concentration and temperature.

Mass Spectrometry Workflow

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds like tert-butanol.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_acquisition Mass Spectrometry cluster_data_analysis Data Analysis & Interpretation Sample This compound GC Gas Chromatography (optional) Sample->GC Direct_Inlet Direct Inlet Sample->Direct_Inlet Ionization Electron Ionization (70 eV) GC->Ionization Direct_Inlet->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Molecular_Ion Identify Molecular Ion (M•+) Detector->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Detector->Fragmentation Final_Conclusion Confirm Molecular Weight & Isotopic Enrichment Molecular_Ion->Final_Conclusion Fragmentation->Final_Conclusion

Mass spectrometry analysis workflow for this compound.
  • Sample Introduction:

    • Introduce a small amount of neat this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet. GC introduction is preferred for ensuring sample purity.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[8][9]

    • Mass Range: Scan from m/z 10 to 100 to cover the molecular ion and all expected fragments.

    • Source Temperature: Approximately 200 °C.

  • Expected Outcome:

    • Molecular Ion (M•+): The molecular weight of this compound is 84.18 g/mol . A molecular ion peak is expected at m/z 84. However, for tertiary alcohols, the molecular ion peak is often weak or absent.

    • Fragmentation Pattern: The major fragmentation pathway for tertiary alcohols is the loss of a methyl group (α-cleavage).

      • For this compound, the loss of a deuterated methyl group (-CD₃, mass = 18) will result in a base peak at m/z 66. This is a key diagnostic peak.

      • Compare this to unlabeled tert-butanol, which shows a base peak at m/z 59 due to the loss of a -CH₃ group (mass = 15).[5]

      • Other smaller fragments may be observed, but the m/z 66 peak is the most characteristic for this compound.

Data Comparison and Cross-Validation

The true power of this dual-technique approach lies in the direct comparison of the data sets. The following table summarizes the expected results for both unlabeled tert-butanol and this compound.

Analyte Technique Parameter Expected Result Rationale
tert-Butanol ¹H NMRMethyl Protons (9H)δ ≈ 1.28 ppm (singlet)Equivalent methyl protons.
Hydroxyl Proton (1H)δ ≈ 1.6 ppm (singlet, variable)Labile proton, chemical shift is concentration and temperature dependent.
¹³C NMRQuaternary Carbonδ ≈ 67 ppm (singlet)Carbon bonded to the hydroxyl group.
Methyl Carbonsδ ≈ 31 ppm (quartet, ¹JC-H ≈ 125 Hz)Carbon coupled to three protons.
EI-MSMolecular Ion (M•+)m/z 74 (weak or absent)Tertiary alcohols readily fragment.
Base Peakm/z 59Loss of a methyl radical (-CH₃).
This compound ¹H NMRAll signalsAbsent (or very small residual signals)All protons have been replaced with deuterium.
¹³C NMRQuaternary Carbonδ ≈ 67 ppm (singlet, slight isotope shift)Deuterium on oxygen causes a small upfield shift.[3]
Methyl Carbonsδ ≈ 30 ppm (septet, ¹JC-D ≈ 20-25 Hz)Carbon coupled to three deuterium atoms.[3]
²H NMRMethyl Deuterons (9D)δ ≈ 1.28 ppm (singlet)Deuterium chemical shifts are similar to proton chemical shifts.[6][7]
Hydroxyl Deuteron (1D)Variable chemical shift (singlet)Labile deuteron.
EI-MSMolecular Ion (M•+)m/z 84 (weak or absent)Molecular weight of the deuterated compound.
Base Peakm/z 66Loss of a deuterated methyl radical (-CD₃).

The convergence of these results provides a high degree of confidence in the identity and isotopic purity of the this compound sample. For instance, the absence of a signal at ~1.28 ppm in the ¹H NMR spectrum is corroborated by the presence of a strong signal at the same chemical shift in the ²H NMR spectrum. Similarly, the mass shift of the base peak in the mass spectrum from m/z 59 to m/z 66 is a direct consequence of the deuteration of the methyl groups, which is also confirmed by the septet multiplicity of the methyl carbon signal in the ¹³C NMR spectrum.

Conclusion: A Synergy of Strengths

The cross-validation of NMR and mass spectrometry data provides a robust and scientifically sound approach for the characterization of isotopically labeled compounds like this compound. Each technique offers a unique and complementary perspective, and their combined application creates a self-validating analytical system. By understanding the principles behind each technique and carefully designing the experimental protocols, researchers can ensure the quality and integrity of their labeled materials, which is paramount for the success of their scientific endeavors. This guide provides a framework for such a rigorous analytical approach, empowering scientists to have the utmost confidence in their results.

References

  • University of Alberta. (2005). NMR Solvent Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Ottawa NMR Facility Blog. (2008). Measuring 2H NMR Spectra. Retrieved from [Link]

  • MassBank. TERT-BUTANOL; EI-B; MS. Retrieved from [Link]

  • Wikipedia. Deuterium NMR. Retrieved from [Link]

  • STEMwomen.org. Isotope Effects on Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. NMR Sample Preparation. Retrieved from [Link]

  • Western University. NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]

  • Bitesize Bio. (2021). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

  • University of Massachusetts Amherst NMR Labs. (2020). How to run a 2H experiment. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2016). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Wikipedia. Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Whitman College. GCMS Section 6.10. Retrieved from [Link]

  • Chegg. (2022). Solved the following is the mass spectrum of tert-butanol. Retrieved from [Link]

  • Queen Mary University of London. Heteronuclear coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to Identifying Impurities in tert-Butanol-d10 for NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The accuracy of NMR data hinges on the purity of the deuterated solvents used. This guide provides a comprehensive comparison of literature chemical shift references for common impurities found in tert-Butanol-d10 (t-BuOH-d10). We will delve into the causality behind experimental choices, present a self-validating protocol for sample analysis, and furnish detailed reference tables and workflows to empower researchers in the confident identification of spectral artifacts. This document is intended for researchers, scientists, and drug development professionals who rely on high-quality NMR data for their work.

Introduction: The Critical Role of Solvent Purity in NMR

This compound is a valuable NMR solvent for its ability to dissolve a range of polar and nonpolar compounds and for its utility in variable temperature studies, given its convenient melting point (25.5 °C) and boiling point (82.4 °C). However, like all deuterated solvents, it is susceptible to contamination from various sources, including atmospheric water, residual protiated solvent, and artifacts from synthesis or storage. These impurities introduce extraneous signals into ¹H and ¹³C NMR spectra, which can obscure signals from the analyte of interest, complicate spectral interpretation, and ultimately lead to erroneous structural assignments.

The seminal work by Gottlieb, Kotlyar, and Nudelman on the chemical shifts of common laboratory solvents as trace impurities has become an essential reference for chemists.[1][2][3][4] Subsequent expansions of this work have provided data for additional solvents and impurities relevant to various sub-disciplines of chemistry.[5][6][7][8] This guide builds upon these foundational resources, focusing specifically on this compound and providing a practical framework for identifying and managing impurities in this solvent.

Common Impurities in this compound and Their Chemical Shifts

The chemical shift of an impurity is not an absolute value; it can be influenced by factors such as temperature, concentration, and the presence of other solutes.[2][9][10] Therefore, the values presented below should be considered as averages. The following tables summarize the ¹H and ¹³C NMR chemical shifts for common impurities encountered in t-BuOH-d10. Data has been compiled and cross-referenced from leading suppliers and peer-reviewed literature.[9][11][12]

Table 1: ¹H NMR Chemical Shifts of Common Impurities in this compound

ImpurityFunctional GroupChemical Shift (δ, ppm)Multiplicity
Residual t-BuOH-d9 *(CD₃)₃COH ~1.8 - 2.2s (broad)
Water (H₂O/HDO) H ₂O~1.8 - 2.2s (broad)
Acetone CH2.08s
Silicone Grease Si-CH~0.07s
Toluene Ar-CH2.36s
Ar-H 7.17 - 7.25m
Hexane CH0.88t
CH1.26m
Ethyl Acetate O-CO-CH1.97s
O-CH ₂-CH₃4.04q
O-CH₂-CH1.22t
Diethyl Ether O-(CH ₂)₂3.40q
O-(CH₂-CH ₃)₂1.12t

Note: The chemical shifts of exchangeable protons (e.g., water, residual -OH) are highly dependent on temperature, concentration, and sample matrix.

Table 2: ¹³C NMR Chemical Shifts of Common Impurities in this compound

ImpurityFunctional GroupChemical Shift (δ, ppm)
Residual t-BuOH-d9 *(C D₃)₃COH68.7 (septet)
(CD₃)₃C OH30.6 (singlet)
Acetone C H₃30.9
C =O213.1
Toluene Ar-C H₃21.4
Ar-C 125.5, 128.4, 129.2, 138.0
Hexane C H₃14.2
C H₂22.9, 31.9
Ethyl Acetate O-CO-C H₃20.9
C =O171.1
O-C H₂-CH₃60.1
O-CH₂-C H₃14.3
Diethyl Ether O-(C H₂)₂65.9
O-(CH₂-C H₃)₂15.4

Experimental Protocol for Impurity Identification

The following protocol is designed to be a self-validating system, ensuring that the data you collect is reliable and reproducible.

3.1. Materials

  • High-quality NMR tube (e.g., Wilmad® 507-LPV-7 or equivalent)

  • This compound (≥99.5% D) from a reputable supplier (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich)[13]

  • Analyte of interest

  • Internal standard (optional, e.g., TMS)

  • Calibrated pipettes

3.2. Step-by-Step Methodology

  • Solvent Blank Acquisition:

    • Rationale: Before analyzing your sample, it is crucial to acquire a spectrum of the neat solvent from the same batch you will be using. This provides a baseline fingerprint of inherent impurities.

    • Procedure: Dispense ~0.6 mL of t-BuOH-d10 into a clean, dry NMR tube. Acquire ¹H and ¹³C NMR spectra using the same parameters you intend to use for your sample.

  • Sample Preparation:

    • Rationale: Proper sample preparation minimizes the introduction of external contaminants.

    • Procedure: Accurately weigh your analyte and dissolve it in the t-BuOH-d10 from the same bottle used for the blank. Ensure complete dissolution. If an internal standard is required, add it at this stage.

  • NMR Data Acquisition:

    • Rationale: Consistent and appropriate acquisition parameters are key to obtaining high-quality data.

    • Procedure:

      • Lock the spectrometer on the deuterium signal of the t-BuOH-d10.

      • Shim the instrument to achieve optimal resolution. For the residual solvent peak, a line width of <1 Hz is desirable.

      • Acquire the ¹H spectrum. Ensure the spectral width is sufficient to observe all expected signals, including those of potential impurities.

      • Acquire the ¹³C spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio for both your analyte and any impurities.

  • Data Processing and Analysis:

    • Rationale: Careful processing and referencing are critical for accurate chemical shift determination.

    • Procedure:

      • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

      • Phase the spectra carefully.

      • Reference the spectra. The residual ¹H signal of t-BuOH-d9 can be used as a secondary reference, but its chemical shift can vary. For precise work, an internal standard like TMS (δ 0.00 ppm) is recommended.[7] For the ¹³C spectrum, reference the solvent peak at 68.7 ppm (septet for the deuterated carbons) or 30.6 ppm (singlet for the quaternary carbon).

      • Compare the sample spectrum to the blank spectrum. Any new peaks are attributable to your analyte or impurities introduced during sample preparation.

      • Compare any unidentified peaks to the reference tables (Table 1 and 2) to identify potential impurities.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical decision-making process for impurity identification.

ExperimentalWorkflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Identification Solvent Select High-Purity This compound Blank Prepare Solvent Blank Solvent->Blank Sample Prepare Analyte Sample Solvent->Sample AcquireBlank Acquire ¹H & ¹³C Spectra of Blank Blank->AcquireBlank AcquireSample Acquire ¹H & ¹³C Spectra of Sample Sample->AcquireSample Process Process & Reference All Spectra AcquireBlank->Process AcquireSample->Process CompareSpectra Compare Sample Spectrum to Blank Spectrum Process->CompareSpectra IdentifyPeaks Identify Unknown Peaks CompareSpectra->IdentifyPeaks CompareDB Compare with Reference Tables & Literature IdentifyPeaks->CompareDB Conclusion Assign Impurities & Report Findings CompareDB->Conclusion

Caption: Experimental workflow for NMR impurity identification.

DecisionTree Start Unknown Peak Observed in ¹H Spectrum CheckBlank Is Peak Present in Solvent Blank? Start->CheckBlank CheckMultiplicity Analyze Multiplicity (s, d, t, q, m) CheckBlank->CheckMultiplicity No Result1 Impurity from Solvent CheckBlank->Result1 Yes CheckIntegration Check Relative Integration CheckMultiplicity->CheckIntegration Result2 Impurity from Sample or Handling CheckMultiplicity->Result2 No, introduced during prep Check13C Correlate with ¹³C Spectrum CheckIntegration->Check13C CompareDB Compare δ, Multiplicity, and ¹³C data with Reference Tables Check13C->CompareDB Result3 Confirmed Impurity CompareDB->Result3 Match Found Result4 Potential New Species or Artifact. Further Investigation Needed. CompareDB->Result4 No Match Found

Caption: Decision tree for identifying an unknown NMR peak.

Conclusion

The accurate identification of impurities in NMR spectra is a fundamental requirement for high-quality research in chemistry and drug development. By combining a systematic experimental approach with reliable reference data, researchers can confidently distinguish between signals originating from their compound of interest and those from common contaminants in this compound. This guide provides the necessary data, protocols, and logical frameworks to streamline this process, ultimately enhancing the integrity and reliability of NMR-based structural elucidation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 14, 2026, from [Link]

  • Nudelman, A., Kotlyar, V., & Gottlieb, H. E. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 14, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NMR Proton Shifts for Residual Solvent Impurities. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ohio State University Chemistry Department. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 14, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

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Navigating the Solvent Maze: A Comparative Guide to tert-Butanol-d10 and Aqueous Buffers in Protein Conformational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a protein and its solvent environment is paramount. The conformation of a protein dictates its function, and the choice of solvent can be the deciding factor between a stable, active biomolecule and a denatured, non-functional one. This guide provides an in-depth, objective comparison of the effects of a deuterated organic co-solvent, tert-Butanol-d10, and traditional aqueous buffers on protein conformation, supported by experimental data and protocols.

The native, functional structure of a protein is a delicate balance of intramolecular and intermolecular forces, profoundly influenced by the surrounding solvent molecules. While aqueous buffers have long been the standard for mimicking physiological conditions, the use of co-solvents like tert-butanol is gaining traction, particularly in specialized applications such as lyophilization and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterated form, this compound, is of particular interest for NMR studies as it minimizes solvent interference in proton NMR spectra.

This guide will dissect the nuanced interactions of both solvent systems with proteins, offering a clear perspective on when to choose one over the other and how to experimentally validate that choice.

The Dual Nature of tert-Butanol: Stabilizer or Denaturant?

Tert-butanol presents a fascinating case in protein chemistry, exhibiting a concentration-dependent dual role. At lower concentrations, typically around 30%, it has been shown to stabilize protein structure.[1] This stabilizing effect is attributed to its ability to inhibit proteolytic degradation and reduce undesirable protein-protein interactions, making it a valuable component in protein isolation techniques like three-phase partitioning.[1][2] The bulky tertiary structure of the molecule is thought to prevent it from penetrating the protein's hydrophobic core, thus preserving the native conformation.[1]

However, at higher concentrations, tert-butanol can act as a denaturant.[3][4][5] This detrimental effect is linked to the alcohol's propensity to accumulate near the protein surface, particularly around positively charged residues.[3][4][5] This accumulation disrupts the protein's hydration shell and can interfere with the delicate network of hydrogen bonds that maintain the protein's tertiary and quaternary structures.[6][7] Alcohols, in general, can denature proteins by competing for hydrogen bonds with amino acid residues and by interacting with hydrophobic regions, leading to structural unraveling.[6][7][8][9]

The Constant Companion: Aqueous Buffers and Their Influence

Aqueous buffers are the bedrock of in vitro protein studies, designed to maintain a stable pH and mimic the cellular environment.[10][11][12] However, the choice of buffer is not a trivial one. Different buffer components, their ionic strength, and the overall pH can significantly impact a protein's conformational stability.[10][13][14]

Buffers can exert their influence in several ways:

  • Preferential Interaction: Some buffers may preferentially bind to the native state of a protein, thereby enhancing its stability. Conversely, if a buffer interacts more strongly with the denatured state, it will shift the equilibrium towards unfolding.[10]

  • Electrostatic Modulation: The ions in a buffer solution can modulate the electrostatic interactions on the protein surface, which are crucial for maintaining the correct fold and for protein-protein interactions.[11][12]

  • Microenvironment Modification: Buffers can alter the microenvironment and the hydration shell surrounding the protein, which can have subtle but significant effects on its conformation.[10]

For studies involving deuterated solvents like this compound, it is crucial to consider the use of deuterated aqueous buffers (D₂O-based) as a control. Deuterium oxide (D₂O) itself can have a stabilizing effect on proteins, with studies showing an increase in the melting temperature of proteins in D₂O compared to H₂O.[15][16] This stabilization is thought to arise from stronger hydrogen bonding in D₂O.[17]

Experimental Assessment of Protein Conformation

To empirically assess the impact of this compound versus aqueous buffers on protein conformation, a suite of biophysical techniques can be employed. Each technique provides a different window into the protein's structural integrity.

Key Experimental Techniques:
Technique Information Gained Suitability for Comparison
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure content (α-helix, β-sheet, random coil) of the protein.Excellent for detecting gross conformational changes induced by the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Yields high-resolution, atom-level information on the three-dimensional structure and dynamics of the protein in solution.The gold standard for detailed conformational analysis. The use of this compound is particularly advantageous here.[18][19][20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy Sensitive to changes in the protein's secondary structure through analysis of the amide I band.A powerful technique for assessing secondary structure in various environments.
Differential Scanning Calorimetry (DSC) Measures the thermal stability of the protein, providing the melting temperature (Tm) and the enthalpy of unfolding.Ideal for quantifying the stabilizing or destabilizing effects of the solvent.[3][4][5]

Experimental Protocols

Protocol 1: Assessing Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to compare the secondary structure of a protein in an aqueous buffer and a this compound/aqueous buffer mixture.

1. Sample Preparation:

  • Prepare a stock solution of the protein of interest in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).
  • Determine the protein concentration accurately using a method like UV absorbance at 280 nm.
  • Prepare two sets of samples:
  • Aqueous Buffer Control: Dilute the protein stock to a final concentration of 0.1-0.2 mg/mL in the aqueous buffer.
  • This compound Sample: Prepare a mixture of this compound and the aqueous buffer at the desired concentration (e.g., 30% v/v). Dilute the protein stock to the same final concentration in this co-solvent mixture.

2. CD Spectrometer Setup:

  • Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use.
  • Set the experimental parameters:
  • Wavelength range: 190-260 nm (Far-UV region).
  • Data pitch: 1 nm.
  • Scanning speed: 50 nm/min.
  • Bandwidth: 1 nm.
  • Number of accumulations: 3-5.
  • Use a quartz cuvette with a path length of 1 mm.

3. Data Acquisition:

  • Record a baseline spectrum with the respective solvent (aqueous buffer or this compound mixture) in the cuvette.
  • Rinse the cuvette thoroughly with the protein sample before filling.
  • Record the CD spectrum of the protein sample.
  • Subtract the baseline spectrum from the sample spectrum.

4. Data Analysis:

  • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula:
  • MRE = (CD signal in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)
  • Analyze the MRE spectra to estimate the secondary structure content using deconvolution software (e.g., K2D2, DichroWeb).
  • Compare the spectra and the calculated secondary structure percentages between the aqueous buffer and the this compound samples.

Diagram: Experimental Workflow for CD Spectroscopy

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prot_Stock Protein Stock Mix Prepare Samples Prot_Stock->Mix Aq_Buffer Aqueous Buffer Aq_Buffer->Mix tBuOH_d10 This compound tBuOH_d10->Mix Spectrometer CD Spectrometer Mix->Spectrometer Baseline Record Baseline Spectrometer->Baseline Sample_Spec Record Sample Spectrum Baseline->Sample_Spec Subtract Baseline Subtraction Sample_Spec->Subtract MRE Calculate MRE Subtract->MRE Deconvolution Secondary Structure Estimation MRE->Deconvolution Comparison Compare Results Deconvolution->Comparison NMR_Logic Start ¹⁵N-Labeled Protein Aq_Sample Sample in Aqueous Buffer Start->Aq_Sample tBuOH_Sample Sample in This compound Start->tBuOH_Sample HSQC_Aq Acquire ¹H-¹⁵N HSQC Aq_Sample->HSQC_Aq HSQC_tBuOH Acquire ¹H-¹⁵N HSQC tBuOH_Sample->HSQC_tBuOH Overlay Overlay Spectra HSQC_Aq->Overlay HSQC_tBuOH->Overlay Analysis Analyze Chemical Shift Perturbations Overlay->Analysis Conclusion Assess Conformational Impact Analysis->Conclusion

Decision logic for comparing protein conformation via 2D NMR spectroscopy.

Conclusion and Recommendations

The choice between this compound and an aqueous buffer is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific experimental goals and the nature of the protein under investigation.

  • For routine biochemical and functional assays , aqueous buffers remain the preferred choice as they more closely mimic the physiological environment.

  • For NMR studies of proteins , particularly those prone to aggregation or requiring enhanced solubility, a this compound/aqueous buffer co-solvent system can be highly advantageous. The use of the deuterated form is essential to minimize solvent signals and improve spectral quality. [21][22]

  • When using this compound , it is crucial to empirically determine the optimal concentration that maintains the protein's native conformation. A concentration titration monitored by CD spectroscopy or DSC is highly recommended.

  • Always include a control in the corresponding aqueous buffer (deuterated or non-deuterated, as appropriate) to accurately attribute any observed conformational changes to the presence of this compound.

By carefully considering the principles outlined in this guide and employing the appropriate experimental validation, researchers can confidently navigate the solvent maze and ensure the structural integrity of their proteins, leading to more reliable and reproducible results.

References

  • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
  • Protein denaturation by interaction with alcohols. Labster.
  • The Science Behind Alcohol and Protein Denaturation.
  • Protein Denaturing Activity.
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • How does alcohol denature a protein?.
  • t-Butanol: Nature's gift for protein isolation.
  • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed.
  • NMR Solvents. Sigma-Aldrich.
  • Alcohol-induced denaturation of beta-lactoglobulin: a close correlation to the alcohol-induced alpha-helix form
  • The Effect of Buffers on Protein Conformational Stability.
  • For NMR experiment, what is the best solvent for protein and lipid?.
  • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
  • Alcohol induced conformational transitions of proteins and polypeptides. Thermodynamic studies of some model compounds. PubMed.
  • The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology.
  • Three phase partitioning: concentration and purific
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggreg
  • Deuterated Solvents for NMR: Guide.
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  • Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase.
  • Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes.
  • Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. PubMed.
  • Enhancing Protein NMR For Drug Discovery - The Role Of Deuter
  • Deuteration can advance NMR to complement structural biology of membranes. YouTube.

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A Senior Application Scientist’s Guide to the Reproducibility of Reaction Kinetics in tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of solvent in kinetic studies is a critical decision that dictates the reliability and interpretation of the results. While a wide array of deuterated solvents are available for Nuclear Magnetic Resonance (NMR) spectroscopy, tert-Butanol-d10 presents a unique set of properties that can be both advantageous and challenging. This guide provides an in-depth comparison of this compound with common alternatives, offering field-proven insights and detailed experimental protocols to ensure the reproducibility of your kinetic measurements.

The Double-Edged Sword: Physicochemical Properties of this compound

The utility of this compound as a solvent for reaction kinetics is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step toward mitigating reproducibility issues.

The High Melting Point: A Primary Source of Irreproducibility

Perhaps the most significant challenge when working with this compound is its high melting point, which is approximately 25°C (77°F).[1][2][3] This means that at or slightly below standard room temperature, the solvent can freeze or exist as a slurry. For kinetic studies, which are highly sensitive to temperature fluctuations, this poses a substantial problem. Even minor, uncalibrated temperature drifts within the NMR spectrometer's variable temperature (VT) unit can cause partial freezing, leading to changes in concentration, solution homogeneity, and viscosity. This directly translates to non-linear, artifact-ridden kinetic data that is difficult, if not impossible, to reproduce.

Viscosity: The Unseen Influence on Reaction Rate
Solvent-Reactant Interactions and Isotope Effects

As a polar, protic solvent, this compound can stabilize charged intermediates and transition states through hydrogen bonding, which can significantly alter reaction rates compared to aprotic or non-polar solvents.[9][10] Furthermore, because the solvent itself is deuterated, a Solvent Isotope Effect (SIE) can be observed.[11] This means the reaction rate can differ from that in non-deuterated tert-Butanol, an important consideration when comparing data across different experimental setups.[11][12]

Comparative Analysis: this compound vs. Alternative Solvents

Choosing the right solvent requires a careful comparison of their physical properties. The following table summarizes key parameters for this compound and other common deuterated solvents used for NMR kinetic studies.

SolventFormulaMelting Point (°C)Boiling Point (°C)Viscosity (cP, 25°C)Dielectric Constant (ε)
This compound (CD₃)₃COD~25 ~82~3.35 12.5
DMSO-d6(CD₃)₂SO18.51891.9947.2
Methanol-d4CD₃OD-98650.5432.6
Acetonitrile-d3CD₃CN-45820.3437.5
Chloroform-dCDCl₃-64610.544.8
Deuterium OxideD₂O3.8101.41.1080.1

Data compiled from various sources. Viscosity and other properties are for the non-deuterated analogues but are representative.

When to Choose an Alternative:
  • For Low-Temperature Studies: Solvents like Methanol-d4, Acetonitrile-d3, and Chloroform-d are far superior due to their very low freezing points.

  • To Minimize Viscosity Effects: Acetonitrile-d3 and Methanol-d4 offer significantly lower viscosity, making them suitable for studying fast reactions where diffusion control could be a confounding factor.

  • For High Polarity: DMSO-d6 and Deuterium Oxide provide highly polar environments, which can be essential for reactions involving ionic species.

Ensuring Reproducibility: Validated Experimental Protocols

To overcome the challenges posed by this compound, a rigorously standardized experimental approach is not just recommended; it is required. The following protocols are designed as self-validating systems to ensure the integrity of your kinetic data.

Workflow for Reproducible Kinetic Measurements

G cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Validation & Analysis P1 Calibrate NMR VT Unit (Methanol-d4 standard) P2 Prepare Sample: - Precise concentrations - Internal standard - Anhydrous conditions P1->P2 P3 Prepare Dummy Sample (Solvent + Standard) P2->P3 A1 Equilibrate Dummy Sample in probe (e.g., 20-30 min) P3->A1 A2 Lock & Shim on Dummy Sample A1->A2 A3 Inject Final Reagent into Reaction Sample A2->A3 A4 Eject Dummy, Insert Reaction Sample & Start Acquisition A3->A4 A5 Set Quantitative Parameters (d1 ≥ 5 * T1) A4->A5 V1 Monitor Lock & Shims During Long Runs A5->V1 V2 Re-run Stable Sample Post-Experiment V1->V2 V3 Process Data Consistently (Integration/Deconvolution) V2->V3 V4 Analyze Kinetics & Assess Reproducibility V3->V4

Caption: A validated workflow for ensuring reproducible NMR kinetic data.

Protocol 1: Precise Temperature Control & Management

Objective: To eliminate temperature variation as a source of error, especially given the high freezing point of this compound.

  • VT Calibration: Before any experiment, calibrate the spectrometer's variable temperature unit. Use a standard sample (e.g., 99.8% Methanol-d4) and established calibration curves. Do not trust the setpoint temperature; you must verify the actual sample temperature.

  • Thermal Equilibration: Prepare a "dummy" NMR tube containing only this compound and your internal standard. Place this dummy sample in the NMR probe at the desired reaction temperature for at least 20-30 minutes before starting your experiment.[13] This allows the probe to fully equilibrate.

  • Locking and Shimming: Perform your final lock and shim adjustments on the pre-equilibrated dummy sample.[13] This minimizes the time your actual reactive sample spends in the magnet before the first data point is acquired, which is critical for capturing the initial phase of the reaction accurately.

  • Initiate the Reaction: Mix your reactants in a separate vial. Once ready, quickly eject the dummy sample, insert your reaction sample, and begin acquisition immediately.

  • Monitor for Drift: For kinetic runs lasting several hours, the temperature and shims can drift. Periodically monitor the lock signal and consider using an automated shimming routine if available.[14]

Protocol 2: Quantitative NMR Acquisition

Objective: To ensure that NMR signal intensity is directly and linearly proportional to analyte concentration.

  • Choose the Right Method: For most reactions, a pseudo-2D NMR experiment is preferred. It provides highly accurate timing between data points and simplifies data processing. For very slow reactions (half-life > 20-30 minutes), a series of individual 1D experiments can suffice.[14][15]

  • Determine T1 Relaxation Times: For accurate quantification, you must know the spin-lattice relaxation times (T1) of the protons you are monitoring. Run a standard inversion-recovery experiment on your starting materials and key products under the planned reaction conditions.

  • Set the Relaxation Delay (d1): The core principle of quantitative NMR is allowing the magnetization to return to equilibrium between scans. Set the relaxation delay (d1) to be at least 5 times the longest T1 value measured in the previous step.[13][16] A common mistake is to shorten d1 to acquire data faster, but this invalidates the quantitative accuracy of the results.

  • Optimize Signal-to-Noise vs. Time Resolution: The number of scans (ns) should be minimized to what is necessary for adequate signal-to-noise.[14][16] For a concentrated sample, a single scan (ns=1) is often sufficient and provides the best possible time resolution.[13]

Decision Framework: Is this compound the Correct Solvent?

The decision to use this compound should be a deliberate one based on the specific requirements of the chemical system under investigation.

G start Start: Select Solvent for Kinetic Study q1 Is a protic, non-nucleophilic environment required? start->q1 q2 Is the reaction temperature consistently > 30°C? q1->q2 Yes res_alt Consider Alternative Solvents: DMSO-d6, CD3OD, CD3CN, etc. q1->res_alt No q3 Is the reaction known to be slow and not diffusion-limited? q2->q3 Yes q2->res_alt No (Risk of Freezing) res_tbuoh This compound is a viable option. Proceed with caution and validated protocols. q3->res_tbuoh Yes q3->res_alt No (Risk of Viscosity Effects)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butanol-d10

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of tert-Butanol-d10. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, ensuring that every action is grounded in scientific principles and best practices for laboratory safety. The protocols herein are designed to be self-validating, empowering your team to handle this deuterated solvent with confidence and integrity.

Hazard Identification and Inherent Properties

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound, while isotopically labeled, shares the same chemical hazards as its non-labeled analogue, tert-Butanol. The primary risks are associated with its high flammability and potential health effects upon exposure.[1][2]

Vapors are heavier than air and can accumulate in low-lying areas, creating a risk of forming explosive mixtures with air.[1][3][4] These vapors can travel a significant distance to an ignition source and flash back.[1][3] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from any potential sources of ignition.[1][2][3]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
Chemical Formula (CD₃)₃COD[1]
CAS Number 53001-22-2[1][5][6][7]
Molecular Weight 84.18 g/mol [5][6][7]
Appearance Colorless liquid or solid[5]
Boiling Point 82 °C (180 °F)[5][7][8]
Flash Point 11 °C (52 °F) - Closed Cup[5]
Density 0.893 g/mL at 25 °C[5][7][9]
Vapor Pressure 46 mmHg at 25°C[5]
Hazard Codes H225, H319, H332, H335, H336
Classification Flammable Liquid 2, Eye Irritant 2, Acute Toxicity 4 (Inhalation), STOT SE 3[1]

The Isotopic Label: A Critical Distinction

The "-d10" designation in this compound signifies that the ten hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5][6] This is a crucial point of clarification. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), which require specialized handling and disposal procedures governed by their radioactivity and half-life, stable isotopes do not.[10][]

Therefore, the disposal protocols for this compound are dictated entirely by its chemical hazards—flammability and toxicity—not by its isotopic composition.[10] No additional radiological precautions are necessary.

Core Principles of Disposal

All disposal actions must adhere to the following foundational principles, which align with regulations from agencies like the Environmental Protection Agency (EPA) and OSHA.

  • Never Drain Dispose: Organic solvents, including this compound, are prohibited from being discharged into the sanitary sewer system.[12][13] This applies regardless of water miscibility.[12]

  • Segregate Waste Streams: To ensure proper disposal and manage costs, always segregate halogenated and non-halogenated solvent waste. This compound is a non-halogenated solvent. Mixing it with halogenated waste (e.g., dichloromethane, chloroform) can lead to complex and more expensive disposal processes.[13]

  • Engage Professionals: The final disposal of chemical waste must be handled by a licensed and certified professional waste disposal service.[1][3][14][15] Your institution's Environmental Health & Safety (EH&S) department is the primary point of contact for coordinating waste pickup.[16]

Procedural Guide to Disposal

The following step-by-step protocols provide guidance for managing different forms of this compound waste.

Protocol 4.1: Bulk Liquid Waste Disposal

This protocol applies to quantities of pure or contaminated this compound exceeding approximately 50 mL.

  • Select Appropriate Container: Obtain a designated hazardous waste container for non-halogenated flammable liquids from your institution's EH&S department. The container must be in good condition, compatible with the solvent, and have a secure, vapor-tight screw cap.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, clearly listing "this compound" and any other chemical constituents with their estimated percentages.

  • Transfer: In a chemical fume hood, carefully pour the waste solvent into the container using a funnel. Ground the container and receiving equipment to prevent the buildup of static electricity, which can be an ignition source.[2][3]

  • Closure and Storage: Securely cap the container immediately after adding waste. Do not overfill; leave at least 10% headspace for vapor expansion. Store the sealed container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources, and within secondary containment.[13]

  • Arrange Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your EH&S office to schedule a waste pickup.[13]

Protocol 4.2: Contaminated Solid Waste Disposal

This protocol applies to lab materials such as gloves, absorbent pads, and wipes contaminated with small amounts of this compound.

  • Segregation: Collect contaminated items separately from regular trash.

  • Containment: Place the items in a heavy-duty, clear plastic bag or a designated solid hazardous waste container. The goal is to minimize vapor release. For items saturated with the solvent, seal them in a vapor-tight plastic bag before placing them in the final collection container.[8]

  • Labeling: Clearly label the bag or container as "Solid Waste Contaminated with this compound (Flammable)."

  • Storage & Pickup: Store the container in a fume hood or a designated satellite accumulation area. Arrange for pickup through your EH&S department.

Protocol 4.3: Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste until properly managed.

  • Empty Contents: Ensure the container is fully drained of all liquid, pouring the last rinsate into the appropriate liquid hazardous waste container.

  • Decontamination (Optional but Recommended): If institutional policy allows, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as non-halogenated flammable liquid waste.

  • Render Unusable: The container should be defaced by removing or completely obscuring the original chemical label.[13]

  • Final Disposal: Once all free liquid is removed and the label is defaced, the container can typically be disposed of with other lab glass or plastic, or as regular trash, provided the cap is removed.[13] Always confirm this final step with your institution's specific EH&S guidelines.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team or EH&S.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[1][2][8] This includes turning off hot plates, vacuum pumps, and any other electrical equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Absorb (Minor Spills Only): For small spills (<100 mL) that you are trained and equipped to handle, don appropriate PPE (gloves, safety goggles, lab coat). Contain the spill and absorb it using a spill kit with absorbent pads or other inert material.[2]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools.[2] Place it in a sealed, labeled container for disposal as contaminated solid waste (see Protocol 4.2).

  • Decontaminate: Clean the spill surface with soap and water.

  • Report: Report the incident to your lab supervisor and EH&S, per institutional policy.

Disposal Decision Workflow

The following diagram provides a logical workflow to guide researchers through the this compound disposal process.

DisposalWorkflow start This compound Waste Generated decision_type Waste Type? start->decision_type decision_liquid Bulk Liquid? decision_type->decision_liquid Liquid proc_solid Contaminated Solid (Gloves, Wipes, etc.) decision_type->proc_solid Solid proc_container Empty Container decision_type->proc_container Empty Container proc_spill Spill Occurred decision_type->proc_spill Spill decision_spill Spill? proc_liquid_bulk Bulk Liquid Waste (>50 mL) decision_liquid->proc_liquid_bulk Yes proc_liquid_small Small Quantity Liquid (e.g., from cleaning) decision_liquid->proc_liquid_small No out_solid Seal in labeled bag/container. Store in Satellite Accumulation Area (SAA). Request EH&S pickup. proc_solid->out_solid out_container Drain completely. Triple rinse (collect rinsate). Deface label. Dispose per institutional policy. proc_container->out_container out_liquid Collect in designated, sealed, NON-HALOGENATED Flammable Liquid Waste Container in SAA. Request EH&S pickup. proc_liquid_bulk->out_liquid proc_liquid_small->out_liquid out_spill Follow Emergency Spill Protocol. Control ignition sources. Absorb with inert material. Collect waste for EH&S pickup. proc_spill->out_spill

Figure 1. Decision workflow for proper segregation and disposal of this compound waste streams.

References

  • LookChem. This compound - Cas 53001-22-2. [Link]

  • Capot Chemical. (2025). MSDS of this compound. [Link]

  • Ataman Kimya. TERT-BUTYL ALCOHOL. [Link]

  • Changzhou Mascot Import & Export Co.,Ltd. This compound cas:53001-22-2. [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Ashland. Product Stewardship Summary - Tertiary Butyl Alcohol. [Link]

  • Columbia University. Radioactive Waste Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet: tert-Butanol. [Link]

  • Oregon State University. Regulations Concerning Radioisotopes. [Link]

  • University of Hamburg. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Massachusetts Institute of Technology (MIT). Procedure for disposing of hazardous waste. [Link]

  • National University of Singapore. Disposal of Waste Solvents. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

Navigating the Nuances of tert-Butanol-d10: A Guide to Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, precision and safety are paramount. This guide, designed for scientists and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal plans for tert-Butanol-d10. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the integrity of your research.

Understanding the Compound: Why Specific Precautions are Crucial

This compound, a deuterated derivative of tert-butanol, is a valuable solvent in various analytical and synthetic applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Its physical and chemical properties, however, necessitate careful handling. It is a highly flammable liquid and vapor with a flash point of approximately 11°C (52°F). Furthermore, it can cause serious eye irritation and may cause respiratory irritation and drowsiness or dizziness.

The deuteration of the molecule does not significantly alter its primary hazards compared to its non-deuterated counterpart. Therefore, protocols established for flammable tertiary alcohols are directly applicable and essential.

Core Safety and Logistical Information at a Glance

For immediate reference, the following table summarizes the critical safety and logistical information for handling this compound.

ParameterGuidelineRationale
Primary Hazards Highly flammable liquid and vapor, Serious eye irritant, Respiratory irritant.Prevention of fire, eye damage, and respiratory distress is paramount.
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.Protects against splashes, contact, and contamination.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.Minimizes inhalation of flammable and irritating vapors.
Storage Store in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources.Reduces the risk of fire and vapor accumulation.
Spill Response Eliminate ignition sources, absorb with inert material, and place in a sealed container for disposal.Prevents fire and environmental contamination.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.Ensures environmentally responsible and compliant disposal.

Procedural Deep Dive: A Step-by-Step Guide to Safe Handling

The following workflow provides a detailed, step-by-step methodology for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense this compound Inside Fume Hood prep_materials->handle_dispense Proceed to Handling handle_seal Immediately Seal Container After Use handle_dispense->handle_seal handle_transfer Use Grounding Straps for Large Volume Transfers handle_dispense->handle_transfer cleanup_wipe Wipe Down Work Area handle_seal->cleanup_wipe Proceed to Cleanup cleanup_store Store in Flammable Storage Cabinet cleanup_wipe->cleanup_store disposal_waste Collect Waste in a Labeled, Sealed Container cleanup_store->disposal_waste When Waste is Generated disposal_dispose Dispose of According to Institutional Guidelines disposal_waste->disposal_dispose

Safe Handling Workflow for this compound.
Preparation: Setting the Stage for Safety
  • Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE. This includes:

    • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles are recommended.

    • Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: For most laboratory-scale operations conducted in a properly functioning chemical fume hood, respiratory protection is not necessary. However, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of flammable and irritating vapors. Ensure the fume hood sash is at the appropriate height to provide adequate airflow.

  • Material Gathering: Assemble all necessary equipment and reagents before starting your work to minimize movement and potential for accidents. This includes your primary container of this compound, secondary containers, pipettes, and any other necessary apparatus.

Handling: Precision and Precaution in Practice
  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Keep the container opening away from your face. For transfers between metal containers, especially for larger volumes, it is crucial to bond and ground the containers to prevent static discharge, which can be an ignition source.

  • Container Sealing: this compound is hygroscopic, meaning it can absorb moisture from the air. To maintain the isotopic purity and chemical integrity of the solvent, it is imperative to securely seal the container immediately after use. For long-term storage, consider using containers with septa to allow for withdrawal via syringe, minimizing atmospheric exposure.

  • Avoiding Ignition Sources: Given its high flammability, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and spark-producing equipment.

Cleanup and Storage: Maintaining a Safe Environment
  • Work Area Decontamination: After handling is complete, wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area specifically designated for flammable liquids. This area should be away from incompatible materials such as strong oxidizing agents and acids. Flammable storage cabinets are designed for this purpose and are highly recommended. Adhere to OSHA guidelines regarding the maximum allowable quantities of flammable liquids stored in a single area.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety personnel.

  • Eliminate Ignition Sources: Immediately turn off any potential ignition sources.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminate any tools used.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: An Environmentally Conscious Approach

All waste containing this compound, including unused product, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations. Never pour this compound down the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 53001-22-2, this compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL ALCOHOL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2025). Safe Handling of Flammable & Combustible Liquids. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024). What is the OSHA Regulation for Flammable Storage?. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Carl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.